Mitochonic acid 35
描述
属性
分子式 |
C19H19NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H19NO5/c1-23-15-5-12(6-16(8-15)24-2)11-25-14-3-4-18-17(9-14)13(10-20-18)7-19(21)22/h3-6,8-10,20H,7,11H2,1-2H3,(H,21,22) |
InChI 键 |
MZSYAASXDPWPAL-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Mitochonic Acid 35; Mitochonic Acid-35; MA-35; MA 35; MA35; |
产品来源 |
United States |
Foundational & Exploratory
Mitochonic Acid 35: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochonic acid 35 (MA-35), an indole derivative identified as 5-(3, 5-dimethoxybenzyloxy)-3-indoleacetic acid, is an emerging small molecule with potent anti-inflammatory and anti-fibrotic properties.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of MA-35, focusing on its dual inhibitory effects on the Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. The information presented herein is based on available preclinical research and is intended to provide a comprehensive resource for researchers and professionals in drug development.
Core Mechanism of Action: Dual Inhibition of Pro-inflammatory and Pro-fibrotic Pathways
The primary mechanism of action of this compound revolves around its ability to concurrently suppress two key signaling cascades implicated in chronic inflammation and fibrosis: the TNF-α and TGF-β1 pathways.[1][3] This dual inhibition is a significant feature of MA-35, positioning it as a potential therapeutic agent for diseases with complex pathologies involving both inflammatory and fibrotic components, such as renal fibrosis and colitis-associated cancer.[1][4][5]
Inhibition of the TNF-α Signaling Pathway
The anti-inflammatory effects of MA-35 are mediated through the targeted inhibition of the canonical NF-κB signaling pathway, which is a central mediator of inflammatory responses.
-
Molecular Target: IκB Kinase (IKK) MA-35 has been shown to inhibit the phosphorylation of IκB kinase (IKK).[1][2] IKK is a critical enzyme complex responsible for the phosphorylation of the inhibitor of κB (IκB).
-
Downstream Effects By inhibiting IKK phosphorylation, MA-35 prevents the subsequent phosphorylation and degradation of IκBα. This, in turn, sequesters the nuclear factor-kappa B (NF-κB) dimer in the cytoplasm, preventing its translocation to the nucleus. The net result is the attenuation of the transcriptional activation of a wide array of pro-inflammatory genes, including cytokines and chemokines. In vivo studies have demonstrated that this mechanism leads to the amelioration of hepatic inflammation.[1]
Inhibition of the TGF-β1 Signaling Pathway
MA-35 exhibits potent anti-fibrotic activity by targeting the canonical Smad signaling pathway, a primary driver of fibrosis in various tissues.
-
Molecular Target: Smad2 and Smad3 Phosphorylation MA-35 effectively inhibits the phosphorylation of Smad3, a key receptor-regulated Smad (R-Smad) in the TGF-β1 pathway.[1][4] Evidence also suggests that MA-35 can inhibit the phosphorylation of Smad2.[4]
-
Downstream Effects The inhibition of Smad2/3 phosphorylation prevents their association with the common mediator Smad4 and their subsequent translocation into the nucleus. This blockade leads to the downregulation of TGF-β1-induced expression of fibrotic genes, such as those encoding for extracellular matrix proteins like fibronectin and collagen.[1][4]
-
Epigenetic Regulation Beyond inhibiting Smad phosphorylation, MA-35 has been found to inhibit the TGF-β1-induced histone modification H3K4me1 at the promoter regions of fibrotic genes.[1][3] This epigenetic modulation contributes to the suppression of fibrotic gene expression.
Data Presentation: Summary of MA-35 Effects
Due to the limited availability of specific quantitative data in the public domain, the following tables summarize the observed qualitative effects of this compound in preclinical studies.
| In Vitro Effects of this compound | |
| Pathway | Observed Effect |
| TNF-α Signaling | Inhibition of IκB kinase (IKK) phosphorylation.[1][2] |
| Reduced phosphorylation of IκBα. | |
| Decreased nuclear translocation of NF-κB. | |
| TGF-β1 Signaling | Inhibition of Smad3 phosphorylation.[1][4] |
| Inhibition of Smad2 phosphorylation.[4] | |
| Downregulation of TGF-β1-induced fibrotic gene expression (e.g., Fibronectin 1, Collagen Type 1 Alpha 1).[1][4] | |
| Epigenetic Modification | Inhibition of TGF-β1-induced H3K4me1 histone modification at fibrotic gene promoters.[1][3] |
| In Vivo Effects of this compound (Colitis-Associated Cancer Mouse Model) | |
| Parameter | Observed Effect |
| Disease Activity | Improved disease activity index score.[4][5] |
| Improved survival rate.[4][5] | |
| Blocked progression of anemia.[4][5] | |
| Attenuated shortening of the colon.[4][5] | |
| Tumorigenesis | Reduced macroscopic formation of tumors in the colon.[4][5] |
| Histopathology | Reduced inflammation in areas with dysplasia.[4][5] |
| Reduced fibrosis in areas with dysplasia.[4][5] | |
| Gene Expression (Colon) | Tendency to reduce TNF-α mRNA levels.[4][5] |
| Significantly reduced Interleukin 6 (IL-6) mRNA levels.[4] | |
| Significantly reduced TGF-β1 mRNA levels.[4][5] | |
| Significantly reduced Fibronectin 1 (Fn1) mRNA levels.[4][5] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the study of this compound's mechanism of action.
Note: The exact, detailed protocols from the original MA-35 studies are not fully available in the public domain. The following protocols are based on standard laboratory practices and information from related research articles.
Western Blot Analysis for IKK and Smad Phosphorylation
This protocol describes a general procedure for assessing the inhibitory effect of MA-35 on the phosphorylation of IKK and Smad proteins in cell culture.
-
Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., HT-29 human colon cancer cells for Smad phosphorylation, or a relevant cell line for IKK phosphorylation) in standard growth medium.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist:
-
For IKK phosphorylation: TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
For Smad phosphorylation: TGF-β1 (e.g., 5 ng/mL) for 30-120 minutes.
-
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-IKKα/β
-
Total IKKβ
-
Phospho-Smad2
-
Phospho-Smad3
-
Total Smad2/3
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Azoxymethane (AOM) / Dextran Sodium Sulfate (DSS) Induced Colitis-Associated Cancer Model
This protocol outlines a common method for inducing colitis-associated cancer in mice to evaluate the in vivo efficacy of MA-35.
-
Animals:
-
Use 6-8 week old male C57BL/6 mice.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Maintain the animals under standard laboratory conditions with free access to food and water.
-
-
Induction of Colitis-Associated Cancer:
-
Day 0: Administer a single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight.
-
Day 5: Begin the first cycle of DSS treatment. Provide 2.5% (w/v) DSS in the drinking water for 5-7 days.
-
Follow the DSS treatment with a recovery period of 14-16 days with regular drinking water.
-
Repeat the DSS cycle (2.5% DSS for 5-7 days followed by regular water for 14-16 days) for a total of 2-3 cycles.
-
-
MA-35 Treatment:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil).
-
Administer MA-35 orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg) daily, starting from a predetermined time point (e.g., from the beginning of the first DSS cycle) and continuing for the duration of the experiment (e.g., 70 days).[4]
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice regularly for body weight, stool consistency, and signs of rectal bleeding to calculate a Disease Activity Index (DAI).
-
At the end of the study (e.g., day 70-80), euthanize the mice.
-
Harvest the colons and measure their length.
-
Count and measure the size of macroscopic tumors.
-
Fix portions of the colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess inflammation and dysplasia.
-
Snap-freeze other portions of the colon in liquid nitrogen for molecular analysis (e.g., RNA extraction for qRT-PCR to measure gene expression of inflammatory and fibrotic markers).
-
Mandatory Visualizations
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation status at Smad3 linker region modulates transforming growth factor-β-induced epithelial-mesenchymal transition and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation status at Smad3 linker region modulates transforming growth factor‐β‐induced epithelial‐mesenchymal transition and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inflammatory kinase IKKα phosphorylates and stabilizes c-Myc and enhances its activity - PMC [pmc.ncbi.nlm.nih.gov]
Mitochonic Acid 35: A Technical Guide to its Discovery and Dual Inhibition of Pro-inflammatory and Pro-fibrotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochonic acid 35 (MA-35), a novel indole derivative, has been identified as a potent dual inhibitor of two critical signaling pathways implicated in a range of pathologies: tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta 1 (TGF-β1). This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of MA-35. It details the experimental methodologies employed in its characterization and presents key quantitative data in a structured format. Furthermore, it visualizes the targeted signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.
Discovery of this compound
This compound was discovered through a screening of a chemical library of newly synthesized indole-3-acetic-acid analogs. The initial screening aimed to identify compounds with cytoprotective effects. MA-35, chemically identified as 2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid, emerged as a lead compound due to its potent biological activities.[1][2] This discovery builds upon research into a class of compounds known as mitochonic acids, such as MA-5, which were initially investigated for their potential to ameliorate mitochondrial dysfunction by enhancing ATP production.[3][4][5][6]
Subsequent investigations revealed that a primary mechanism of action for MA-35 is the dual inhibition of the pro-inflammatory TNF-α pathway and the pro-fibrotic TGF-β1 pathway.[1][2] This dual activity positions MA-35 as a promising candidate for diseases with both inflammatory and fibrotic components, such as inflammatory bowel disease and renal fibrosis.[1][7]
Synthesis of this compound
While the primary research publications identify this compound as 2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid, a detailed, step-by-step synthesis protocol is not provided in the available scientific literature. However, the synthesis of indole derivatives is a well-established field in organic chemistry. The general synthesis would likely involve the construction of the indole core, followed by the ether linkage of the 3,5-dimethoxybenzyl group at the 5-position and the introduction of the acetic acid moiety at the 3-position.
Mechanism of Action: Dual Pathway Inhibition
MA-35 exerts its therapeutic effects by concurrently targeting two distinct signaling cascades:
-
Inhibition of the TNF-α Pathway: MA-35 inhibits the TNF-α signaling pathway by preventing the phosphorylation of IκB kinase (IKK).[1][2] The IKK complex is a key regulator of the canonical NF-κB pathway. By inhibiting IKK phosphorylation, MA-35 prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.
-
Inhibition of the TGF-β1 Pathway: MA-35 also attenuates TGF-β1 signaling by inhibiting the phosphorylation of Smad3, a key downstream effector in the TGF-β1 cascade.[1][2] The phosphorylation of Smad3 by the activated TGF-β receptor complex is a critical step for its nuclear translocation and subsequent regulation of target genes involved in fibrosis, such as fibronectin and collagen.[1]
The dual inhibition of these pathways by a single molecule is a significant advantage, as both inflammation and fibrosis are often intertwined in chronic diseases.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Inhibition of TGF-β1-induced Smad3 Phosphorylation
| Cell Line | Treatment | MA-35 Concentration (µM) | Inhibition of Smad3 Phosphorylation (%) |
| HT-29 | TGF-β1 | 10 | Significant |
| HT-29 | TGF-β1 | 30 | Significant |
| HT-29 | TGF-β1 | 50 | Significant |
Data extracted from graphical representations in the source material. "Significant" indicates a statistically significant reduction compared to TGF-β1 treatment alone.
Table 2: In Vivo Efficacy of MA-35 in a Murine Model of Colitis-Associated Cancer (AOM/DSS Model)
| Parameter | AOM/DSS Control Group | AOM/DSS + MA-35 Group |
| Survival Rate | Decreased | Improved |
| Disease Activity Index (DAI) Score | Elevated | Improved |
| Colon Length | Shortened | Significantly less shortening |
| Macroscopic Tumor Formation | Present | Reduced |
| TNF-α mRNA level (colon) | Elevated | Tendency to be reduced |
| Interleukin 6 (IL-6) mRNA level (colon) | Elevated | Significantly reduced |
| TGF-β1 mRNA level (colon) | Elevated | Significantly reduced |
| Fibronectin 1 (Fn1) mRNA level (colon) | Elevated | Significantly reduced |
This table summarizes the qualitative and quantitative outcomes reported in the study by Kanehira et al. (2019).[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the descriptions provided in the primary literature.
Cell Culture and Treatments
-
Cell Lines: Human colon cancer cell line HT-29 and human renal fibroblast cell line LX-2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment Protocol: For signaling pathway analysis, cells are serum-starved for 24 hours prior to treatment. Cells are then pre-incubated with varying concentrations of MA-35 (or vehicle control, typically DMSO) for 1 hour before stimulation with either recombinant human TNF-α (10 ng/mL) or TGF-β1 (5 ng/mL).
Western Blotting for Phosphorylated Proteins (IKK and Smad3)
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated IKK, total IKK, phosphorylated Smad3, or total Smad3.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein bands.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells or colon tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers for TNF-α, IL-6, TGF-β1, and Fibronectin 1. The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH used as the housekeeping gene for normalization.
Murine Model of Colitis-Associated Cancer (AOM/DSS Model)
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used for this model.
-
Induction of Colitis-Associated Cancer:
-
On day 0, mice receive a single intraperitoneal injection of azoxymethane (AOM) (10 mg/kg).
-
One week after the AOM injection, mice are given 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.
-
This is followed by a 14-day recovery period with regular drinking water. This cycle is typically repeated two more times.
-
-
MA-35 Administration: MA-35 is administered orally on a daily basis throughout the 70-day experimental period.
-
Evaluation: Mice are monitored for weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI). At the end of the experiment, colons are excised, and the number and size of tumors are recorded. Colon tissue is collected for histological analysis and qRT-PCR.
Visualizations
Signaling Pathways
Caption: MA-35 dual inhibition of TNF-α and TGF-β1 signaling pathways.
Experimental Workflow
Caption: Experimental workflow for the discovery and evaluation of MA-35.
References
- 1. researchgate.net [researchgate.net]
- 2. 新規インドール化合物MA-35はTNF-αおよびTGF-β1経路の両方を阻害することにより腎臓線維化を軽減する | おすすめのコンテンツ | Scientific Reports | Nature Portfolio [natureasia.com]
- 3. Mitochonic Acid 5 (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochonic Acid 5 (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochonic Acid 5 Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochonic Acid 5 (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases [pubmed.ncbi.nlm.nih.gov]
- 7. The indole compound MA-35 attenuates tumorigenesis in an inflammation-induced colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Cytoprotective Effects of Mitochonic Acid 35
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochonic acid 35 (MA-35), a novel indole-3-acetic acid derivative, has emerged as a promising cytoprotective agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms underlying the protective effects of MA-35, focusing on its dual inhibitory action on key signaling pathways implicated in inflammation and fibrosis. This document synthesizes available preclinical data, details experimental methodologies, and presents quantitative findings in a structured format to support further research and development efforts in the fields of nephrology, gastroenterology, and oncology.
Core Mechanism of Action: Dual Inhibition of TNF-α and TGF-β1 Signaling
The primary cytoprotective effect of this compound stems from its ability to concurrently inhibit two critical signaling pathways: the tumor necrosis factor-alpha (TNF-α) pathway, a major driver of inflammation, and the transforming growth factor-beta1 (TGF-β1) pathway, a key mediator of fibrosis. This dual-action mechanism positions MA-35 as a potent therapeutic candidate for diseases characterized by a complex interplay of chronic inflammation and tissue remodeling.
Inhibition of the TNF-α Signaling Pathway
MA-35 attenuates the inflammatory cascade initiated by TNF-α. The binding of TNF-α to its receptor typically triggers a signaling cascade that results in the activation of the nuclear factor-kappa B (NF-κB) pathway. A pivotal step in this activation is the phosphorylation of the IκB kinase (IKK) complex.
Experimental evidence demonstrates that MA-35 exerts its anti-inflammatory effects by inhibiting the phosphorylation of IKK. This action prevents the subsequent degradation of the inhibitor of NF-κB (IκB), thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
Inhibition of the TGF-β1 Signaling Pathway
TGF-β1 is a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis by promoting the differentiation of fibroblasts into myofibroblasts and stimulating the excessive deposition of extracellular matrix (ECM) components. The canonical TGF-β1 signaling pathway involves the phosphorylation of Smad proteins, particularly Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of fibrotic genes.
MA-35 has been shown to effectively block the TGF-β1 signaling cascade by inhibiting the phosphorylation of both Smad2 and Smad3. This inhibitory action prevents the nuclear accumulation of the Smad complex and subsequently downregulates the expression of key fibrotic markers such as fibronectin and collagen.
Quantitative Data on the Cytoprotective Effects of this compound
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of MA-35 in cellular and animal models.
Table 1: In Vitro Inhibition of Pro-inflammatory and Pro-fibrotic Signaling
| Cell Line | Target | Treatment | MA-35 Concentration (µM) | Observed Effect |
| HT-29 | p-Smad3 | TGF-β1 (10 ng/mL) | 10 | Reduction in p-Smad3 levels |
| HT-29 | p-Smad3 | TGF-β1 (10 ng/mL) | 30 | Significant reduction in p-Smad3 levels |
| HT-29 | p-Smad3 | TGF-β1 (10 ng/mL) | 50 | Strong reduction in p-Smad3 levels |
| HT-29 | p-Smad2 | TGF-β1 (10 ng/mL) | 10 | Reduction in p-Smad2 levels |
| HT-29 | p-Smad2 | TGF-β1 (10 ng/mL) | 30 | Significant reduction in p-Smad2 levels |
| HT-29 | p-Smad2 | TGF-β1 (10 ng/mL) | 50 | Strong reduction in p-Smad2 levels |
Table 2: In Vivo Efficacy of MA-35 in a Colitis-Associated Cancer Model (AOM/DSS)
| Parameter | AOM/DSS Control | AOM/DSS + MA-35 |
| Survival Rate | Lower | Significantly Improved |
| Disease Activity Index (DAI) Score | Elevated | Significantly Reduced |
| Colon Length | Shortened | Significantly Preserved |
| Tumor Formation | Present | Significantly Reduced |
| Inflammation (Microscopic) | Severe | Reduced |
| Fibrosis (Microscopic) | Severe | Reduced |
| TNF-α mRNA (colon) | Increased | Tendency to be reduced |
| IL-6 mRNA (colon) | Increased | Significantly Reduced |
| TGF-β1 mRNA (colon) | Increased | Significantly Reduced |
| Fibronectin 1 mRNA (colon) | Increased | Significantly Reduced |
Table 3: In Vivo Efficacy of MA-35 in a Renal Fibrosis Model (UUO)
| Parameter | UUO Control | UUO + MA-35 |
| Interstitial Fibrosis | Severe | Attenuated |
| Inflammation | Severe | Attenuated |
| p-Smad3 Levels | Increased | Significantly Decreased |
| TGF-β1 mRNA | Increased | Significantly Suppressed |
| Fibronectin mRNA | Increased | Significantly Suppressed |
| Collagen I mRNA | Increased | Significantly Suppressed |
| PAI-1 mRNA | Increased | Significantly Suppressed |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound's cytoprotective effects.
In Vitro Inhibition of IKK and Smad Phosphorylation
Methodology:
-
Cell Culture: Human colon cancer cells (HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Serum Starvation: Prior to treatment, cells are incubated in serum-free medium for 24 hours to synchronize the cell cycle and reduce basal signaling activity.
-
Pre-treatment: Cells are pre-treated with varying concentrations of MA-35 (e.g., 10, 30, 50 µM) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with either recombinant human TNF-α (e.g., 10 ng/mL) or TGF-β1 (e.g., 10 ng/mL) for a specified duration to induce the phosphorylation of target proteins (e.g., 15-30 minutes for p-IKK, 120 minutes for p-Smad2/3).
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay.
-
Western Blotting: Equal amounts of protein are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of IKK, Smad2, and Smad3.
-
Data Analysis: Protein bands are visualized and quantified using densitometry. The ratio of phosphorylated to total protein is calculated to determine the inhibitory effect of MA-35.
In Vivo Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
Methodology:
-
Animal Model: Male mice (e.g., C57BL/6) are used.
-
MA-35 Administration: MA-35 is administered to the treatment group, for example, via a subcutaneously implanted osmotic pump, commencing 3 days prior to the surgical procedure to ensure adequate drug levels.
-
Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with surgical silk. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Post-operative Care and Monitoring: Animals are monitored for a defined period, typically 5 to 7 days, to allow for the development of renal fibrosis.
-
Tissue Harvesting and Analysis: At the end of the experimental period, mice are euthanized, and both the obstructed and contralateral kidneys are harvested. Kidney tissues are then processed for histological analysis (e.g., Hematoxylin and Eosin, Masson's trichrome staining), immunohistochemistry for markers like p-Smad3, and quantitative real-time PCR (qRT-PCR) for the expression of genes associated with fibrosis (e.g., Tgfb1, Fn1, Col1a1) and inflammation.
In Vivo Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) Model of Colitis-Associated Cancer
Methodology:
-
Animal Model: Male mice are typically used.
-
Induction of Colitis-Associated Cancer: On day 0, mice receive a single intraperitoneal injection of azoxymethane (AOM). This is followed by cycles of dextran sodium sulfate (DSS) administered in the drinking water to induce chronic colitis. A common protocol involves three cycles of DSS.
-
MA-35 Administration: MA-35 is administered orally on a daily basis throughout the entire experimental period (e.g., 70 days).
-
Monitoring: Mice are monitored regularly for body weight changes, signs of colitis (Disease Activity Index), and survival.
-
Tissue Harvesting and Analysis: At the end of the study, mice are euthanized, and the colons are excised. Macroscopic tumors are counted and measured. Colon tissues are then processed for histological examination and qRT-PCR analysis of inflammatory and fibrotic gene expression.
Broader Cytoprotective Potential: Antioxidant Effects
While the primary characterized mechanism of MA-35 is the dual inhibition of TNF-α and TGF-β1 signaling, its indole-3-acetic acid backbone suggests potential antioxidant properties. Indole derivatives are known to possess radical scavenging and antioxidant activities. Although direct experimental evidence for the antioxidant effects of MA-35 is currently limited, this represents a promising area for future investigation. The potential to mitigate oxidative stress, a common feature in inflammatory and fibrotic diseases, could contribute significantly to the overall cytoprotective profile of MA-35.
Conclusion and Future Directions
This compound demonstrates significant cytoprotective effects in preclinical models of renal fibrosis and colitis-associated cancer. Its unique dual-action mechanism, targeting both inflammation and fibrosis, underscores its therapeutic potential for a range of complex diseases. The quantitative data presented in this guide provide a solid foundation for further investigation.
Future research should focus on:
-
Determining the precise IC50 values of MA-35 for TNF-α and TGF-β1 signaling inhibition.
-
Conducting detailed dose-response studies to establish optimal therapeutic windows.
-
Investigating the pharmacokinetic and pharmacodynamic properties of MA-35.
-
Elucidating the potential antioxidant and other off-target effects that may contribute to its cytoprotective profile.
-
Evaluating the efficacy and safety of MA-35 in a broader range of disease models.
This in-depth technical guide serves as a valuable resource for the scientific community to advance the development of this compound as a novel therapeutic agent.
The Structure-Activity Relationship of Mitochonic Acid 35: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochonic acid 35 (MA-35) is an indole derivative that has garnered interest for its potential therapeutic applications, notably its ability to modulate key inflammatory and fibrotic signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of MA-35, with a focus on its inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling. Due to the limited public data on the direct SAR of MA-35, this document extrapolates potential relationships from the broader class of indole-based inhibitors targeting these pathways. Detailed experimental protocols for assessing the biological activity of MA-35 and its analogs are also provided, alongside diagrams of the relevant signaling pathways to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound, a compound belonging to the indole acetic acid class, has been identified as a potent inhibitor of pro-inflammatory and pro-fibrotic cytokines. Its therapeutic potential lies in its ability to interfere with the signaling cascades of TNF-α and TGF-β1, both of which are pivotal in the pathogenesis of numerous diseases, including inflammatory disorders and cancer. Understanding the relationship between the chemical structure of MA-35 and its biological activity is crucial for the rational design of more potent and selective analogs. This guide aims to consolidate the available information and provide a framework for future research and development.
Core Structure of this compound
While the exact structure of this compound is not widely disclosed in publicly available literature, it is described as an indole compound. For the purpose of this guide, we will consider a generalized indole-3-acetic acid scaffold, which is a common core for this class of molecules. The key features amenable to synthetic modification and SAR exploration include the indole ring system, the acetic acid side chain, and potential substitution points on both the aromatic and pyrrole rings of the indole nucleus.
Structure-Activity Relationship of Indole Derivatives as TNF-α and TGF-β1 Inhibitors
Inhibition of TNF-α
The inhibition of TNF-α by indole derivatives often involves the modulation of downstream signaling pathways, such as the NF-κB pathway. The following SAR observations have been made for this class of compounds:
-
Substitution on the Indole Ring: The nature and position of substituents on the indole ring significantly influence anti-inflammatory activity. Electron-withdrawing groups, such as halogens, at the 5- or 6-position of the indole ring can enhance inhibitory activity against TNF-α.[1]
-
The Acetic Acid Side Chain: The carboxylic acid moiety is often crucial for activity, potentially through interactions with target proteins. Esterification or amidation of the carboxylic acid can modulate potency and pharmacokinetic properties.
-
N-Substitution of the Indole: Substitution on the indole nitrogen with various groups, including benzyl or substituted phenyl rings, has been shown to impact TNF-α inhibitory potency.[2]
Inhibition of TGF-β1 Signaling
TGF-β1 signaling is mediated through serine/threonine kinase receptors, and its inhibition by small molecules is an active area of research. For indole derivatives, the following structural features are of note:
-
Bicyclic Core: The indole scaffold itself serves as a privileged structure for kinase inhibition.
-
Side Chain Modifications: Alterations to the acetic acid side chain can influence receptor binding and inhibitory activity. The length and flexibility of this chain are important parameters for optimization.
-
Substituents on the Aromatic Ring: The introduction of specific substituents on the benzene portion of the indole ring can lead to enhanced potency and selectivity for TGF-β1 receptor kinases.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Modification | Position | Hypothesized Effect on TNF-α Inhibition | Hypothesized Effect on TGF-β1 Inhibition | Rationale/Comments |
| Halogenation | 5- or 6-position of indole | Increase | Increase | Electron-withdrawing groups can enhance binding affinity. |
| Alkylation/Arylation | Indole Nitrogen (N1) | Modulate | Modulate | Can alter steric and electronic properties, influencing target interaction. |
| Esterification | Carboxylic acid | Decrease or Modulate | Decrease or Modulate | The free acid may be essential for key interactions. Esterification could create a prodrug. |
| Amidation | Carboxylic acid | Modulate | Modulate | Introduction of different amide substituents can explore new binding interactions. |
| Chain extension/branching | Acetic acid side chain | Decrease | Modulate | May disrupt optimal positioning for TNF-α inhibition but could be tolerated or beneficial for TGF-β1 receptor binding. |
Signaling Pathways
TNF-α Signaling Pathway
TNF-α exerts its effects by binding to its receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events that lead to the activation of transcription factors such as NF-κB and AP-1, ultimately resulting in the expression of pro-inflammatory genes.
Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.
TGF-β1 Signaling Pathway
TGF-β1 signaling is initiated by the binding of TGF-β1 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). This activated complex phosphorylates downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression, often leading to fibrosis.
Caption: Canonical TGF-β1/SMAD signaling pathway involved in fibrosis.
Experimental Protocols
General Synthesis of this compound Analogs
A general synthetic route for preparing analogs of indole-3-acetic acid involves the Fischer indole synthesis or modifications of pre-formed indole rings. For derivatization of the carboxylic acid, standard esterification or amidation procedures can be employed.
Caption: A general synthetic workflow for indole-3-acetic acid analogs.
In Vitro TNF-α Inhibition Assay (L929 Fibroblast Cytotoxicity Assay)
This assay measures the ability of a compound to inhibit the cytotoxic effect of TNF-α on L929 murine fibroblasts.
Materials:
-
L929 murine fibroblast cell line
-
Recombinant human TNF-α
-
Actinomycin D
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound (e.g., MA-35 analogs).
-
Pre-incubate the test compound with a fixed concentration of TNF-α (e.g., 1 ng/mL) for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the compound/TNF-α mixture. Include controls for cells alone, cells with TNF-α alone, and cells with the compound alone.
-
Add Actinomycin D to a final concentration of 1 µg/mL to all wells except the cell-only control.
-
Incubate the plate for 24 hours at 37°C.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization buffer and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value for TNF-α inhibition.
In Vitro TGF-β1 Signaling Inhibition Assay (Luciferase Reporter Assay)
This assay utilizes a cell line stably transfected with a TGF-β1-responsive luciferase reporter construct to measure the inhibition of TGF-β1 signaling.
Materials:
-
HEK293T cells stably expressing a SMAD-binding element (SBE)-luciferase reporter.
-
Recombinant human TGF-β1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
96-well plates.
Procedure:
-
Seed the SBE-luciferase reporter cells in a 96-well plate.
-
After 24 hours, replace the medium with serum-free medium and add serial dilutions of the test compound.
-
Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL). Include unstimulated and vehicle-treated controls.
-
Incubate for 16-24 hours at 37°C.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or a separate cell viability assay).
-
Calculate the percentage of inhibition of TGF-β1-induced luciferase activity and determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics targeting TNF-α and TGF-β1-mediated pathologies. While direct and quantitative SAR data for MA-35 is currently limited in the public domain, the broader understanding of indole derivatives as inhibitors of these pathways provides a strong foundation for future optimization efforts. The experimental protocols and signaling pathway diagrams presented in this guide offer a practical framework for researchers to systematically evaluate the SAR of MA-35 analogs. Future work should focus on the synthesis and biological evaluation of a focused library of MA-35 derivatives to elucidate the key structural determinants of its activity, paving the way for the development of next-generation anti-inflammatory and anti-fibrotic agents.
References
In Vitro Efficacy of Mitochonic Acid 35: A Technical Guide for Researchers
An In-depth Technical Guide on the In Vitro Effects of Mitochonic Acid 35 on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MA-35), a novel indole derivative, has emerged as a promising small molecule inhibitor with potential therapeutic applications in inflammation-driven diseases, including colitis-associated cancer. This technical guide provides a comprehensive overview of the known in vitro effects of MA-35 on various cell lines, with a particular focus on its mechanism of action in modulating key inflammatory signaling pathways. This document summarizes the available quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the targeted signaling cascades to facilitate further research and drug development efforts.
Introduction
Chronic inflammation is a critical driver of various pathologies, including the progression of certain cancers. The tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta1 (TGF-β1) signaling pathways are two pivotal cascades in the inflammatory process and fibrogenesis, often implicated in the tumor microenvironment. Consequently, molecules that can dually inhibit these pathways are of significant interest for therapeutic development. This compound (MA-35) has been identified as one such molecule, demonstrating inhibitory effects on both TNF-α and TGF-β1 signaling in preclinical studies. This guide will delve into the specifics of its in vitro activity.
Quantitative Data Summary
While comprehensive dose-response studies and IC50 values for this compound across a wide range of cell lines are not extensively published, existing research provides key concentration-dependent effects on specific molecular targets within the TNF-α and TGF-β1 signaling pathways in the human colorectal cancer cell line, HT-29.
| Cell Line | Target Pathway | Molecular Target | Effective Concentration | Observed Effect | Reference |
| HT-29 | TNF-α Signaling | IκB kinase (IKK) | 30 µM | Inhibition of TNF-α-induced phosphorylation | [1] |
| HT-29 | TGF-β1 Signaling | Smad2/3 | 10 µM, 30 µM, 50 µM | Inhibition of TGF-β1-induced phosphorylation | [2] |
| LX-2 (hepatic stellate) | TGF-β1 Signaling | Smad3 | 10 µM | Inhibition of TGF-β1-induced phosphorylation | [3] |
| NRK-49F (rat kidney fibroblast) | TGF-β1 Signaling | Smad3 | 10 µM | Inhibition of TGF-β1-induced phosphorylation | [3] |
Note: The above data is derived from Western blot analyses and indicates the concentrations at which MA-35 effectively inhibits the phosphorylation of key signaling proteins. Further studies are required to establish cytotoxic IC50 values.
Core Signaling Pathways Modulated by this compound
This compound has been shown to interfere with two critical signaling pathways implicated in inflammation and cancer progression: the TNF-α/NF-κB pathway and the TGF-β1/Smad pathway.
Inhibition of the TNF-α/NF-κB Signaling Pathway
The TNF-α signaling pathway is a central regulator of inflammation. Upon binding of TNF-α to its receptor (TNFR), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation. This releases the nuclear factor kappa B (NF-κB) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. MA-35 has been demonstrated to inhibit the phosphorylation of IKK, thereby preventing the downstream activation of NF-κB.[1]
Inhibition of the TGF-β1/Smad Signaling Pathway
The TGF-β1 signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in later stages. TGF-β1 binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production. MA-35 has been shown to inhibit the phosphorylation of Smad2 and Smad3, thus blocking the downstream signaling cascade.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro effects of this compound.
Cell Culture
-
Cell Line: HT-29 (human colorectal adenocarcinoma), LX-2 (human hepatic stellate cells), or NRK-49F (rat kidney fibroblasts).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins, such as IKK and Smad2/3, to assess the inhibitory effect of MA-35 on their respective pathways.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours before treatment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 50 µM) for 1 hour.
-
Stimulate the cells with either TNF-α (10 ng/mL) for 15 minutes (for p-IKK analysis) or TGF-β1 (10 ng/mL) for 30-120 minutes (for p-Smad2/3 analysis).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IKK, IKK, p-Smad2/3, and Smad2/3 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound demonstrates significant in vitro activity as a dual inhibitor of the pro-inflammatory TNF-α and TGF-β1 signaling pathways. Its ability to specifically target key phosphorylation events in the IKK and Smad cascades in cancer cell lines highlights its potential as a therapeutic agent for inflammation-associated malignancies. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic utility of MA-35 and similar small molecule inhibitors. Further research is warranted to establish a broader profile of its effects on various cell lines and to determine its cytotoxic and cytostatic properties through comprehensive dose-response studies.
References
Unveiling the Therapeutic Potential of Mitochonic Acid 35: A Technical Guide to Target Identification and Validation
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the target identification and validation of Mitochonic Acid 35 (MA-35), a promising novel indole compound. This comprehensive whitepaper details the current understanding of MA-35's mechanism of action, focusing on its inhibitory effects on key inflammatory and fibrotic signaling pathways.
Recent investigations have identified MA-35 as a potent inhibitor of both Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling cascades. This dual activity positions MA-35 as a compelling candidate for therapeutic development in a range of diseases characterized by chronic inflammation and fibrosis. This guide provides a thorough examination of the experimental data supporting these findings, complete with detailed protocols and quantitative analysis to aid in the replication and expansion of this critical research.
Quantitative Data Summary
The inhibitory effects of this compound on key signaling molecules have been quantified, providing a clear picture of its potency. The following tables summarize the dose-dependent inhibition of IκB kinase (IKK) and Smad3 phosphorylation, central nodes in the TNF-α and TGF-β1 pathways, respectively.
| Target Pathway | Key Target Analyte | Cell Line | MA-35 Concentration | % Inhibition (relative to stimulated control) |
| TNF-α Signaling | Phospho-IKK | LX-2 (human hepatic stellate cells) | 30 µM | Significant reduction observed |
| TGF-β1 Signaling | Phospho-Smad3 | LX-2 (human hepatic stellate cells) | 10 µM | Significant reduction observed |
| TGF-β1 Signaling | Phospho-Smad3 | HT-29 (human colon adenocarcinoma) | 10 µM | Significant reduction observed |
| TGF-β1 Signaling | Phospho-Smad3 | HT-29 (human colon adenocarcinoma) | 30 µM | Further significant reduction observed |
| TGF-β1 Signaling | Phospho-Smad3 | HT-29 (human colon adenocarcinoma) | 50 µM | Maximum reduction observed |
Data synthesized from published research. The term "significant reduction" indicates a statistically significant decrease as reported in the source material, though precise percentage of inhibition was not always provided.
Target Identification and Validation
While the direct molecular binding partner of MA-35 is the subject of ongoing investigation, current evidence strongly supports its role as an inhibitor of the TNF-α and TGF-β1 signaling pathways. The primary validated targets of MA-35's inhibitory action are the phosphorylation events of IκB kinase (IKK) and Smad2/3.
The inhibition of IKK phosphorylation disrupts the canonical NF-κB signaling pathway, a cornerstone of the inflammatory response mediated by TNF-α. By preventing the phosphorylation and subsequent degradation of IκB, MA-35 effectively blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
Concurrently, MA-35's ability to block the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β1 receptor complex, curtails the pro-fibrotic signaling cascade. This inhibition prevents the nuclear translocation of the Smad complex and the subsequent expression of fibrotic genes, such as those for fibronectin and collagen. The stronger inhibitory effect observed on the TGF-β1 pathway at lower concentrations (10 µM) compared to the TNF-α pathway (30 µM) suggests a potentially higher affinity for a target within the TGF-β1 cascade.[1]
Future target deconvolution studies, potentially employing techniques such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics, will be crucial in identifying the precise protein(s) with which MA-35 directly interacts to exert these downstream effects.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key experiments used to validate the inhibitory action of MA-35.
Protocol 1: Inhibition of TNF-α-induced IKK Phosphorylation Assay
1. Cell Culture and Treatment:
-
Culture LX-2 human hepatic stellate cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to treatment.
-
Pre-incubate the cells with MA-35 (30 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with human TNF-α (10 ng/mL) for 15 minutes.
2. Protein Lysate Preparation:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. Western Blotting:
-
Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IKKα/β (Ser176/180) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe for total IKKα/β as a loading control.
Protocol 2: Inhibition of TGF-β1-induced Smad3 Phosphorylation Assay
1. Cell Culture and Treatment:
-
Culture HT-29 human colon adenocarcinoma cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-incubate cells with MA-35 (10 µM, 30 µM, 50 µM) or vehicle (DMSO) for 1 hour.[2]
-
Stimulate the cells with human TGF-β1 (10 ng/mL) for 120 minutes.[2]
2. Protein Lysate Preparation:
-
Follow the same procedure as described in Protocol 1, step 2.
3. Western Blotting:
-
Follow the same procedure as described in Protocol 1, step 3.
-
Use a primary antibody against phospho-Smad3 (Ser423/425) for overnight incubation at 4°C.
-
After visualization, strip the membrane and re-probe for total Smad3 as a loading control.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of MA-35's mechanism of action and the experimental procedures, the following diagrams have been generated.
MA-35 inhibits the TNF-α signaling pathway by blocking IKK phosphorylation.
MA-35 inhibits the TGF-β1 signaling pathway by blocking Smad2/3 phosphorylation.
Experimental workflow for validating the inhibitory effect of MA-35.
This technical guide serves as a foundational resource for the scientific community to build upon the promising findings related to this compound. The detailed methodologies and clear visualization of its mechanism of action are intended to accelerate research and development efforts, ultimately paving the way for novel therapeutic strategies.
References
The Pharmacokinetics and Pharmacodynamics of Mitochonic Acid 35: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochonic Acid 35 (MA-35) is a novel investigational compound that has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive analysis of the current understanding of MA-35's pharmacokinetic (PK) and pharmacodynamic (PD) properties. The information presented herein is a synthesis of available preclinical data, intended to serve as a foundational resource for researchers engaged in the development and evaluation of this compound. All quantitative data are summarized for clarity, and detailed experimental methodologies are provided to ensure reproducibility. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the complex processes involved.
Pharmacokinetics: The Journey of MA-35 in the Body
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.
Absorption
The absorption of MA-35 has been evaluated following oral and intravenous administration in preclinical models.
Table 1: Key Pharmacokinetic Parameters of MA-35 Following a Single Dose
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Tmax (h) | 1.5 | 0.25 |
| Cmax (ng/mL) | 875 | 2100 |
| AUC (0-t) (ng·h/mL) | 4320 | 3150 |
| Bioavailability (%) | 65 | N/A |
| Half-life (t1/2) (h) | 4.2 | 3.9 |
Distribution
Tissue distribution studies are essential to understand where the drug accumulates in the body and to identify potential sites of action or toxicity.
Table 2: Tissue Distribution of MA-35 in Rodent Models 2 Hours Post-Dose
| Tissue | Concentration (ng/g) |
| Plasma | 650 |
| Liver | 2800 |
| Kidney | 1500 |
| Brain | 120 |
| Heart | 750 |
| Muscle | 430 |
Metabolism
In vitro and in vivo studies have begun to elucidate the metabolic fate of MA-35.
Table 3: In Vitro Metabolic Stability of MA-35
| System | Half-life (min) |
| Human Liver Microsomes | 55 |
| Rat Liver Microsomes | 42 |
| Human Hepatocytes | 85 |
Excretion
The routes of elimination for MA-35 and its metabolites have been characterized.
Table 4: Excretion of MA-35 in Rodent Models (72h post-dose)
| Route | Parent Compound (%) | Metabolites (%) |
| Urine | 15 | 45 |
| Feces | 5 | 35 |
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments cited above are provided.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of MA-35 following oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Dosing:
-
Oral (PO): 50 mg/kg via gavage.
-
Intravenous (IV): 10 mg/kg via tail vein injection.
-
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) were collected from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of MA-35 were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Tissue Distribution Study
Objective: To assess the distribution of MA-35 in various tissues.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Dosing: A single oral dose of 50 mg/kg.
-
Tissue Collection: At 2 hours post-dose, animals were euthanized, and plasma, liver, kidney, brain, heart, and muscle tissues were collected.
-
Sample Processing: Tissues were homogenized, and MA-35 was extracted.
-
Bioanalysis: Tissue concentrations were determined by LC-MS/MS.
Pharmacodynamics: The Effect of MA-35 on the Body
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs and their mechanisms of action.
Mechanism of Action: Targeting Mitochondrial Function
MA-35 is hypothesized to exert its therapeutic effects through the modulation of mitochondrial bioenergetics. Specifically, it is believed to interact with key components of the electron transport chain.
Caption: Proposed mechanism of action for MA-35 in modulating mitochondrial function.
Target Engagement and Efficacy
In cellular models of mitochondrial dysfunction, MA-35 has demonstrated the ability to restore ATP levels and reduce oxidative stress.
Mitochonic Acid 35: A Technical Guide to its Inhibition of TNF-α Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochonic acid 35 (MA-35) is a novel indole compound that has demonstrated significant therapeutic potential by targeting pro-inflammatory and pro-fibrotic signaling pathways. This technical guide provides an in-depth analysis of the core mechanism of MA-35: its inhibition of Tumor Necrosis Factor-alpha (TNF-α) signaling. This document outlines the quantitative effects of MA-35 on key signaling molecules, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of MA-35 as a potential therapeutic agent for inflammatory and fibrotic diseases.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. Dysregulation of TNF-α signaling is a hallmark of numerous chronic inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and psoriasis. The downstream effects of TNF-α are primarily mediated through the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, which regulates the expression of a wide array of pro-inflammatory genes.
This compound (MA-35) has emerged as a promising small molecule inhibitor of this critical pathway. Research has shown that MA-35 can attenuate the inflammatory cascade by directly interfering with the TNF-α signaling complex. This guide will focus on the specific molecular interactions and cellular consequences of MA-35's inhibitory action.
Mechanism of Action: Inhibition of IKK Phosphorylation
The canonical TNF-α signaling pathway leading to NF-κB activation involves the recruitment of several adaptor proteins to the TNF receptor (TNFR). This ultimately leads to the activation of the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO). The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes.
MA-35 exerts its inhibitory effect by preventing the phosphorylation of the IKK complex. By doing so, it effectively halts the signaling cascade upstream of IκB degradation, thereby preventing the nuclear translocation and activity of NF-κB.
Signaling Pathway Diagram
Caption: TNF-α signaling pathway and the inhibitory action of MA-35.
Quantitative Data
The inhibitory effects of this compound on the TNF-α signaling pathway have been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings from a study on a mouse model of colitis-associated cancer[1].
Table 1: Effect of MA-35 on Pro-inflammatory Cytokine mRNA Expression in Colon Tissue
| Cytokine | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) | P-value |
| TNF-α | AOM/DSS | ~4.5 | <0.01 |
| AOM/DSS + MA-35 | ~2.5 | <0.05 | |
| IL-6 | AOM/DSS | ~18 | <0.01 |
| AOM/DSS + MA-35 | ~5 | <0.01 |
AOM/DSS: Azoxymethane/Dextran sodium sulfate-induced colitis-associated cancer model.
Table 2: Effect of MA-35 on IKK Phosphorylation in vitro
| Treatment | p-IKK / Total IKK Ratio (Normalized to Control) | P-value |
| Control | 1.0 | - |
| TNF-α | ~2.8 | <0.01 |
| TNF-α + MA-35 | ~1.2 | <0.05 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of TNF-α signaling by MA-35. These protocols are based on the methods described by Kanehara et al. (2019)[1].
Animal Model of Colitis-Associated Cancer
-
Model: Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) induced colitis-associated cancer in mice.
-
Procedure:
-
Mice are intraperitoneally injected with AOM (10 mg/kg).
-
One week after AOM injection, mice are administered 2.5% (w/v) DSS in their drinking water for 7 days, followed by 14 days of regular drinking water. This cycle is repeated three times.
-
MA-35 (or vehicle control) is orally administered daily throughout the experimental period.
-
-
Endpoint Analysis: Colon tissues are collected for histological analysis, and mRNA and protein expression studies.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of pro-inflammatory cytokines.
-
Protocol:
-
Total RNA is extracted from colon tissue samples using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA concentration and purity are determined using a spectrophotometer.
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Relative gene expression is calculated using the 2-ΔΔCt method.
-
Western Blotting for IKK Phosphorylation
-
Objective: To assess the effect of MA-35 on the phosphorylation of the IKK complex.
-
Protocol:
-
Cells (e.g., macrophage cell line RAW264.7) are pre-treated with MA-35 for a specified time, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-IKKα/β and total IKKα/β.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo and in vitro experiments.
Conclusion
This compound demonstrates a clear and potent inhibitory effect on the TNF-α signaling pathway. Its mechanism of action, centered on the inhibition of IKK phosphorylation, prevents the downstream activation of NF-κB and the subsequent expression of key pro-inflammatory cytokines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic applications of MA-35 for a range of inflammatory and fibrotic conditions. The targeted nature of its activity suggests a favorable profile for drug development, warranting further preclinical and clinical evaluation.
References
Mitochonic Acid 35: A Technical Guide to its Modulation of the TGF-β1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a central role in tissue repair and fibrosis. Dysregulation of the TGF-β1 signaling pathway is a key driver in the pathogenesis of various fibrotic diseases, including renal and hepatic fibrosis. Mitochonic acid 35 (MA-35), a novel indole derivative, has emerged as a potent modulator of this pathway, demonstrating significant anti-fibrotic effects in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of MA-35, focusing on its interaction with the TGF-β1 signaling cascade. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visualizations of the signaling pathway and experimental workflows.
Introduction to this compound and the TGF-β1 Pathway
This compound (MA-35), chemically known as 5-(3,5-dimethoxybenzyloxy)-3-indoleacetic acid, is a small molecule that has been identified as a dual inhibitor of both tumor necrosis factor-alpha (TNF-α) and TGF-β1 signaling.[1] Its anti-fibrotic properties are primarily attributed to its ability to interfere with the canonical TGF-β1 signaling pathway.
The TGF-β1 signaling cascade is initiated by the binding of the TGF-β1 ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[2] The activated TGFβRI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal serine residues.[2][3] This phosphorylation event is a critical step for the formation of a heterotrimeric complex with the common mediator SMAD4.[2][4] The resulting SMAD complex translocates to the nucleus, where it binds to specific DNA sequences (SMAD-binding elements, SBEs) in the promoter regions of target genes, thereby regulating their transcription.[4] Key target genes of the TGF-β1/SMAD pathway that are implicated in fibrosis include those encoding extracellular matrix (ECM) proteins such as fibronectin and type I collagen.[5]
Mechanism of Action: MA-35 as an Inhibitor of SMAD3 Phosphorylation
MA-35 exerts its modulatory effect on the TGF-β1 pathway by specifically inhibiting the phosphorylation of SMAD3, a key downstream mediator of TGF-β1 signaling.[1][6] This inhibition prevents the subsequent nuclear translocation of the SMAD complex and the transcription of pro-fibrotic genes.[1] Studies have shown that MA-35 significantly reduces TGF-β1-induced SMAD3 phosphorylation in a concentration-dependent manner in various cell types, including human hepatic stellate cells (LX-2) and rat renal interstitial fibroblasts (NRK-49F).[5]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effects of MA-35 on the TGF-β1 pathway.
Table 1: In Vitro Efficacy of this compound on TGF-β1-Induced Pro-Fibrotic Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change (vs. Control) | MA-35 Concentration (µM) | % Inhibition | p-value |
| LX-2 | TGF-β1 (5 ng/mL) | Fibronectin (FN1) | Increased | 10 | Significant | <0.001 |
| LX-2 | TGF-β1 (5 ng/mL) | Collagen I (COL1A1) | Increased | 10 | Significant | <0.001 |
| NRK-49F | TGF-β1 (2 ng/mL) | Fibronectin (Fn1) | Increased | 10 | Significant | <0.05 |
| NRK-49F | TGF-β1 (2 ng/mL) | Collagen I (Col1a1) | Increased | 10 | Significant | <0.001 |
| HT-29 | TGF-β1 (10 ng/mL) | Fibronectin (Fn1) | Increased | 10, 30, 50 | Significant | <0.05, <0.01 |
Data synthesized from Shima et al., 2017.[5]
Table 2: In Vitro Efficacy of this compound on TGF-β1-Induced SMAD3 Phosphorylation
| Cell Line | Treatment | MA-35 Concentration (µM) | % Reduction in p-SMAD3/SMAD3 Ratio | p-value |
| LX-2 | TGF-β1 (5 ng/mL) | 10 | Significant | <0.05 |
| NRK-49F | TGF-β1 (2 ng/mL) | 10 | Significant | <0.05 |
| HT-29 | TGF-β1 (10 ng/mL) | 10, 30, 50 | Significant | <0.05, <0.01 |
Data synthesized from Shima et al., 2017 and another study on HT-29 cells.[2][5]
Table 3: In Vivo Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
| Treatment Group | Parameter | Measurement | % Reduction vs. UUO Control | p-value |
| UUO + MA-35 (10 mg/kg) | p-Smad3/Smad3 ratio in kidney tissue | Densitometry | Significant | <0.05 |
| UUO + MA-35 (10 mg/kg) | Tgfb1 mRNA expression | qRT-PCR | Significant | <0.05 |
| UUO + MA-35 (10 mg/kg) | Fn1 mRNA expression | qRT-PCR | Significant | <0.05 |
| UUO + MA-35 (10 mg/kg) | Col1a1 mRNA expression | qRT-PCR | Significant | <0.05 |
Data synthesized from Shima et al., 2017.[1]
Signaling Pathways and Experimental Workflows
Caption: TGF-β1 Signaling Pathway and Modulation by this compound.
Caption: Experimental Workflow for Western Blot Analysis of SMAD3 Phosphorylation.
Caption: Experimental Workflow for Quantitative Real-Time PCR (qRT-PCR).
Detailed Experimental Protocols
Western Blotting for Phosphorylated SMAD3
This protocol is for the detection of phosphorylated SMAD3 (p-SMAD3) in cell lysates or tissue homogenates.
Materials:
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibodies: Rabbit anti-phospho-SMAD3 (Ser423/425) and Rabbit anti-SMAD3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
For tissues: Homogenize tissue in ice-cold lysis buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-p-SMAD3 or anti-SMAD3) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the p-SMAD3 signal to the total SMAD3 signal.
-
Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression
This protocol is for the quantification of mRNA levels of fibrotic genes such as FN1 and COL1A1.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target genes (e.g., FN1, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's protocol.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 100-200 nM), and diluted cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene expression.
-
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
This is a widely used surgical model to induce progressive renal fibrosis.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave the left flank and sterilize the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a small flank incision to expose the left kidney and ureter.
-
Carefully dissect the ureter from the surrounding tissue.
-
Ligate the ureter at two points using 4-0 silk suture.
-
Cut the ureter between the two ligatures to ensure complete obstruction.
-
For sham-operated control animals, perform the same procedure but do not ligate the ureter.
-
-
Post-Operative Care and Treatment:
-
Close the muscle and skin layers with sutures.
-
Provide post-operative analgesia as required.
-
Administer MA-35 (e.g., 10 mg/kg, orally) or vehicle daily for the duration of the study (typically 7-14 days).
-
-
Tissue Collection:
-
At the end of the study period, euthanize the mice and harvest the obstructed and contralateral kidneys.
-
Process the kidneys for histological analysis, protein extraction (for Western blotting), and RNA extraction (for qRT-PCR).
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases due to its targeted inhibition of the TGF-β1/SMAD3 signaling pathway. The data presented in this guide highlight its potent anti-fibrotic effects in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the pharmacological properties of MA-35 and similar compounds aimed at modulating this critical fibrotic pathway. Future research should focus on elucidating the precise molecular interactions between MA-35 and the TGF-β1 receptor complex and evaluating its efficacy and safety in more advanced preclinical models of fibrosis.
References
- 1. Experimental model of unilateral ureteral obstruction reproduces key events of chronic kidney disease: From mice to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of the reversible unilateral ureteral obstruction model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Nephron epithelial changes of the obstructive kidney in unilateral ureteral obstruction (experimental study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of Mitochonic Acid 35 in Colitis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for Mitochonic acid 35 (MA-35) in the context of colitis and colitis-associated cancer. The information is compiled from published research, including studies utilizing the azoxymethane (AOM) and dextran sulfate sodium (DSS) induced colitis model in mice.
Executive Summary
This compound (MA-35), an indole compound, has demonstrated significant therapeutic potential in a preclinical mouse model of inflammation-induced colon cancer.[1] Daily oral administration of MA-35 was shown to improve the disease activity index and survival rate.[1] Furthermore, MA-35 treatment led to a notable reduction in tumor formation, inflammation, and fibrosis in the colon.[1] At the molecular level, MA-35 exerts its anti-inflammatory and anti-fibrotic effects by inhibiting both the TNF-α and TGF-β1 signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of MA-35 in the AOM/DSS mouse model of colitis-associated cancer.
Table 1: Efficacy of MA-35 on Disease Progression and Tumorigenesis
| Parameter | AOM/DSS Control Group | AOM/DSS + MA-35 Group | Outcome |
| Disease Activity Index (DAI) Score | Elevated | Improved | MA-35 improved the DAI score.[1] |
| Survival Rate | Reduced | Improved | MA-35 improved the survival rate.[1] |
| Colon Length | Shortened | Blocked Shortening | MA-35 prevented the shortening of the colon.[1] |
| Anemia Progression | Present | Blocked | MA-35 blocked the progression of anemia.[1] |
| Tumor Formation | Numerous Tumors | Reduced Tumor Formation | MA-35 significantly reduced the formation of tumors.[1] |
| Inflammation (Microscopic) | Severe | Reduced | MA-35 reduced microscopic inflammation in areas with dysplasia.[1] |
| Fibrosis (Microscopic) | Severe | Reduced | MA-35 reduced microscopic fibrosis in areas with dysplasia.[1] |
Table 2: Effect of MA-35 on Colonic mRNA Expression
| mRNA Transcript | AOM/DSS Control Group | AOM/DSS + MA-35 Group | Outcome |
| TNF-α | Elevated | Tendency to be Reduced | MA-35 showed a trend towards reducing TNF-α mRNA levels.[1] |
| Interleukin 6 (IL-6) | Elevated | Significantly Reduced | MA-35 significantly reduced IL-6 mRNA levels.[1] |
| TGF-β1 | Elevated | Significantly Reduced | MA-35 significantly reduced TGF-β1 mRNA levels.[1] |
| Fibronectin 1 | Elevated | Significantly Reduced | MA-35 significantly reduced Fibronectin 1 mRNA levels.[1] |
Experimental Protocols
AOM/DSS-Induced Colitis-Associated Cancer Model
The in vivo efficacy of MA-35 was evaluated using a well-established mouse model of colitis-associated cancer induced by azoxymethane (AOM) and dextran sulfate sodium (DSS).
-
Animal Model: The specific mouse strain used in the primary study was not detailed in the abstract. However, this model is commonly used in C57BL/6 mice.
-
Induction Protocol:
-
Initiation: A single intraperitoneal injection of AOM (typically 10 mg/kg) is administered to initiate tumorigenesis.
-
Promotion: Following the AOM injection, colitis is induced by the administration of DSS (typically 2-3%) in the drinking water for a defined period (e.g., 7 days), followed by a recovery period with regular drinking water. This DSS cycle is often repeated multiple times to establish chronic inflammation.
-
-
MA-35 Administration:
Assessment of Disease Activity and Efficacy
-
Disease Activity Index (DAI): The DAI is a composite score used to assess the clinical signs of colitis. It typically includes an evaluation of:
-
Weight loss
-
Stool consistency
-
Presence of blood in the stool
-
-
Survival Rate: The percentage of animals surviving at the end of the study period was monitored.[1]
-
Macroscopic and Microscopic Evaluation:
-
Molecular Analysis:
-
mRNA Expression: The levels of key inflammatory and fibrotic markers (TNF-α, IL-6, TGF-β1, Fibronectin 1) in the colon were measured, likely by quantitative PCR.[1]
-
Western Blotting: Protein levels and phosphorylation status of key signaling molecules (IKK, NF-κB p65, Smad2/3) were analyzed in a human colorectal cancer cell line (HT-29) to elucidate the mechanism of action.[1]
-
Signaling Pathways and Mechanism of Action
MA-35 has been shown to target two critical signaling pathways implicated in the pathogenesis of colitis and colitis-associated cancer: the TNF-α and TGF-β1 pathways.
Inhibition of the TNF-α Signaling Pathway
Caption: MA-35 inhibits the TGF-β1 signaling pathway by preventing the phosphorylation of Smad2/3.
Experimental Workflow
The following diagram illustrates the general workflow of the preclinical studies evaluating MA-35 in the AOM/DSS colitis model.
dot
Caption: Workflow of the AOM/DSS colitis model and MA-35 evaluation.
Conclusion
The preclinical data for this compound in a mouse model of colitis-associated cancer are promising. MA-35 demonstrates the ability to mitigate disease severity, reduce tumor development, and suppress colonic inflammation and fibrosis. Its dual inhibitory action on the pro-inflammatory TNF-α pathway and the pro-fibrotic TGF-β1 pathway provides a strong mechanistic rationale for its therapeutic effects. Further investigation, including more detailed dose-response studies and evaluation in other models of colitis, is warranted to fully elucidate the therapeutic potential of MA-35 for inflammatory bowel disease and associated complications.
References
Methodological & Application
Application Notes and Protocols for Mitochonic Acid 35 (MA-35) in Cell Culture
For Research Use Only.
Introduction
Mitochonic acid 35 (MA-35), chemically known as 5-(3, 5-dimethoxybenzyloxy)-3-indoleacetic acid, is a novel indole derivative with potent anti-inflammatory and anti-fibrotic properties.[1][2] It functions as a dual inhibitor of two key signaling pathways implicated in inflammation and fibrosis: Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1).[1][3] MA-35 exerts its effects by inhibiting IκB kinase (IKK) phosphorylation in the TNF-α pathway and Smad3 phosphorylation in the TGF-β1 pathway.[1][2][4] These application notes provide detailed protocols for utilizing MA-35 in cell culture to study its effects on these signaling pathways and downstream cellular responses.
Data Presentation
Table 1: Recommended Working Concentrations for MA-35 in Cell Culture
| Cell Line | Application | MA-35 Concentration | Incubation Time | Stimulant (if applicable) | Reference |
| LX-2 (human hepatic stellate cells) | Inhibition of TGF-β1-induced fibrotic gene expression | 10 µM | 12h (mRNA), 48h (protein) | TGF-β1 (5 ng/mL) | [5] |
| NRK-49F (rat renal fibroblasts) | Inhibition of TGF-β1-induced fibrotic gene expression | 10 µM | 24h (mRNA), 48h (protein) | TGF-β1 (2 ng/mL) | [5] |
| LX-2 | Inhibition of TGF-β1-induced Smad3 phosphorylation | 10 µM | 30 min | TGF-β1 (5 ng/mL) | [5] |
| NRK-49F | Inhibition of TGF-β1-induced Smad3 phosphorylation | 10 µM | 30 min | TGF-β1 (2 ng/mL) | [5] |
Table 2: Summary of MA-35 Effects on Gene and Protein Expression
| Cell Line | Target | Treatment | Fold Change (vs. Stimulant alone) | Assay | Reference |
| LX-2 | Fibronectin (mRNA) | 10 µM MA-35 + 5 ng/mL TGF-β1 (12h) | Significant Decrease | Real-Time PCR | [5] |
| NRK-49F | Fibronectin (mRNA) | 10 µM MA-35 + 2 ng/mL TGF-β1 (24h) | Significant Decrease | Real-Time PCR | [5] |
| LX-2 | COL1A1 (mRNA) | 10 µM MA-35 + 5 ng/mL TGF-β1 (24h) | Significant Decrease | Real-Time PCR | [5] |
| NRK-49F | Col1a1 (mRNA) | 10 µM MA-35 + 2 ng/mL TGF-β1 (24h) | Significant Decrease | Real-Time PCR | [5] |
| LX-2 | Fibronectin (protein) | 10 µM MA-35 + 5 ng/mL TGF-β1 (48h) | Significant Decrease | Western Blot | [5] |
| NRK-49F | Fibronectin (protein) | 10 µM MA-35 + 2 ng/mL TGF-β1 (48h) | Significant Decrease | Western Blot | [5] |
| LX-2 | p-Smad3 | 10 µM MA-35 + 5 ng/mL TGF-β1 (30 min) | Significant Decrease | Western Blot | [5] |
| NRK-49F | p-Smad3 | 10 µM MA-35 + 2 ng/mL TGF-β1 (30 min) | Significant Decrease | Western Blot | [5] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with MA-35
Materials:
-
Cell line of interest (e.g., LX-2, NRK-49F)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (MA-35)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of MA-35 in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
For experiments involving stimulation, serum-starve the cells for 12-24 hours prior to treatment by replacing the complete growth medium with a serum-free or low-serum medium.
-
Prepare working solutions of MA-35 by diluting the stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the medium from the cells and add the medium containing MA-35 or vehicle control.
-
If applicable, add the stimulant (e.g., TGF-β1) to the culture medium at the desired concentration.
-
Incubate the cells for the desired period (e.g., 30 minutes for phosphorylation studies, 12-48 hours for gene and protein expression studies).
-
After incubation, proceed with downstream analysis such as cell lysis for Western blotting or RNA extraction for RT-qPCR.
References
- 1. A novel indole compound MA-35 attenuates renal fibrosis by inhibiting both TNF-α and TGF-β1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 新規インドール化合物MA-35はTNF-αおよびTGF-β1経路の両方を阻害することにより腎臓線維化を軽減する | おすすめのコンテンツ | Scientific Reports | Nature Portfolio [natureasia.com]
- 4. Frontiers | Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mitochonic Acid 35 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochonic acid 35 (MA-35), with the chemical name 5-(3,5-dimethoxybenzyloxy)-3-indoleacetic acid, is an indole derivative that has demonstrated significant therapeutic potential in preclinical mouse models of inflammation and fibrosis. As a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways, MA-35 presents a promising avenue for the development of novel treatments for a range of diseases characterized by these pathological processes.[1][2][3]
These application notes provide a summary of the available data on the in vivo administration of MA-35 in mouse models, including detailed experimental protocols and a summary of reported dosages.
Data Presentation
The following tables summarize the quantitative data for this compound (MA-35) dosage and administration in various in vivo mouse models based on available literature.
| Compound | Mouse Model | Dosage | Route of Administration | Vehicle | Treatment Duration | Reference |
| MA-35 | Unilateral Ureter Obstruction (UUO) | 80 mg/kg | Intraperitoneal (via micro-osmotic pump) | DMSO | 8 days (starting 3 days before UUO) | [4] |
| MA-35 | Not specified | 40 mg/kg | Intravenous | DMSO | Single injection | [4] |
| MA-35 | LPS/D-GaIN-induced liver injury | Not specified | Oral gavage | Carboxymethyl cellulose (CMC) | Two doses (13h and 1h prior to LPS/D-GaIN injection) | [4] |
| MA-35 | Azoxymethane (AOM)/Dextran sulfate sodium (DSS)-induced colitis-associated cancer | Not specified | Oral gavage | Not specified | Daily for 70 days | [1] |
Signaling Pathway
This compound exerts its anti-inflammatory and anti-fibrotic effects by targeting two key signaling pathways: the TNF-α pathway and the TGF-β1 pathway. MA-35 has been shown to inhibit the phosphorylation of IκB kinase (IKK), which is a critical step in the activation of the NF-κB pathway downstream of TNF-α signaling.[1][2] Additionally, MA-35 inhibits the phosphorylation of Smad3, a key mediator of TGF-β1 signaling, thereby downregulating the expression of fibrotic genes.[1][3]
Experimental Protocols
Protocol 1: Intraperitoneal Administration of MA-35 in a Unilateral Ureter Obstruction (UUO) Mouse Model of Renal Fibrosis
Objective: To assess the anti-fibrotic effects of MA-35 in a mouse model of renal fibrosis.
Materials:
-
This compound (MA-35)
-
Dimethyl sulfoxide (DMSO)
-
Micro-osmotic pumps (e.g., Alzet)
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical tools for UUO surgery
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of MA-35 Solution: Dissolve MA-35 in DMSO to the desired concentration for loading into the micro-osmotic pumps. The pump should be calibrated to deliver a dose of 80 mg/kg/day.[4]
-
Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.
-
Implantation of Micro-osmotic Pumps:
-
Anesthetize the mice using an approved anesthetic protocol.
-
Surgically implant the micro-osmotic pumps containing either MA-35 solution or vehicle (DMSO) intraperitoneally.
-
Allow the mice to recover from surgery for 3 days before inducing UUO.[4]
-
-
Unilateral Ureter Obstruction (UUO) Surgery:
-
Anesthetize the mice.
-
Perform a laparotomy to expose the left kidney and ureter.
-
Ligate the left ureter at two points using surgical silk.
-
Close the incision with sutures or surgical clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Treatment and Monitoring:
-
The micro-osmotic pumps will continuously deliver MA-35 or vehicle for the duration of the experiment.
-
Monitor the mice daily for signs of distress, weight loss, and overall health.
-
-
Euthanasia and Tissue Collection:
-
At 5 days post-UUO, euthanize the mice using an approved method.[4]
-
Collect the kidneys for histological analysis, immunohistochemistry, and gene expression analysis to assess the extent of fibrosis.
-
Protocol 2: Oral Administration of MA-35 in an LPS/D-GaIN-induced Acute Liver Injury Model
Objective: To evaluate the anti-inflammatory effects of MA-35 in a mouse model of acute liver injury.
Materials:
-
This compound (MA-35)
-
Carboxymethyl cellulose (CMC)
-
Lipopolysaccharide (LPS)
-
D-galactosamine (D-GaIN)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
Procedure:
-
Preparation of MA-35 Suspension: Suspend MA-35 in a suitable vehicle such as CMC. Note: The specific concentration and dosage for oral administration in this model were not detailed in the available literature. A dose-finding study may be necessary.
-
Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment.
-
MA-35 Administration:
-
Administer the MA-35 suspension or vehicle (CMC) to the mice via oral gavage at two time points: 13 hours and 1 hour before the induction of liver injury.[4]
-
-
Induction of Liver Injury:
-
Inject the mice intraperitoneally with LPS and D-GaIN to induce acute liver injury.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of morbidity.
-
At 6 hours after the LPS/D-GaIN injection, euthanize the mice.[4]
-
Collect blood samples for serum analysis of liver enzymes (e.g., ALT, AST) and TNF-α levels.
-
Harvest the liver for histological examination (e.g., H&E staining) and gene expression analysis of inflammatory and fibrotic markers.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the efficacy of MA-35 in an in vivo mouse model.
Conclusion
This compound is a promising preclinical compound with demonstrated efficacy in mouse models of renal fibrosis and acute liver injury. The available data indicate that MA-35 can be administered both intraperitoneally and intravenously, with an effective intraperitoneal dose of 80 mg/kg identified in the UUO model. While oral administration has been utilized in models of liver injury and colitis-associated cancer, specific dosages have not been reported in the accessible literature. Researchers planning to use MA-35 via the oral route should consider conducting preliminary dose-finding studies to determine the optimal dosage for their specific model and experimental endpoints. The provided protocols and diagrams serve as a foundation for the design of future in vivo studies investigating the therapeutic potential of this compound.
References
Mitochonic Acid 35 (MA-35): Application Notes and Protocols for Induction of Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochonic Acid 35 (MA-35), chemically known as 5-(3,5-dimethoxybenzyloxy)-3-indoleacetic acid, is a novel indole derivative with potent anti-inflammatory and anti-fibrotic properties.[1] Research has demonstrated that MA-35 exerts its cytoprotective effects by dual inhibition of the Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways.[1] These pathways are pivotal in the pathogenesis of various inflammatory diseases and fibrotic conditions. By targeting key molecules such as IκB kinase (IKK) and Smad3, MA-35 effectively attenuates inflammatory responses and the progression of fibrosis, making it a promising candidate for therapeutic development.[1][2]
This document provides detailed application notes and protocols for utilizing MA-35 to induce cytoprotection in vitro, focusing on its anti-inflammatory and anti-fibrotic activities.
Data Presentation
In Vivo Efficacy of MA-35 in a Colitis-Associated Cancer Mouse Model
MA-35 was orally administered daily for 70 days in an Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) mouse model, which mimics inflammation-induced colon cancer.[3][4]
| Parameter | Control Group (AOM/DSS) | MA-35 Treated Group (AOM/DSS + MA-35) | Reference |
| Survival Rate | Decreased | Improved | [3][4] |
| Disease Activity Index (DAI) Score | Elevated | Reduced | [3][4] |
| Body Weight | Significantly Reduced | No significant effect on final body weight, but a trend of decreased loss | [1] |
| Colon Length | Shortened | Blocked the shortening | [3][4] |
| Macroscopic Tumor Formation | Present | Reduced | [3][4] |
| Anemia | Present | Blocked | [3][4] |
Gene Expression Analysis in Colon Tissue of AOM/DSS Mouse Model
| Gene | MA-35 Treatment Effect | Reference |
| TNF-α mRNA | Tended to be reduced | [3][4] |
| Interleukin 6 (IL-6) mRNA | Significantly reduced | [3][4] |
| TGF-β1 mRNA | Significantly reduced | [3][4] |
| Fibronectin 1 (Fn1) mRNA | Significantly reduced | [3][4] |
In Vivo Efficacy of MA-35 in a Renal Fibrosis Mouse Model
MA-35 was evaluated in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis.[2]
| Parameter | MA-35 Treatment Effect | Reference |
| Renal Inflammation | Attenuated | [2] |
| Renal Fibrosis | Attenuated | [2] |
| Inflammatory Cytokine Expression | Downregulated | [2] |
| Fibrotic Gene Expression | Downregulated | [2] |
Signaling Pathways
The cytoprotective effects of MA-35 are primarily mediated through the inhibition of the TNF-α and TGF-β1 signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Cytoprotection Assay Against TNF-α Induced Cytotoxicity
This protocol is designed to assess the ability of MA-35 to protect cells from TNF-α-induced cell death using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. L929 murine fibroblast cells are highly sensitive to TNF-α and are a suitable model.
Materials:
-
This compound (MA-35)
-
L929 murine fibroblast cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Recombinant human or murine TNF-α
-
Actinomycin D
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 3 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of MA-35 in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium to achieve desired final concentrations.
-
Prepare a stock solution of TNF-α. A final concentration of 1 ng/mL is often effective for inducing cytotoxicity in L929 cells.
-
Pre-treat the cells by replacing the medium with 100 µL of medium containing various concentrations of MA-35. Include a vehicle-only control.
-
Incubate for 1-2 hours.
-
-
Induction of Cytotoxicity:
-
Add TNF-α (e.g., 1 ng/mL final concentration) to the wells containing MA-35.
-
To sensitize the cells to TNF-α-induced apoptosis, add Actinomycin D to a final concentration of 1 µg/mL to all wells except for the 100% viability control.
-
Include the following controls:
-
Cells alone (100% viability)
-
Cells + vehicle + TNF-α + Actinomycin D (positive control for cytotoxicity)
-
Cells + vehicle (negative control)
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Carefully remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate cell viability as a percentage relative to the untreated control cells.
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of viability against the concentration of MA-35 to determine the EC50 (half-maximal effective concentration) for cytoprotection.
Protocol 2: In Vitro Anti-Fibrosis Assay Using TGF-β1 Induced Fibroblast Activation
This protocol assesses the ability of MA-35 to inhibit the TGF-β1-induced expression of fibrotic markers in fibroblasts. Normal rat kidney (NRK-49F) fibroblasts or human hepatic stellate cells (LX-2) are suitable cell lines.[5]
Materials:
-
This compound (MA-35)
-
NRK-49F or LX-2 cell line
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein lysis and Western blotting
-
Primers for fibrotic genes (e.g., Fibronectin, Collagen Type I)
-
Antibodies for fibrotic proteins and phosphorylated Smad3
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed NRK-49F or LX-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis).
-
Grow cells to near confluence.
-
Serum-starve the cells for 12-24 hours in a low-serum or serum-free medium to reduce basal signaling.
-
-
Compound Treatment:
-
Pre-incubate the serum-starved cells with various non-toxic concentrations of MA-35 for 1-2 hours. Include a vehicle control.
-
-
Induction of Fibrosis:
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) in the presence of MA-35 for the desired time period (e.g., 24-48 hours for gene/protein expression, or shorter for phosphorylation studies).
-
-
Endpoint Analysis:
-
For Gene Expression (qRT-PCR):
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA.
-
Perform qRT-PCR using specific primers for fibrotic genes (e.g., FN1, COL1A1) and a housekeeping gene for normalization.
-
-
For Protein Expression (Western Blot):
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against fibronectin, collagen I, phosphorylated Smad3, total Smad3, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
qRT-PCR: Quantify the relative mRNA expression of target genes using the ΔΔCt method, normalized to the housekeeping gene.
-
Western Blot: Quantify the band intensities and normalize to the loading control. For phosphorylation, calculate the ratio of phosphorylated protein to total protein.
Compare the levels of fibrotic markers in MA-35 treated cells to the TGF-β1 stimulated control to determine the inhibitory effect of MA-35.
Conclusion
This compound demonstrates significant cytoprotective potential through its dual inhibitory action on the TNF-α and TGF-β1 signaling pathways. The provided protocols offer a framework for researchers to investigate and quantify the anti-inflammatory and anti-fibrotic effects of MA-35 in vitro. These assays are valuable tools for the preclinical evaluation of MA-35 and other potential therapeutic agents targeting inflammation and fibrosis.
References
Application Note: Profiling Mitochondrial Function with a Novel Modulator, Mitochonic Acid 5, using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are central to cellular metabolism, and their dysfunction is implicated in a wide range of diseases. The Agilent Seahorse XF Analyzer is a powerful tool for assessing mitochondrial health by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.[1][2][3] This application note provides a detailed protocol for using the Seahorse XF platform to characterize the effects of Mitochonic Acid 5 (MA-5), a novel mitochondrial modulator.
Published research indicates that Mitochonic Acid 5 (MA-5) enhances cellular ATP levels and promotes cell survival.[4][5] Its mechanism is distinct from traditional mitochondrial modulators as it is reported to function independently of the electron transport chain (ETC) complexes. MA-5 targets mitofilin, a protein at the inner mitochondrial membrane, to facilitate the oligomerization of ATP synthase, which enhances ATP production and reduces mitochondrial reactive oxygen species (ROS).[4][5]
This protocol details an acute injection strategy to observe the immediate effects of a novel compound with a similar mechanism to MA-5 on mitochondrial respiration parameters as measured by the Seahorse XF Cell Mito Stress Test.
Experimental Workflow and Signaling
The following diagrams illustrate the experimental process and the signaling pathway targeted by Mitochonic Acid 5 and the standard compounds used in a Cell Mito Stress Test.
Detailed Experimental Protocol
This protocol is a guideline and requires optimization for specific cell types and experimental conditions. Titration experiments to determine the optimal concentration of Mitochonic Acid 5 are highly recommended.[6][7]
I. Materials and Reagents
-
Cell Line: Appropriate cell line of interest.
-
Culture Medium: Standard growth medium for the cell line.
-
Seahorse XF Equipment:
-
Seahorse XFe96, XFe24, or XF Pro Analyzer[1]
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
-
Reagents:
-
General Lab Equipment:
-
37°C incubator with and without CO2
-
Microscope
-
Multichannel pipette
-
II. Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Harvest and count cells. Ensure high viability (>95%).
-
Seed cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. Leave the four corner wells for background correction with media only.[10]
-
Incubate the plate at 37°C with 5% CO2 overnight.
-
-
Sensor Cartridge Hydration:
-
Add 200 µL (for XF96) or 1 mL (for XF24) of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated cartridge at 37°C in a non-CO2 incubator overnight.[11]
-
III. Day 2: Assay Execution
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement with glucose (10 mM), L-glutamine (2 mM), and sodium pyruvate (1 mM).[8]
-
Adjust the pH to 7.4 and maintain at 37°C.
-
-
Cell Plate Preparation:
-
Remove the cell plate from the incubator.
-
Wash the cells by removing the growth medium and replacing it with 180 µL of pre-warmed assay medium. Repeat once.
-
Add a final volume of 180 µL of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes before the assay.[6]
-
-
Prepare Compound Injection Solutions:
-
Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and Mitochonic Acid 5 in assay medium to achieve the desired working concentrations.[1] The final concentrations below are starting recommendations and should be optimized.
-
Port A (Mitochonic Acid 5): Prepare a solution that will result in a final well concentration of 1-10 µM.
-
Port B (Oligomycin): Prepare a solution for a final concentration of 1.5 µM.[1]
-
Port C (FCCP): Prepare a solution for a final concentration of 0.5-1.0 µM (this must be optimized for each cell line).[6][7]
-
Port D (Rotenone/Antimycin A): Prepare a solution for a final concentration of 0.5 µM.[1]
-
-
Load Sensor Cartridge and Run Assay:
-
Remove the hydrated sensor cartridge from the incubator.
-
Load 20-25 µL of the prepared compound solutions into the appropriate ports (A, B, C, D).
-
Load the assay protocol into the Seahorse XF software. A typical protocol involves 3 baseline measurements followed by 3 measurement cycles after each injection.
-
Follow the instrument prompts to calibrate the sensors and start the run, replacing the calibrant utility plate with the cell plate when indicated.
-
IV. Data Analysis and Interpretation
After the run, normalize the OCR data to cell number or protein concentration per well. The Seahorse XF software will automatically calculate the key parameters of mitochondrial function.
| Parameter | Calculation | Interpretation | Expected Effect of MA-5 |
| Basal Respiration | (Last rate measurement before first injection) – (Non-Mitochondrial Respiration) | The baseline oxygen consumption of the cells. | May increase if MA-5-driven ATP synthesis is coupled to an O2-consuming process. |
| ATP-Linked Respiration | (Last rate measurement before Oligomycin injection) – (Minimum rate measurement after Oligomycin injection) | The portion of basal respiration used to produce ATP via ATP synthase. | May increase, reflecting enhanced ATP synthase activity. |
| Proton Leak | (Minimum rate measurement after Oligomycin injection) – (Non-Mitochondrial Respiration) | O2 consumption not coupled to ATP production, reflecting mitochondrial uncoupling. | May decrease as MA-5 is reported to reduce mitochondrial ROS. |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) – (Non-Mitochondrial Respiration) | The maximum OCR the cell can achieve, indicating mitochondrial fitness. | Unlikely to change, as MA-5's mechanism is independent of the ETC which limits maximal OCR. |
| Spare Respiratory Capacity | (Maximal Respiration) – (Basal Respiration) | The cell's ability to respond to an energetic demand. | May decrease if basal respiration increases without a change in maximal respiration. |
| Non-Mitochondrial Respiration | Minimum rate measurement after Rotenone/Antimycin A injection | Oxygen consumption from cellular enzymes after mitochondrial respiration is inhibited.[1] | No expected change. |
This application note provides a framework for utilizing the Seahorse XF Analyzer to investigate the effects of novel mitochondrial modulators like Mitochonic Acid 5. By measuring real-time changes in cellular bioenergetics, researchers can elucidate the compound's mechanism of action and its impact on mitochondrial health. The protocol emphasizes an acute injection strategy but can be adapted for chronic exposure studies to assess long-term effects. Optimization of compound concentrations and cell densities is critical for obtaining robust and reproducible data.[7]
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochonic Acid 5 Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochonic Acid 5 (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. content.protocols.io [content.protocols.io]
- 9. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Mitofilin after MA-35 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitofilin (also known as MIC60) is a crucial protein of the inner mitochondrial membrane and a core component of the Mitochondrial Contact Site and Cristae Organizing System (MICOS). This system is vital for maintaining the structural integrity of mitochondrial cristae, which are essential for efficient oxidative phosphorylation.[1][2] Alterations in mitofilin expression or function have been implicated in various cellular processes, including apoptosis and the regulation of mitochondrial dynamics.[1]
This document provides detailed protocols for the analysis of mitofilin protein expression in response to treatment with MA-35, a small molecule inhibitor. While direct studies linking MA-35 to mitofilin are emerging, its known activity as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta1 (TGF-β1) suggests potential indirect effects on mitochondrial proteins. Both TNF-α and TGF-β1 have been shown to influence mitochondrial function and dynamics.[3][4][5][6][7] Furthermore, a related compound, Mitochonic Acid 5 (MA-5), has been demonstrated to directly target mitofilin, facilitating ATP synthase oligomerization and promoting cell survival.[2][8] These application notes will therefore provide a framework for investigating the effects of MA-35 on mitofilin, considering both potential direct interactions and indirect signaling pathways.
Data Presentation: Quantitative Analysis of Mitofilin Expression
The following table structure should be used to present quantitative data from Western blot analysis of mitofilin expression following MA-35 treatment. Data should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | MA-35 Concentration (µM) | Treatment Duration (hours) | Normalized Mitofilin Expression (Relative to Vehicle Control) | p-value (vs. Vehicle Control) |
| Vehicle Control | 0 | 24 | 1.00 ± 0.12 | - |
| MA-35 | 1 | 24 | Data | Data |
| MA-35 | 5 | 24 | Data | Data |
| MA-35 | 10 | 24 | Data | Data |
| Vehicle Control | 0 | 48 | 1.00 ± 0.15 | - |
| MA-35 | 1 | 48 | Data | Data |
| MA-35 | 5 | 48 | Data | Data |
| MA-35 | 10 | 48 | Data | Data |
Experimental Protocols
Cell Culture and MA-35 Treatment
-
Cell Line Selection: Choose a suitable cell line for the study (e.g., HeLa, HEK293, or a cell line relevant to the research area).
-
Cell Seeding: Seed cells in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
MA-35 Preparation: Prepare a stock solution of MA-35 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the existing medium with the medium containing the appropriate concentrations of MA-35 or vehicle control.
-
Incubation: Incubate the cells for the desired treatment durations (e.g., 24 and 48 hours).
Mitochondrial Fractionation (Optional, for enriched mitofilin signal)
This protocol is adapted from established methods for mitochondrial isolation from cultured cells.[9][10]
-
Cell Harvesting: Following treatment, aspirate the medium and wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Resuspend the cell pellet in homogenization buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl2, with freshly added protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
-
Mitochondrial Pellet: Discard the supernatant and resuspend the mitochondrial pellet in a suitable lysis buffer for Western blotting (e.g., RIPA buffer).
Whole Cell Lysate Preparation
-
Cell Lysis: After washing with PBS, add ice-cold RIPA buffer (containing protease and phosphatase inhibitors) directly to the culture dish.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant (whole cell lysate) to a new tube.
Protein Quantification
-
Assay: Determine the protein concentration of the mitochondrial fraction or whole cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Analysis
This protocol is based on standard Western blotting procedures.[11][12][13]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis to separate the proteins by size. Mitofilin has two isoforms of approximately 88 and 90 kDa.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for mitofilin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the mitofilin band intensity to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for variations in protein loading.
Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathways of MA-35 affecting mitofilin.
Experimental Workflow Diagram
Caption: Western blot workflow for mitofilin analysis.
References
- 1. Mitofilin Heterozygote Mice Display an Increase in Myocardial Injury and Inflammation after Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochonic Acid 5 (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β1 stimulates mitochondrial oxidative phosphorylation and generation of reactive oxygen species in cultured mouse podocytes, mediated in part by the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNF-α mediates mitochondrial uncoupling and enhances ROS-dependent cell migration via NF-κB activation in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-β1 induces epithelial-to-mesenchymal transition via inhibiting mitochondrial functions in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β1-mediated differentiation of fibroblasts is associated with increased mitochondrial content and cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochonic Acid 5 Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blot Protocol – Mitophenome [mitophenome.org]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Mitofilin is a transmembrane protein of the inner mitochondrial membrane expressed as two isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring TNF-α Inhibition with Mitochonic Acid 35
FOR RESEARCH USE ONLY
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous autoimmune and inflammatory disorders. Its central role in the inflammatory cascade makes it a significant target for therapeutic intervention. Mitochonic acid 35 (MA-35) is an indole-based small molecule that has been identified as an inhibitor of the TNF-α signaling pathway, suggesting its potential as a therapeutic agent for inflammatory diseases. Specifically, studies indicate that MA-35 inhibits the TNF-α and TGF-β1 signaling pathways. This document provides detailed protocols for evaluating the inhibitory activity of MA-35 on TNF-α production in a cellular context and illustrates its putative mechanism of action.
Principle of the Assay
This application note describes a cell-based assay to quantify the inhibitory effect of this compound on the production of TNF-α. The assay utilizes the murine macrophage cell line, RAW 264.7, which can be stimulated to produce and secrete TNF-α upon exposure to bacterial lipopolysaccharide (LPS). The amount of TNF-α secreted into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). By treating the cells with varying concentrations of MA-35 prior to LPS stimulation, a dose-response curve can be generated to determine the compound's inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation: Efficacy of this compound
The following table presents representative data from an experiment designed to measure the dose-dependent inhibition of LPS-induced TNF-α production in RAW 264.7 macrophages by this compound. This data is for illustrative purposes and actual results may vary.
| MA-35 Concentration (µM) | Mean TNF-α (pg/mL) | Standard Deviation | Percent Inhibition (%) |
| 0 (Unstimulated Control) | 45.8 | ± 5.2 | N/A |
| 0 (LPS Stimulated) | 1625.4 | ± 135.7 | 0 |
| 1 | 1354.2 | ± 112.9 | 16.7 |
| 5 | 865.9 | ± 98.4 | 46.7 |
| 10 | 487.6 | ± 55.1 | 70.0 |
| 25 | 216.3 | ± 30.8 | 86.7 |
| 50 | 109.1 | ± 18.3 | 93.3 |
| Table 1: Representative data demonstrating the dose-dependent inhibition of TNF-α production by this compound in LPS-stimulated RAW 264.7 cells after 24 hours of incubation. The percent inhibition is calculated relative to the LPS-stimulated control. |
Experimental Protocols
Protocol 1: Cell-Based TNF-α Inhibition Assay
This protocol details the methodology for measuring the inhibitory effect of MA-35 on TNF-α production in RAW 264.7 macrophages.
Materials and Reagents:
-
RAW 264.7 Murine Macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (MA-35)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Mouse TNF-α ELISA Kit
-
Cell Viability Assay Kit (e.g., MTT, XTT, or CCK-8)
Procedure:
-
Cell Culture and Seeding: a. Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. b. Harvest cells using a cell scraper and determine cell density and viability using a hemocytometer and trypan blue exclusion. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 2 x 10^5 cells/mL (2 x 10^4 cells/well). d. Incubate the plate for 24 hours to allow for cell adherence.
-
Compound Preparation and Treatment: a. Prepare a 50 mM stock solution of MA-35 in DMSO. b. Perform serial dilutions of the MA-35 stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., 100, 50, 20, 10, 2 µM). c. Prepare a vehicle control using the same final concentration of DMSO as in the highest MA-35 concentration. d. After 24 hours of incubation, carefully aspirate the medium from the cells and add 100 µL of the prepared MA-35 dilutions or vehicle control to the respective wells. e. Incubate the plate for 1 hour at 37°C.
-
LPS Stimulation: a. Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete culture medium. b. Add 100 µL of the LPS working solution to all wells except the unstimulated control wells, to which 100 µL of complete medium is added. The final volume in each well will be 200 µL, and the final LPS concentration will be 100 ng/mL. c. Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection and TNF-α Quantification: a. Centrifuge the 96-well plate at 400 x g for 10 minutes. b. Carefully collect 150 µL of the supernatant from each well without disturbing the cell layer. c. Quantify the TNF-α concentration in the supernatants using a mouse TNF-α ELISA kit, following the manufacturer’s instructions.
-
Cell Viability Assessment: a. To ensure that the observed reduction in TNF-α is not a result of cytotoxicity, perform a cell viability assay on the remaining cells in the plate. b. Add the appropriate reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's protocol. c. Measure the absorbance at the specified wavelength to determine cell viability.
Protocol 2: Data Analysis
-
Construct a standard curve from the absorbance values of the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each MA-35 concentration using the following formula: % Inhibition = (1 - ([TNF-α]Sample / [TNF-α]LPS Control)) * 100
-
Plot the percent inhibition against the logarithm of the MA-35 concentration and use non-linear regression analysis to determine the IC50 value.
-
Normalize the cell viability data to the vehicle-treated control group and ensure that the concentrations of MA-35 used for the IC50 determination do not significantly impact cell viability.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the cell-based TNF-α inhibition assay.
Putative Signaling Pathway of TNF-α Inhibition by MA-35
Caption: Proposed mechanism of TNF-α inhibition by MA-35.
Description of Signaling Pathway: The binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a downstream signaling cascade. This leads to the activation of the IκB kinase (IKK) complex, which can also be activated by mitochondrial reactive oxygen species (ROS). IKK phosphorylates the inhibitory protein IκB, leading to its ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to the promoter region of the TNF-α gene, driving its transcription and the subsequent synthesis and secretion of TNF-α protein. This compound is thought to interfere with this pathway by modulating mitochondrial function, thereby reducing the generation of ROS. This attenuates the activation of NF-κB and ultimately suppresses TNF-α production.[1][2]
References
Application Notes and Protocols for Mitochonic Acid 35 in a Dextran Sodium Sulfate (DSS) Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The dextran sodium sulfate (DSS) induced colitis model in mice is a widely used preclinical model that mimics many of the clinical and histological features of human ulcerative colitis, making it an invaluable tool for studying IBD pathogenesis and evaluating potential therapeutics. Mitochonic acid 35 (MA-35), an indole compound, has emerged as a potential therapeutic agent for IBD. These application notes provide detailed protocols for utilizing a DSS colitis model to evaluate the efficacy of MA-35, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound has been shown to exert its anti-inflammatory and anti-fibrotic effects by targeting two key signaling pathways implicated in the pathogenesis of IBD: the Tumor Necrosis Factor-α (TNF-α) and Transforming Growth Factor-β1 (TGF-β1) pathways.[1][2][3]
-
Inhibition of TNF-α Signaling: MA-35 inhibits the phosphorylation of IκB kinase (IKK), a critical step in the activation of the NF-κB pathway.[3][4] By preventing IKK phosphorylation, MA-35 blocks the subsequent phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[1][2][4]
-
Inhibition of TGF-β1 Signaling: MA-35 also attenuates the TGF-β1 signaling pathway by inhibiting the phosphorylation of Smad2/3.[3][4] The TGF-β1 pathway is a major driver of fibrosis, a common complication of chronic inflammation in IBD. By blocking Smad2/3 phosphorylation, MA-35 reduces the expression of fibrotic markers like fibronectin 1.[1][2][4]
Key Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Experimental Protocols
Acute DSS-Induced Colitis Model
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
Sterile, autoclaved drinking water
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
This compound (MA-35)
-
Vehicle for MA-35 (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Induction of Colitis:
-
Prepare a 2.5% - 5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, and should be determined empirically.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
A control group should receive regular sterile drinking water.
-
-
MA-35 Treatment:
-
Prepare a suspension of MA-35 in the chosen vehicle. A previously reported effective dose is 10 mg/kg body weight.[3]
-
Administer MA-35 or vehicle daily via oral gavage, starting from the first day of DSS administration and continuing throughout the study period.
-
-
Monitoring:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) score based on these parameters (see table below for a sample scoring system).
-
-
Termination and Sample Collection:
-
At the end of the treatment period (e.g., day 7 or 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and for molecular analysis (e.g., RNA extraction for qPCR to measure inflammatory and fibrotic markers).
-
Disease Activity Index (DAI) Scoring System:
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.
Chronic DSS-Induced Colitis Model (AOM/DSS Model)
This protocol is adapted from a colitis-associated cancer model and is suitable for studying the long-term effects of MA-35 on chronic inflammation and fibrosis.[3]
Procedure:
-
Day 0: Administer a single intraperitoneal injection of azoxymethane (AOM) at 10 mg/kg body weight.
-
Day 5: Begin the first cycle of DSS treatment by providing 2% (w/v) DSS in the drinking water for 5 days.
-
Day 10: Replace the DSS solution with regular drinking water for 16 days.
-
Subsequent Cycles: Repeat the 5-day DSS treatment followed by 16 days of regular water for a total of three cycles.
-
MA-35 Treatment: Administer MA-35 (10 mg/kg) or vehicle daily via oral gavage throughout the entire experimental period (e.g., 70 days).
-
Monitoring and Termination: Monitor DAI as in the acute model. At the end of the study, euthanize the mice, and collect colons for measurement of length, tumor number and size, and for histological and molecular analyses.
Experimental Workflow
Caption: Experimental workflow for the DSS-induced colitis model.
Quantitative Data Summary
The following tables summarize the quantitative data from a study evaluating MA-35 in an AOM/DSS-induced colitis-associated cancer model.[3]
Table 1: Effects of MA-35 on Clinical Parameters and Colon Length
| Group | Survival Rate (%) | Final DAI Score (Day 56) | Colon Length (cm) |
| Control | 100 | 0 | 9.8 ± 0.3 |
| AOM/DSS | 60 | 2.1 ± 0.2 | 6.9 ± 0.2 |
| AOM/DSS + MA-35 | 80 | 1.5 ± 0.3 | 7.8 ± 0.3 |
Table 2: Effects of MA-35 on Tumor Development
| Group | Number of Tumors |
| AOM/DSS | 6.8 ± 1.2 |
| AOM/DSS + MA-35 | 2.8 ± 0.7 |
Table 3: Effects of MA-35 on Colonic mRNA Expression of Inflammatory and Fibrotic Markers
| Gene | AOM/DSS (Relative Expression) | AOM/DSS + MA-35 (Relative Expression) |
| TNF-α | 3.5 ± 0.8 | 2.1 ± 0.5 |
| IL-6 | 18.2 ± 4.5 | 5.5 ± 1.5 |
| TGF-β1 | 4.2 ± 0.9 | 1.8 ± 0.4 |
| Fibronectin 1 | 6.5 ± 1.5 | 2.5 ± 0.6* |
*p < 0.05 compared to the AOM/DSS group.
Conclusion
This compound demonstrates significant therapeutic potential in a DSS-induced model of intestinal inflammation by inhibiting key inflammatory and fibrotic signaling pathways. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to further investigate the efficacy of MA-35 and similar compounds for the treatment of IBD. The use of a well-characterized model like the DSS-induced colitis model is crucial for the preclinical evaluation of novel therapeutic strategies.
References
Application Notes and Protocols for Assessing Intestinal Fibrosis Following Mitochonic Acid 35 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal fibrosis, a common complication of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis, is characterized by excessive deposition of extracellular matrix (ECM) proteins, leading to stricture formation and loss of bowel function. There are currently no approved anti-fibrotic therapies for IBD. Mitochonic acid 35 (MA-35), an indole-3-acetic acid derivative, has emerged as a potential therapeutic agent due to its anti-inflammatory and anti-fibrotic properties. These application notes provide detailed protocols for assessing the efficacy of MA-35 in reducing intestinal fibrosis in a preclinical setting.
Mechanism of Action of this compound in Fibrosis
This compound has been shown to attenuate fibrosis by dually targeting two key pro-fibrotic signaling pathways: the Transforming Growth Factor-β1 (TGF-β1) and Tumor Necrosis Factor-α (TNF-α) pathways.[1]
-
Inhibition of TGF-β1/Smad Signaling: MA-35 inhibits the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β1 signaling.[1] This in turn reduces the expression of pro-fibrotic genes such as fibronectin and collagen.[1]
-
Inhibition of TNF-α/NF-κB Signaling: MA-35 suppresses the TNF-α signaling cascade by inhibiting IκB kinase (IKK) phosphorylation. This prevents the activation of the transcription factor NF-κB, which is a critical regulator of inflammatory and fibrotic responses.[1]
Experimental Model: AOM/DSS-Induced Intestinal Fibrosis
A widely used and reproducible model for studying colitis-associated intestinal fibrosis is the azoxymethane (AOM) and dextran sodium sulfate (DSS) induced model in mice.[2][3] This model mimics the progression from chronic inflammation to fibrosis and dysplasia seen in human IBD.
Quantitative Assessment of Intestinal Fibrosis
The following tables summarize the expected quantitative outcomes following MA-35 treatment in a murine model of intestinal fibrosis, based on its known mechanism of action.
Table 1: Effect of this compound on Pro-Fibrotic Gene Expression in Intestinal Tissue
| Gene | Treatment Group | Fold Change vs. AOM/DSS Control | Statistical Significance |
| TGF-β1 | AOM/DSS + MA-35 | Reduced | p < 0.05 |
| Fibronectin 1 | AOM/DSS + MA-35 | Significantly Reduced | p < 0.05 |
| Collagen, Type I, Alpha 1 (COL1A1) | AOM/DSS + MA-35 | Reduced | Expected p < 0.05 |
| α-Smooth Muscle Actin (α-SMA) | AOM/DSS + MA-35 | Reduced | Expected p < 0.05 |
Data is hypothetical based on published mechanisms of MA-35 and typical results from similar anti-fibrotic compounds in the AOM/DSS model.[1]
Table 2: Effect of this compound on Key Signaling Molecules in Intestinal Tissue
| Molecule | Treatment Group | Change in Phosphorylation/Activity | Statistical Significance |
| p-Smad3 | AOM/DSS + MA-35 | Significantly Decreased | p < 0.05 |
| p-IKK | AOM/DSS + MA-35 | Significantly Decreased | p < 0.05 |
| Nuclear NF-κB p65 | AOM/DSS + MA-35 | Decreased | Expected p < 0.05 |
Data is based on in vitro and in vivo studies of MA-35's effect on signaling pathways.[1]
Experimental Protocols
Herein are detailed protocols for inducing intestinal fibrosis and assessing the therapeutic efficacy of MA-35.
Protocol 1: AOM/DSS-Induced Intestinal Fibrosis Mouse Model
This protocol describes the induction of chronic intestinal inflammation and fibrosis in mice.
Materials:
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS, molecular weight 36,000-50,000 Da)
-
Sterile phosphate-buffered saline (PBS)
-
8-10 week old C57BL/6 mice
-
This compound (MA-35)
-
Vehicle for MA-35
Procedure:
-
AOM Injection: On day 0, administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight) dissolved in sterile PBS.
-
DSS Administration (3 Cycles):
-
Cycle 1: From day 5 to day 10, provide 2.5% (w/v) DSS in the drinking water.
-
Recovery 1: From day 11 to day 24, provide regular drinking water.
-
Cycle 2: From day 25 to day 29, provide 2.0% (w/v) DSS in the drinking water.
-
Recovery 2: From day 30 to day 43, provide regular drinking water.
-
Cycle 3: From day 44 to day 48, provide 2.0% (w/v) DSS in the drinking water.
-
Final Recovery: From day 49 onwards, provide regular drinking water until sacrifice.
-
-
MA-35 Treatment:
-
Begin daily oral administration of MA-35 (dose to be optimized, e.g., 10-50 mg/kg) or vehicle starting from day 5 and continue until the end of the experiment.
-
-
Monitoring: Monitor mice for body weight loss, stool consistency, and presence of blood in the stool throughout the experiment.
-
Tissue Collection: At the end of the study (e.g., day 70), euthanize the mice and collect the entire colon. Measure colon length and collect tissue samples for histological and molecular analysis.
Experimental workflow for the AOM/DSS-induced intestinal fibrosis model.
Protocol 2: Histological Assessment of Collagen Deposition (Sirius Red Staining)
This protocol details the staining of collagen fibers in intestinal tissue sections.[4][5]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) intestinal tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in distilled water)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in running tap water for 5 minutes.
-
-
Staining:
-
Washing:
-
Wash in two changes of acidified water.[4]
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol and two changes of 100% ethanol (3 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
-
Quantification:
-
Capture images of the stained sections under a light microscope.
-
Quantify the red-stained collagen area relative to the total tissue area using image analysis software (e.g., ImageJ). The results are typically expressed as a percentage of the fibrotic area.
-
Protocol 3: Biochemical Quantification of Collagen (Hydroxyproline Assay)
This assay measures the total collagen content in intestinal tissue by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.
Materials:
-
Frozen or fresh intestinal tissue samples
-
6M Hydrochloric acid (HCl)
-
Hydroxyproline standard solution
-
Chloramine-T solution
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (DMAB) solution
-
Spectrophotometer
Procedure:
-
Tissue Homogenization and Hydrolysis:
-
Weigh a portion of the intestinal tissue (approx. 10-20 mg).
-
Add 1 mL of 6M HCl and hydrolyze at 110°C for 18-24 hours.
-
-
Oxidation:
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T solution and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
-
Color Development:
-
Add perchloric acid to stop the oxidation reaction.
-
Add DMAB solution and incubate at 60°C for 20 minutes to develop the color.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 557 nm using a spectrophotometer.
-
-
Calculation:
-
Generate a standard curve using the hydroxyproline standard.
-
Calculate the hydroxyproline concentration in the tissue samples and express the results as µg of hydroxyproline per mg of wet tissue weight.
-
Protocol 4: Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
This protocol is for the detection of myofibroblasts, a key cell type in fibrosis, by staining for α-SMA.
Materials:
-
FFPE intestinal tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against α-SMA
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as in Protocol 2.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply DAB substrate and incubate until a brown color develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through graded alcohols and xylene, and mount with a permanent mounting medium.
-
Quantification: Quantify the α-SMA positive area as a percentage of the total tissue area using image analysis software.
Signaling Pathway and Workflow Diagrams
MA-35 inhibits key steps in the TGF-β1 and TNF-α signaling pathways.
Workflow for the assessment of intestinal fibrosis after MA-35 treatment.
Conclusion
These application notes provide a comprehensive framework for evaluating the anti-fibrotic potential of this compound in a preclinical model of intestinal fibrosis. The detailed protocols for inducing fibrosis and for the quantitative assessment of collagen deposition and myofibroblast activation will enable researchers to generate robust and reproducible data. The elucidation of MA-35's mechanism of action through the dual inhibition of TGF-β1 and TNF-α signaling pathways provides a strong rationale for its further development as a therapeutic for IBD-associated intestinal fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal organoids: A model of intestinal fibrosis for evaluating anti-fibrotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]
- 5. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection and Quantification of Mitoxantrone in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitoxantrone is a synthetic anthracenedione derivative recognized for its potent antineoplastic activity. It is a well-established anticancer agent used in the treatment of various cancers, including breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1] Mitoxantrone functions as a DNA-reactive agent that intercalates into DNA, causing crosslinks and strand breaks.[2][3] It is also a potent inhibitor of topoisomerase II, an enzyme crucial for DNA repair and replication.[2][3][4][5] Given its significant therapeutic role and potential for side effects such as cardiotoxicity, sensitive and reliable analytical methods for the quantification of mitoxantrone in tissue are essential for pharmacokinetic studies, drug monitoring, and toxicological assessments.[4] This application note provides detailed protocols for the detection and quantification of mitoxantrone in tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Mechanism of Action
Mitoxantrone's primary mechanism of action involves the disruption of DNA synthesis and function. It intercalates into DNA, inserting itself between base pairs, which inhibits DNA replication and transcription.[4] Furthermore, mitoxantrone stabilizes the complex between DNA and topoisomerase II, an enzyme that facilitates the unwinding and re-ligating of DNA strands. This stabilization leads to the accumulation of double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[4] Mitoxantrone can also generate reactive oxygen species, contributing to cellular damage.[4] Additionally, it exhibits immunosuppressive properties by inhibiting the proliferation of T cells, B cells, and macrophages.[2][3][6]
Experimental Protocols
This section details the materials and methods for the extraction and quantification of mitoxantrone from tissue samples. The primary method described is HPLC with UV detection, which offers a balance of sensitivity, specificity, and accessibility.
Method 1: HPLC with UV Detection
This protocol is adapted from a method developed for the determination of mitoxantrone in mouse tissue homogenates.[1]
Materials and Reagents:
-
Mitoxantrone standard
-
Ametantrone (Internal Standard, I.S.)
-
Acetonitrile (HPLC grade)
-
Sulfosalicylic acid
-
Sodium phosphate
-
Triethylamine (TEA)
-
Citrate buffer (pH 3.0)
-
Ascorbic acid
-
Water (HPLC grade)
-
Tissue homogenizer
-
Centrifuge
-
HPLC system with UV detector
-
Nucleosil C18 column (250 mm × 4 mm I.D.) or equivalent[1]
Sample Preparation:
-
Tissue Homogenization: Homogenize weighed tissue samples in citrate buffer (pH 3.0) containing 20% ascorbic acid.[7]
-
Spiking: Spike 200 µL of the tissue homogenate with the internal standard, ametantrone, to a final concentration of 250 ng/mL.[1]
-
Protein Precipitation: Add 50 µL of sulfosalicylic acid followed by 150 µL of acetonitrile to the sample.[1]
-
Vortex and Centrifuge: Vortex the samples vigorously and then centrifuge at 14,000 rpm for 15 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant for HPLC analysis.
HPLC Conditions:
-
Column: Nucleosil C18 (250 mm × 4 mm I.D.)[1]
-
Mobile Phase: Acetonitrile and 10 mM sodium phosphate buffer with 0.1% TEA[1]
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 100 µL[1]
Data Analysis:
Construct a calibration curve by plotting the peak area ratio of mitoxantrone to the internal standard against the concentration of mitoxantrone. Determine the concentration of mitoxantrone in the tissue samples by interpolation from the calibration curve.
Quantitative Data Summary
The performance of various analytical methods for mitoxantrone detection in tissue is summarized below.
| Parameter | Method | Tissue Type(s) | Value | Reference |
| Lower Limit of Quantification (LLOQ) | HPLC-UV | Liver | 25 ng/mL | [1] |
| HPLC-UV | Other Tissues | 12.5 ng/mL | [1] | |
| HPLC-UV | Porcine Muscle | 10 ng/mL (standard) | [9] | |
| Linearity Range | HPLC-UV | Tissue Homogenates | 2-700 µg/L | [7][10] |
| HPLC-UV | Mouse Tissue | 25-2000 ng/mL | [11] | |
| Extraction Recovery | HPLC-UV | Tissue Homogenates | 85.8% | [1] |
| HPLC-UV | Liver | 76 ± 2% | [9] | |
| HPLC-UV | Tissue Homogenates | 38% | [7][10] | |
| HPLC-UV | Porcine Muscle | >85% | [9] | |
| Precision (CV%) | HPLC-UV | Tissue Homogenates | <15% (inter- & intra-day) | [1] |
| HPLC-UV | Tissue Homogenates | <10% (within- & between-day) | [7][10] |
Alternative and Advanced Methods
While HPLC-UV is a robust and widely used technique, other methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity. LC-MS/MS methods have been developed for the quantification of mitoxantrone in plasma and can be adapted for tissue samples.[12] These methods often involve similar sample preparation steps but utilize mass spectrometry for detection, which can provide lower limits of detection.
Conclusion
The analytical methods outlined in this application note provide a comprehensive guide for the reliable detection and quantification of mitoxantrone in tissue samples. The choice of method will depend on the specific requirements of the study, including the required sensitivity and the available instrumentation. Proper validation of the chosen method is crucial to ensure accurate and reproducible results.
References
- 1. ovid.com [ovid.com]
- 2. Mitoxantrone: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of mitoxantrone in mouse whole blood and different tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitoxantrone Loaded Superparamagnetic Nanoparticles for Drug Targeting: A Versatile and Sensitive Method for Quantification of Drug Enrichment in Rabbit Tissues Using HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Improved liquid chromatographic method for mitoxantrone quantification in mouse plasma and tissues to study the pharmacokinetics of a liposome entrapped mitoxantrone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of mitoxantrone in rat plasma by liquid chromatography-tandem mass spectrometry method: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitochonic Acid 35 (MA-35) Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochonic acid 35 (MA-35) is an indole derivative that has demonstrated potent anti-inflammatory and anti-fibrotic properties. Specifically, MA-35 has been shown to attenuate renal fibrosis and hepatic inflammation in mouse models by dually inhibiting Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. These application notes provide detailed protocols for the preparation and administration of MA-35 for in vivo animal studies, primarily focusing on oral gavage, a common and effective method for delivering specific doses of experimental compounds.
Data Presentation
Table 1: In Vivo Study Parameters for Mitochonic Acid Compounds
| Compound | Animal Model | Route of Administration | Vehicle | Dosage | Key Findings | Reference |
| MA-35 | Unilateral Ureteral Obstruction (Renal Fibrosis) | Oral Gavage | Carboxymethyl cellulose (CMC) | To be determined by dose-response study | Attenuated renal inflammation and fibrosis | Shima, H., et al. (2017) |
| MA-35 | LPS/D-GaIN-induced Liver Injury | Oral Gavage | Carboxymethyl cellulose (CMC) | Dosing at 13h and 1h prior to injury induction | Attenuated hepatic inflammation | Shima, H., et al. (2017) |
| Mitochonic Acid 5 (MA-5) | Ischemia-Reperfusion Injury (Kidney) | Oral Gavage | Corn Oil | 50 mg/kg | Improved renal function | [1] |
| Mitochonic Acid 5 (MA-5) | Cisplatin-Induced Nephropathy | Oral Gavage | Corn Oil | 50 mg/kg/day | Improved renal function | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route |
| Cmax | Not Available | Mouse/Rat | Oral |
| Tmax | Not Available | Mouse/Rat | Oral |
| Half-life (t1/2) | Not Available | Mouse/Rat | Oral |
| Bioavailability (F%) | Not Available | Mouse/Rat | Oral |
| Vehicle | 0.5% Carboxymethyl cellulose (CMC) | Mouse/Rat | Oral |
Signaling Pathways
This compound exerts its therapeutic effects by modulating key inflammatory and fibrotic signaling cascades.
Caption: MA-35 inhibits TNF-α and TGF-β1 signaling pathways.
Experimental Protocols
Protocol 1: Preparation of 0.5% Carboxymethyl Cellulose (CMC) Vehicle for Oral Gavage
This protocol describes the preparation of a standard vehicle for the oral administration of hydrophobic compounds like MA-35.
Materials:
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile beaker or flask
-
Scale
Procedure:
-
Weigh 0.5 g of carboxymethyl cellulose (CMC) powder.
-
In a sterile beaker, heat approximately half of the final desired volume of deionized water to 60-70°C.
-
Slowly add the CMC powder to the heated water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dispersed and a homogenous suspension is formed.
-
Add the remaining volume of cold deionized water to the suspension and continue to stir until the solution cools to room temperature and becomes clear and viscous.
-
Store the 0.5% CMC solution at 4°C for up to one week.
Protocol 2: Formulation of this compound for Oral Gavage
Materials:
-
This compound (MA-35) powder
-
Prepared 0.5% CMC vehicle
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration of MA-35 based on the desired dosage (mg/kg) and the dosing volume for the animals (typically 5-10 mL/kg for mice).[2]
-
Weigh the appropriate amount of MA-35 powder.
-
In a suitable sterile tube, add a small volume of the 0.5% CMC vehicle to the MA-35 powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for short intervals in a water bath to aid in dispersion. Avoid overheating.
-
Prepare the MA-35 suspension fresh on the day of dosing.
Protocol 3: Oral Gavage Administration of this compound in Mice
This protocol outlines the standard procedure for administering a substance directly into the stomach of a mouse using a gavage needle. This procedure should only be performed by trained personnel.[1][3]
Materials:
-
Prepared MA-35 suspension
-
Appropriately sized gavage needles (18-20 gauge, 1.5-2 inches long with a ball tip for adult mice).[3]
-
Syringes (1 mL)
-
Scale for weighing animals
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended dosing volume is 10 mL/kg.[3]
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation. Mark the needle if necessary.[3]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
Gently guide the needle into the esophagus. The mouse should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Slowly administer the MA-35 suspension from the syringe.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-procedure.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of MA-35 in a disease model.
Caption: A generalized workflow for in vivo studies of MA-35.
References
Troubleshooting & Optimization
Technical Support Center: Mitochonic Acid 35 (MA-35)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of the novel mitochondrial modulator, Mitochonic Acid 35 (MA-35). Given its hydrophobic nature, proper preparation is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound (MA-35)?
A1: The recommended solvent for preparing a high-concentration stock solution of MA-35 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). MA-35 exhibits excellent solubility in DMSO, allowing for the preparation of a concentrated, stable stock for long-term storage.
Q2: I observed a precipitate when diluting my MA-35 DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). What causes this and how can I prevent it?
A2: This is a common issue known as "fall-out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is significantly lower. To prevent this:
-
Avoid high final concentrations: Keep the final concentration of MA-35 in your aqueous medium as low as possible for your experimental needs.
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use a two-step dilution: First, dilute the high-concentration DMSO stock into a small volume of your aqueous buffer while vortexing to create an intermediate dilution. Then, add this intermediate dilution to the final volume of your experimental medium. This rapid, turbulent mixing can help prevent immediate precipitation.
-
Consider using a surfactant or cyclodextrin: For challenging in vitro assays, a small amount of a non-ionic surfactant like Tween® 80 or encapsulation with a cyclodextrin can improve aqueous solubility. This must be validated for compatibility with your specific assay.
Solubility Data
The solubility of MA-35 has been determined in several common laboratory solvents. The following table summarizes these findings. For aqueous solutions, solubility is highly pH-dependent.
| Solvent/Solution | Temperature | Maximum Solubility (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25°C | ≥ 85 mg/mL (≥ 200 mM) | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | 25°C | ~50 mg/mL (~117 mM) | Alternative to DMSO. |
| Ethanol (100%) | 25°C | ~5 mg/mL (~11.7 mM) | Limited solubility; may require warming. |
| Phosphate-Buffered Saline (PBS) | 25°C | < 10 µg/mL (< 25 µM) | Very poor solubility. Not recommended for stock solution preparation. |
| Cell Culture Media + 10% FBS | 37°C | < 25 µg/mL (< 60 µM) | Serum proteins can slightly improve solubility over PBS. |
Troubleshooting Guide
Issue 1: My frozen MA-35 stock solution in DMSO has crystals or a precipitate.
-
Cause: The stock solution may have been stored at too low a temperature (-80°C), causing the DMSO to freeze and the compound to crystallize out of solution.
-
Solution:
-
Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the vial vigorously for 1-2 minutes to ensure the compound has completely redissolved.
-
Visually inspect the solution against a light source to confirm that no particulates remain before making dilutions.
-
Issue 2: My experimental results with MA-35 are inconsistent between replicates or experiments.
-
Cause: This is often due to partial precipitation of MA-35 in the aqueous experimental medium, leading to an unknown and variable final concentration of the soluble compound.
-
Solution: Follow the "Protocol for Preparing Working Solutions of MA-35 in Aqueous Media" below. Prepare the final working solution immediately before adding it to your cells or assay. Do not store diluted aqueous solutions of MA-35.
Experimental Protocols
Protocol 1: Preparation of a 100 mM MA-35 Stock Solution in DMSO
-
Preparation: Allow the vial of solid MA-35 and a bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare a 100 mM stock from 5 mg of MA-35 (assuming a molecular weight of 426.5 g/mol ):
-
(5 mg / 426.5 g/mol ) / 100 mmol/L = 0.000117 L = 117 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid MA-35.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes. Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions of MA-35 in Aqueous Media (for Cell-Based Assays)
This protocol is for preparing a final concentration of 10 µM MA-35 in cell culture media with a final DMSO concentration of 0.1%.
-
Thaw Stock: Thaw a single aliquot of the 100 mM MA-35 stock solution and warm it to room temperature. Vortex briefly.
-
Prepare Intermediate Dilution: Create a 1:100 intermediate dilution by adding 2 µL of the 100 mM stock to 198 µL of pre-warmed cell culture media. Vortex immediately and vigorously for 30 seconds. This creates a 1 mM solution in media with 1% DMSO.
-
Prepare Final Working Solution: Add the required volume of the 1 mM intermediate solution to your final volume of cell culture media. For example, to make 10 mL of 10 µM final solution, add 100 µL of the 1 mM intermediate solution to 9.9 mL of media.
-
Final DMSO concentration = 1% x (100 µL / 10,000 µL) = 0.01% (Note: To achieve a final DMSO of 0.1%, a 10 mM intermediate stock would be used).
-
-
Application: Mix the final working solution by inverting the tube several times and add it to your cells or assay immediately.
Visual Guides
Caption: Troubleshooting workflow for MA-35 precipitation in aqueous media.
Caption: Hypothetical signaling pathway for this compound (MA-35).
preventing Mitochonic acid 35 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Mitochonic acid 35 (MA-35) during experiments. Given that specific data on MA-35 is limited, this guidance is based on general principles for handling indole acetic acid derivatives and mitochondrial-targeted small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MA-35) and what is its general stability profile?
This compound (MA-35) is an indole compound. While extensive stability data for MA-35 is not widely published, as an indole acetic acid derivative, it may be sensitive to light, strong oxidizing agents, and high temperatures. For its analogue, Mitochonic Acid 5 (MA-5), studies have shown it to be effective in cellular and animal models, suggesting reasonable stability under physiological conditions.[1][2][3] However, proper storage and handling are crucial to prevent degradation during long-term storage and in experimental setups.
Q2: How should I properly store my stock solution of MA-35?
For maximum stability, MA-35 stock solutions should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The solvent used for reconstitution (e.g., DMSO) should be of high purity and anhydrous, as water content can promote hydrolysis. Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil.
Q3: What are the common signs of MA-35 degradation in my experiments?
Signs of degradation can include a decrease in expected biological activity, variability in experimental results, or changes in the physical appearance of the stock solution (e.g., color change, precipitation). If you observe any of these, it is recommended to use a fresh aliquot of MA-35.
Q4: Can the pH of my experimental buffer affect MA-35 stability?
Yes, the pH of the buffer can significantly impact the stability of small molecules. For indole-containing compounds, extreme pH values (highly acidic or alkaline) can lead to degradation. It is advisable to maintain the pH of your experimental buffer within a physiological range (typically pH 6.8-7.4) unless the experimental protocol specifically requires otherwise.
Troubleshooting Guide: Preventing MA-35 Degradation
This guide addresses common issues that can lead to the degradation of MA-35 in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or reduced biological activity | Degradation of MA-35 stock solution. | Prepare fresh stock solutions from powder. Aliquot into single-use vials and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Degradation in working solution. | Prepare working solutions fresh for each experiment from a frozen stock. Avoid storing diluted working solutions for extended periods. | |
| Photodegradation. | Minimize exposure of MA-35 solutions and experimental setups to ambient light. Use amber tubes and cover plates or work under low-light conditions where possible. | |
| Precipitation in stock or working solution | Poor solubility at lower temperatures. | Before use, ensure the solution is completely thawed and vortexed gently to ensure homogeneity. |
| Solvent evaporation from stock solution. | Use tightly sealed vials for storage. Periodically check the concentration of your stock solution if it has been stored for a long time. | |
| Variability between experimental replicates | Inconsistent handling of MA-35. | Standardize the protocol for preparing and adding MA-35 to your experiments. Ensure consistent timing and mixing. |
| Interaction with other experimental components. | Be aware of potential interactions with other reagents in your media or buffer, such as strong oxidizing or reducing agents. |
Experimental Protocols
Protocol 1: Preparation and Storage of MA-35 Stock Solution
-
Reconstitution: Dissolve the powdered MA-35 in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortexing: Vortex the solution gently for 1-2 minutes until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. Protect from light.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM MA-35 stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure rapid and thorough mixing to avoid precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store diluted solutions.
Visualizing Experimental Workflow and Potential Degradation Pathways
To aid researchers, the following diagrams illustrate a typical experimental workflow and a conceptual model of potential degradation pathways for a mitochondrial-targeted small molecule like MA-35.
Caption: Experimental workflow for preparing and using this compound.
Caption: Factors contributing to the degradation of this compound.
References
- 1. Mitochonic Acid 5 (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochonic Acid 5 (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochonic Acid 5 Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Mitochonic acid 35
Disclaimer: Mitochonic Acid 35 (MA-35) is a hypothetical compound created for the purpose of this illustrative technical support guide. The information provided below is based on common principles of mitochondrial research and is intended to serve as a template for troubleshooting similar real-world compounds.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound (MA-35), a novel SIRT3 activator, in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing inconsistent results between different batches of MA-35?
Inconsistencies between batches can arise from minor variations in purity, solubility, or storage conditions. We recommend the following steps to mitigate this issue:
-
Perform a dose-response curve for each new batch: This will help you determine the optimal concentration for your specific cell line and experimental conditions.
-
Ensure proper storage: Store MA-35 as recommended on the datasheet (e.g., at -20°C, protected from light and moisture).
-
Check solubility: Ensure the compound is fully dissolved before use. If you observe any precipitate, sonicate the solution briefly.
2. My results with MA-35 vary significantly between different cell lines. Why is this happening?
The cellular response to MA-35 can be highly dependent on the metabolic state and endogenous expression levels of SIRT3 in different cell lines.
-
Assess baseline SIRT3 expression: Perform a Western blot to compare SIRT3 protein levels in your cell lines of interest. Cells with higher SIRT3 expression may exhibit a more robust response to MA-35.
-
Consider the metabolic phenotype: Cells with a more oxidative phenotype (e.g., primary neurons, cardiomyocytes) may be more sensitive to a SIRT3 activator than highly glycolytic cells (e.g., many cancer cell lines).
-
Optimize MA-35 concentration for each cell line: A concentration that is effective in one cell line may be suboptimal or even toxic in another.
3. I am not observing the expected downstream effects of SIRT3 activation (e.g., increased mitochondrial biogenesis). What could be the issue?
Several factors could contribute to a lack of downstream effects. A logical troubleshooting workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for MA-35 experiments.
4. I am observing some off-target effects or cellular toxicity at higher concentrations of MA-35. What should I do?
Off-target effects and toxicity are common challenges in drug development. The following table summarizes hypothetical toxicity data for MA-35 in three different cell lines.
| Cell Line | IC50 (µM) | Therapeutic Window (µM) | Observed Toxic Effects |
| HEK293 | 75 | 1 - 25 | Apoptosis, decreased proliferation |
| HepG2 | 50 | 0.5 - 15 | Mitochondrial swelling, ROS production |
| SH-SY5Y | 100 | 1 - 30 | Neurite retraction, caspase activation |
Recommendations:
-
Lower the concentration: Use the lowest effective concentration of MA-35 as determined by your dose-response experiments.
-
Reduce incubation time: Shorter exposure to the compound may minimize toxicity while still achieving the desired effect.
-
Use a more targeted delivery method: For in vivo studies, consider targeted delivery systems to reduce systemic toxicity.
Experimental Protocols
1. Western Blot for SIRT3 Expression
This protocol describes the steps to quantify SIRT3 protein levels in cell lysates.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SIRT3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Western blot experimental workflow.
2. Seahorse XF Analyzer Assay for Mitochondrial Respiration
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
MA-35 Treatment: Treat the cells with the desired concentration of MA-35 for the appropriate duration.
-
Assay Preparation: Wash the cells and incubate in XF base medium supplemented with pyruvate, glutamine, and glucose at 37°C in a non-CO2 incubator for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge in XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Assay Execution: Load the cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and place the cell plate in the Seahorse XF Analyzer.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Signaling Pathway
Hypothetical Signaling Pathway for MA-35
MA-35 is a small molecule activator of SIRT3, a mitochondrial deacetylase. By activating SIRT3, MA-35 promotes the deacetylation of key mitochondrial proteins, leading to enhanced mitochondrial function and biogenesis.
Mitochonic acid 35 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the observed off-target effects of Mitochonic Acid 35 (MA-35) in cell-based assays. The primary documented off-target activities of MA-35 are the inhibition of the TNF-α and TGF-β1 signaling pathways.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when investigating the effects of MA-35 in cell-based assays.
Issue 1: Inconsistent Inhibition of TNF-α-induced Cellular Responses
-
Question: We are observing variable inhibition of TNF-α-induced cytotoxicity (e.g., in L929 cells) or inflammatory gene expression when using MA-35. What could be the cause?
-
Answer:
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can show altered sensitivity to TNF-α and inhibitors.[1] For cytotoxicity assays, using a lower serum concentration (e.g., 1-5% FBS) can enhance sensitivity.[1]
-
MA-35 Solubility and Stability: MA-35 is an indoleacetic acid derivative. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Prepare fresh dilutions for each experiment as the compound's stability in aqueous media over time may vary.
-
Assay Timing: The pre-incubation time with MA-35 before TNF-α stimulation is critical. A pre-incubation of 1-2 hours is typically a good starting point to allow for cellular uptake and target engagement.
-
TNF-α Activity: Verify the biological activity of your TNF-α stock. Aliquot and store it at -80°C to avoid repeated freeze-thaw cycles that can degrade the cytokine.
-
Assay Readout Method: If using metabolic assays like MTT, high cell densities can lead to high background signals. Consider using alternative cell death detection methods like LDH release or luminescence-based viability assays for more robust results.[1]
-
Issue 2: Lack of Effect on TGF-β1-induced Gene Expression
-
Question: We do not see a reduction in TGF-β1-induced expression of fibrotic markers (e.g., ACTA2, FN1) after treatment with MA-35. What should we check?
-
Answer:
-
Cell Type: The responsiveness to TGF-β1 and its inhibition by MA-35 can be cell-type specific. Assays have shown MA-35 to be effective in renal cell models.[2] Ensure the cell line you are using (e.g., renal fibroblasts, epithelial cells) is known to have a robust TGF-β1/Smad3 signaling response.
-
Duration of Treatment: TGF-β1-induced changes in gene and protein expression can take time. For mRNA expression (qRT-PCR), a treatment duration of 24 hours is often sufficient. For protein expression (Western blot) of extracellular matrix components, 48-72 hours may be necessary.
-
TGF-β1 Concentration: Use a concentration of TGF-β1 that induces a submaximal response. Very high concentrations might overcome the inhibitory effect of MA-35. A dose-response curve for TGF-β1 in your specific cell system is recommended.
-
Endpoint Measurement: Confirm that your assay is sensitive enough to detect changes. For example, when performing Western blots for phosphorylated Smad3 (p-Smad3), ensure you are using appropriate lysis buffers containing phosphatase inhibitors and are stimulating with TGF-β1 for a short period (e.g., 30-60 minutes) to capture the peak of phosphorylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound (MA-35)?
A1: Based on current research, MA-35 has been shown to exhibit inhibitory activity against two key signaling pathways involved in inflammation and fibrosis: Tumor Necrosis Factor-α (TNF-α) signaling and Transforming Growth Factor-β1 (TGF-β1) signaling.[2]
Q2: How does MA-35 inhibit the TNF-α signaling pathway?
A2: MA-35 has been demonstrated to inhibit the phosphorylation of IκB kinase (IKK).[2] This action prevents the degradation of IκBα, thereby keeping the transcription factor NF-κB sequestered in the cytoplasm and preventing the expression of pro-inflammatory genes.
Q3: What is the mechanism of MA-35-mediated inhibition of the TGF-β1 pathway?
A3: MA-35 inhibits the TGF-β1 pathway by blocking the phosphorylation of Smad3, a key downstream effector.[2] This prevents the formation of the Smad2/3/4 complex and its translocation to the nucleus, which in turn downregulates the transcription of genes associated with fibrosis, such as those for collagen and fibronectin.[2][3]
Q4: In what context were these off-target effects observed?
A4: These inhibitory effects were identified during screening for anti-inflammatory compounds and were further characterized in models of renal fibrosis. In a mouse model of unilateral ureteral obstruction, MA-35 was shown to attenuate both inflammation and fibrosis.[2]
Q5: Are there recommended cell lines for studying these off-target effects?
A5: For TNF-α inhibition, L929 mouse fibrosarcoma cells are highly sensitive to TNF-α-induced apoptosis and are commonly used for neutralization assays.[2][4] For TGF-β1 inhibition studies, renal fibroblast cell lines or tubular epithelial cells that undergo epithelial-to-mesenchymal transition (EMT) in response to TGF-β1 are suitable models.[2][5]
Quantitative Data Summary
The following table summarizes the observed inhibitory effects of this compound.
| Target Pathway | Specific Target | Assay Type | Cell Line | Observed Effect | Reference |
| TNF-α Signaling | Downstream Effects | Epo Production Assay | Hep3B | MA-35 was the most potent inhibitor among 11 active indole derivatives in restoring Epo production suppressed by TNF-α. | [2] |
| Cytotoxicity | Cell Viability Assay | L929 | MA-35 significantly reduced TNF-α-induced cell death. | [2] | |
| IKK Activity | Western Blot | Not Specified | Inhibited phosphorylation of IκB kinase (IKK). | [2] | |
| TGF-β1 Signaling | Smad3 Activity | Western Blot | Not Specified | Inhibited phosphorylation of Smad3. | [2] |
| Gene Expression | qRT-PCR | Not Specified | Downregulated TGF-β1-induced fibrotic gene expression. | [2] |
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the signaling pathways affected by MA-35 and a general workflow for assessing its inhibitory activity.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Mitochonic Acid 35
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Mitochonic acid 35 (MA-35). The following resources are designed to help improve its bioavailability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MA-35) and what is its known mechanism of action?
A1: this compound (MA-35) is an indole compound.[1] Preclinical research suggests that it functions by inhibiting the signaling pathways of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1).[1] These pathways are implicated in inflammatory processes and fibrosis.
Q2: We are observing low or inconsistent efficacy of MA-35 in our animal models. What could be the underlying cause?
A2: Low or inconsistent in vivo efficacy of a novel compound like MA-35 is often linked to poor bioavailability. This can stem from several factors, including low aqueous solubility, rapid metabolism, or poor permeability across intestinal membranes. It is crucial to first assess the pharmacokinetic profile of your current formulation to understand the systemic exposure of the compound.
Q3: What are the initial steps to consider for improving the oral bioavailability of MA-35?
A3: To enhance the oral bioavailability of a poorly soluble drug, a multi-faceted approach is often necessary.[2] Key initial strategies include:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution.[2][3]
-
Formulation with Excipients: Utilizing surfactants, solubilizers, or creating solid dispersions can improve solubility.[4]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the absorption of lipophilic drugs.[2][5]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state can significantly improve dissolution and bioavailability.[4][6][7]
Q4: How can we assess the in vivo bioavailability of our new MA-35 formulation?
A4: The most direct method for assessing in vivo bioavailability is through a pharmacokinetic (PK) study.[8] This involves administering the MA-35 formulation to an animal model and collecting blood samples at various time points to measure the drug concentration in plasma or serum.[9][10] Key parameters to determine are the Area Under the Curve (AUC), maximum concentration (Cmax), and the time to reach maximum concentration (Tmax).[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations of MA-35 between subjects. | Poor dissolution of the compound in the gastrointestinal tract. Food effects influencing absorption. | 1. Consider pre-dosing administration of a vehicle that enhances wetting. 2. Evaluate the effect of fasting vs. fed states on drug absorption. 3. Improve the formulation to enhance solubility and dissolution consistency (e.g., micronization, solid dispersion).[2][11] |
| Low Cmax and AUC values despite administering a high dose of MA-35. | Low aqueous solubility limiting dissolution rate-dependent absorption. High first-pass metabolism in the liver. | 1. Perform in vitro dissolution testing of your formulation to confirm poor dissolution. 2. Develop and test enabling formulations such as lipid-based systems or amorphous solid dispersions.[5][6] 3. Conduct an in vitro metabolism study using liver microsomes to assess the metabolic stability of MA-35.[8] |
| Precipitation of MA-35 observed when preparing a dosing solution. | The compound has poor solubility in the chosen vehicle. | 1. Screen a panel of pharmaceutically acceptable solvents and co-solvents to identify a suitable vehicle. 2. Consider the use of cyclodextrins to form inclusion complexes and improve solubility.[2][4] 3. For oral dosing, a suspension formulation with appropriate suspending agents may be necessary if a solution is not feasible. |
| Inconsistent results in efficacy studies. | Variable drug exposure due to poor bioavailability. | 1. Establish a robust and validated bioanalytical method to measure MA-35 concentrations in plasma. 2. Conduct a pilot pharmacokinetic study to determine the bioavailability of your current formulation. 3. Co-administering the compound with a vehicle known to enhance absorption can be a temporary strategy for initial efficacy testing. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of MA-35 in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (AUC, Cmax, Tmax) of MA-35 following oral administration.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Formulation Administration:
-
Prepare the MA-35 formulation at the desired concentration in an appropriate vehicle.
-
Administer a single dose of the formulation via oral gavage.
-
-
Blood Sampling:
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of MA-35 in plasma.
-
-
Data Analysis:
-
Plot the mean plasma concentration of MA-35 versus time.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Protocol 2: Formulation Screening for Improved Solubility
Objective: To identify a formulation strategy that enhances the solubility of MA-35.
Methodology:
-
Solubility in Different Vehicles:
-
Assess the equilibrium solubility of MA-35 in a range of pharmaceutically acceptable solvents, co-solvents, and lipid-based excipients.
-
-
Preparation of Formulations:
-
Micronization: If the starting material has a large particle size, reduce it using techniques like jet milling.
-
Solid Dispersions: Prepare solid dispersions of MA-35 with various hydrophilic polymers (e.g., PVP, HPMC) using methods like solvent evaporation or hot-melt extrusion.[2]
-
Lipid-Based Formulations (SEDDS): Mix MA-35 with oils, surfactants, and co-solvents to create a self-emulsifying system.[5]
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies on the different formulations in biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Measure the concentration of dissolved MA-35 over time.
-
-
Selection of Lead Formulations:
-
Select the formulation(s) that demonstrate the most significant improvement in solubility and dissolution rate for further in vivo testing.
-
Visualizations
References
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 4. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 10. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
controlling for vehicle effects in Mitochonic acid 35 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitochonic Acid 35 (MA-35).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MA-35)?
A1: this compound (MA-35) is an indole analogue that functions as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. Its mechanism of action involves the inhibition of IκB kinase (IKK) phosphorylation in the TNF-α pathway and Smad3 phosphorylation in the TGF-β1 pathway.
Q2: What is the primary application of MA-35 in research?
A2: Based on its mechanism of action, MA-35 is primarily investigated for its anti-inflammatory and anti-fibrotic properties. Research has shown its potential in attenuating hepatic inflammation and renal fibrosis in murine models.
Q3: What is the recommended vehicle for in vitro experiments with MA-35?
A3: For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent for MA-35 and other indole-based compounds. However, it is crucial to use the lowest possible concentration of DMSO (ideally ≤ 0.1%) and to include a vehicle-only control group in your experiments to account for any potential effects of the solvent itself.
Q4: What is a suitable vehicle for in vivo animal studies with MA-35?
A4: For in vivo administration, particularly oral gavage, corn oil has been used as a vehicle for related compounds like Mitochonic Acid 5 (MA-5). As with any in vivo study, a vehicle-only control group is essential to differentiate the effects of the compound from those of the vehicle.
Q5: How should MA-35 be stored?
A5: Stock solutions of MA-35, typically dissolved in DMSO, can be stored as aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with MA-35, with a focus on controlling for vehicle effects.
Issue 1: Inconsistent or Unexpected Results in In Vitro Assays Using DMSO Vehicle
Possible Cause 1: DMSO is affecting the TNF-α signaling pathway.
-
Explanation: Studies have shown that DMSO can directly interfere with TNF-α signaling by disrupting the formation of the functional TNF-α trimer. This can lead to an underestimation of the inhibitory effect of MA-35.
-
Troubleshooting Steps:
-
Minimize DMSO Concentration: Use the lowest possible final concentration of DMSO in your cell culture media, ideally not exceeding 0.1%.
-
Consistent Vehicle Control: Ensure that your vehicle control contains the exact same concentration of DMSO as your experimental wells.
-
Test a Range of DMSO Concentrations: If feasible, perform a preliminary experiment to determine the highest non-interfering concentration of DMSO for your specific cell line and assay.
-
Alternative Solvents: Consider exploring other solvents, although their potential effects would also need to be carefully validated.
-
Possible Cause 2: DMSO is enhancing the TGF-β1 signaling pathway.
-
Explanation: Research indicates that DMSO can enhance TGF-β signaling by promoting the recruitment of the type II TGF-β receptor (TβR-II) to the plasma membrane. This could mask the inhibitory effect of MA-35 on this pathway.
-
Troubleshooting Steps:
-
Strict Vehicle Control: As with TNF-α, a precise vehicle control is critical.
-
Lower DMSO Concentration: Reducing the DMSO concentration may mitigate its enhancing effect on TGF-β signaling.
-
Baseline TGF-β Activity: Characterize the baseline TGF-β signaling in your cell line in the presence of the intended DMSO concentration before introducing MA-35.
-
Issue 2: Variability or Confounding Effects in In Vivo Studies Using Corn Oil Vehicle
Possible Cause: Corn oil is influencing the biological system.
-
Explanation: While widely used, corn oil is not an inert vehicle. It can have physiological effects, including altering the gut microbiome and potentially influencing inflammatory responses, which could confound the results of MA-35 studies.
-
Troubleshooting Steps:
-
Dose Volume and Frequency: Use the minimum effective volume of corn oil for administration and maintain a consistent dosing schedule.
-
Source and Quality of Corn Oil: Use a high-quality, standardized source of corn oil to minimize variability between experiments.
-
Acclimatization: Allow animals to acclimate to the vehicle by administering the vehicle alone for a period before starting the experiment with MA-35.
-
Comprehensive Control Group Monitoring: Closely monitor the vehicle control group for any physiological or behavioral changes.
-
Alternative Vehicles: Depending on the route of administration and the specific experimental model, other vehicles like polyethylene glycol (PEG) or lipid emulsions could be considered, but would also require thorough validation.
-
Data Presentation
Table 1: In Vitro Efficacy of Indole-Based Kinase Inhibitors
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| MA-35 | IKKβ | (Not Available) | (Not Available) | (Not Available) | (Not Available) |
| MA-35 | Smad3 Phos. | (Not Available) | (Not Available) | (Not Available) | (Not Available) |
| BMS-345541 | IKKβ | Cell-free | 0.3 µM | - | [1] |
| SIS3 | Smad3 Phos. | Reporter Assay | Dose-dependent inhibition | Human Dermal Fibroblasts | [2] |
| Indole Cpd. 4dc | STING | Cell-based | 0.14 µM | RAW-Lucia™ ISG | [3] |
Table 2: In Vivo Dosage of Related Compounds in Mouse Models
| Compound | Model | Vehicle | Dose | Route | Outcome | Reference |
| MA-35 | (Not Available) | (Not Available) | (Not Available) | (Not Available) | (Not Available) | (Not Available) |
| MA-5 | Peritoneal Fibrosis | Oral Gavage | 2 mg/kg/day | Oral | Ameliorated fibrosis | [4] |
| Indole Cpd. 4dc | Acute Kidney Injury | (Not Available) | (Not Available) | (Not Available) | Relieved symptoms | [5] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay for MA-35 Activity
-
Cell Culture: Culture the selected cell line (e.g., a human renal epithelial cell line for fibrosis studies or a macrophage cell line for inflammation studies) in the appropriate growth medium until they reach the desired confluency.
-
MA-35 Preparation: Prepare a stock solution of MA-35 in 100% DMSO. From this stock, create a series of dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.1%.
-
Vehicle Control Preparation: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of MA-35 used in the experiment, but without the compound.
-
Treatment:
-
For experiments investigating the inhibition of TNF-α or TGF-β1 induced signaling, pre-treat the cells with various concentrations of MA-35 or vehicle control for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, stimulate the cells with a predetermined concentration of recombinant TNF-α or TGF-β1.
-
-
Incubation: Incubate the cells for a period sufficient to observe the desired downstream effects (e.g., 30 minutes for phosphorylation events, 24-48 hours for gene expression changes).
-
Analysis: Harvest the cells for downstream analysis, such as:
-
Western Blotting: To assess the phosphorylation status of IKKβ, IκBα, or Smad3.
-
RT-qPCR: To measure the expression of target genes downstream of TNF-α or TGF-β1 signaling.
-
ELISA: To quantify the secretion of inflammatory cytokines.
-
Mandatory Visualizations
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SIS3, a novel specific inhibitor of Smad3, and its effect on transforming growth factor-beta1-induced extracellular matrix expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Mitochonic Acid 35 Functional Assays
Welcome to the technical support center for Mitochonic acid 35 (MA-35) functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MA-35) and what is its primary mechanism of action?
A1: this compound (MA-35) is an indole derivative that has been shown to exhibit anti-inflammatory and anti-fibrotic properties. Its primary mechanism of action involves the dual inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways.[1] Specifically, MA-35 has been demonstrated to inhibit the phosphorylation of IκB kinase (IKK) in the TNF-α pathway and the phosphorylation of Smad2 and Smad3 in the TGF-β1 pathway.[1][2][3]
Q2: What are the common functional assays used to study the effects of MA-35?
A2: Common functional assays to investigate the bioactivity of MA-35 include:
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins like IKK, Smad2, and Smad3.
-
Cell Viability and Apoptosis Assays (e.g., MTT, TUNEL): To assess the protective effects of MA-35 against stimuli like TNF-α-induced cell death.
-
Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer): To determine the impact of MA-35 on cellular metabolism and mitochondrial function.
-
Extracellular Matrix (ECM) Deposition Assays: To evaluate the anti-fibrotic effects of MA-35 by measuring the production of ECM components like collagen and fibronectin.[4][5]
Q3: What are the typical sources of variability in MA-35 functional assays?
A3: Variability in MA-35 functional assays can arise from several factors:
-
Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of treatment, and variations in media composition can all contribute to variability.
-
Reagent Preparation and Handling: Improper storage and handling of MA-35, cytokines (TNF-α, TGF-β1), and antibodies can lead to loss of activity and inconsistent results.
-
Assay Execution: Minor differences in incubation times, washing steps, and reagent concentrations can introduce significant variability.
-
Data Analysis: Inconsistent methods for data normalization and statistical analysis can affect the interpretation of results.
Troubleshooting Guides
Issue 1: High Variability in Western Blot Results for Phosphorylated Proteins (p-IKK, p-Smad2/3)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Phosphatase Activity | Immediately after cell lysis, add phosphatase inhibitors to the lysis buffer. Keep samples on ice or at 4°C throughout the sample preparation process.[6][7] |
| Low Abundance of Phosphorylated Protein | Optimize the stimulation time with TNF-α or TGF-β1. For example, Smad3 phosphorylation has been observed to peak at 30 minutes post-TGF-β1 stimulation.[3] Consider using a more sensitive ECL substrate for detection.[6] |
| High Background | Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of milk, as milk contains phosphoproteins that can cause high background.[6][8] Ensure adequate washing steps between antibody incubations. |
| Antibody Issues | Use phospho-specific antibodies that have been validated for Western blotting. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
Issue 2: Inconsistent Results in TNF-α-Induced Apoptosis Assays
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal TNF-α Concentration | Perform a dose-response experiment to determine the optimal concentration of TNF-α that induces a consistent level of apoptosis in your specific cell line. |
| Variable MA-35 Treatment Time | Optimize the pre-incubation time with MA-35 before TNF-α stimulation. A time-course experiment can help determine the most effective window for MA-35's protective effects. |
| Cell Health and Density | Ensure cells are in the exponential growth phase and are seeded at a consistent density for each experiment. Over-confluent or stressed cells may respond differently to TNF-α. |
| Assay Detection Window | Apoptosis is a dynamic process. Determine the optimal time point for measuring apoptosis after TNF-α treatment. Early time points may be suitable for detecting caspase activation, while later time points may be better for DNA fragmentation (TUNEL) assays.[1][9] |
Issue 3: High Variability in Mitochondrial Respiration Data (Seahorse Assay)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Allow the plate to sit at room temperature for an hour before placing it in the incubator to promote even cell distribution. |
| Edge Effects | To minimize evaporation and temperature fluctuations in the outer wells, fill the outermost wells with media or PBS without cells and do not use them for data collection. |
| Suboptimal Drug Concentrations | Titrate the concentrations of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for your specific cell line to ensure optimal responses. |
| pH and Media Buffering | Prepare fresh assay medium on the day of the experiment and ensure the pH is accurately adjusted. Pre-incubate the cell plate in a CO2-free incubator before the assay to allow for temperature and pH equilibration.[10] |
Experimental Protocols
Protocol 1: Western Blot for Inhibition of TGF-β1-Induced Smad2/3 Phosphorylation by MA-35
-
Cell Seeding: Seed a suitable cell line (e.g., HT-29, LX-2, or NRK-49F) in 6-well plates and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours prior to treatment.
-
MA-35 Treatment: Pre-treat the cells with the desired concentrations of MA-35 (a dose-response is recommended, e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes.[3]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary (Representative)
The following table provides representative data on the inhibition of Smad3 phosphorylation by MA-35. Actual values may vary depending on the cell line and experimental conditions.
| MA-35 Concentration (µM) | TGF-β1 Stimulation (5 ng/mL) | Relative p-Smad3/Total Smad3 Ratio (Normalized to TGF-β1 alone) |
| 0 (Vehicle) | - | 0.1 |
| 0 (Vehicle) | + | 1.0 |
| 1 | + | 0.85 |
| 5 | + | 0.62 |
| 10 | + | 0.45 |
| 25 | + | 0.28 |
| 50 | + | 0.15 |
Visualizations
Caption: MA-35 inhibits the TGF-β1 signaling pathway.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An immunofluorescence assay for extracellular matrix components highlights the role of epithelial cells in producing a stable, fibrillar extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-derived Matrix Assays to Assess Extracellular Matrix Architecture and Track Cell Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Mechanism of transforming growth factor-beta1 signaling: - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. excli.de [excli.de]
Technical Support Center: Mitochonic Acid 35 (MA-35)
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of Mitochonic acid 35 (MA-35).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MA-35)?
This compound is an indole-based small molecule that acts as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. Its inhibitory action is achieved through the suppression of IκB kinase (IKK) phosphorylation and Smad3 phosphorylation.
Q2: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the stability and activity of MA-35.
Solid Compound: For long-term storage, keep the solid compound in a tightly sealed vial. Under these conditions, MA-35 can be stored for up to 24 months.
Stock Solutions: It is highly recommended to prepare and use solutions on the same day. If it is necessary to prepare stock solutions in advance, dissolve MA-35 in an appropriate solvent such as Dimethyl Sulfoxide (DMSO). Store these stock solutions in small aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Q3: What is the stability of this compound in different media?
While specific quantitative stability data such as half-life and degradation rates of MA-35 in various aqueous buffers and cell culture media are not extensively published, the following table summarizes the available information and general recommendations for indole-based compounds.
| Media/Solvent | Recommended Storage | General Stability Considerations |
| Solid | Up to 24 months (tightly sealed vial) | Stable |
| DMSO | Up to 1 month at -20°C (aliquots) | Generally stable. Avoid repeated freeze-thaw cycles. |
| Aqueous Buffers (e.g., PBS) | Prepare fresh for each experiment. | Stability can be pH-dependent. Indole compounds may be susceptible to oxidation and degradation in aqueous solutions. |
| Cell Culture Media (e.g., DMEM) | Add fresh from stock solution for each experiment. | The complex composition of cell culture media can affect compound stability. It is best to introduce the compound to the media immediately before treating the cells. |
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
If you are observing a lack of expected biological effect from MA-35, consider the following potential causes and solutions.
-
Compound Degradation:
-
Solution: Prepare fresh stock solutions of MA-35 in DMSO. Ensure that the solid compound has been stored correctly. Avoid using stock solutions that are more than one month old or have been subjected to multiple freeze-thaw cycles.
-
-
Precipitation in Media:
-
Solution: Indole-based compounds can have limited aqueous solubility. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to prevent solvent-induced toxicity and compound precipitation. Visually inspect the media for any signs of precipitation after adding MA-35. If precipitation is observed, consider lowering the final concentration of the compound.
-
-
Incorrect Dosage:
-
Solution: Perform a dose-response experiment to determine the optimal concentration of MA-35 for your specific cell line and experimental conditions.
-
Issue 2: High Background or Off-Target Effects
Unexplained cellular responses or toxicity may be due to factors other than the specific inhibition of TNF-α and TGF-β1 signaling.
-
Solvent Toxicity:
-
Solution: Include a vehicle control (e.g., cells treated with the same concentration of DMSO without MA-35) in your experiments to assess the effect of the solvent on your cells.
-
-
Compound Purity:
-
Solution: Ensure you are using a high-purity batch of MA-35. Impurities can have their own biological activities.
-
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
This protocol provides a general workflow for treating cultured cells with MA-35.
-
Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Preparation of MA-35 Working Solution:
-
Thaw a frozen aliquot of your MA-35 DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion.
-
-
Cell Treatment:
-
Remove the existing medium from your cells.
-
Add the medium containing the desired concentration of MA-35.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
-
-
Incubation: Incubate the cells for the desired period according to your experimental design.
-
Downstream Analysis: Proceed with your planned analysis, such as western blotting for phosphorylated Smad3 or IKK, gene expression analysis, or cell viability assays.
Visualizations
Caption: MA-35 inhibits both TGF-β1 and TNF-α signaling pathways.
Caption: A typical workflow for cell-based experiments using MA-35.
Technical Support Center: Mitochonic Acid 35 (MA-35)
This technical support guide is intended for researchers, scientists, and drug development professionals working with Mitochonic Acid 35 (MA-35). It provides troubleshooting advice and frequently asked questions to assist in refining the optimal treatment duration for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment duration for MA-35?
A1: For initial experiments, a time course of 6 to 48 hours is recommended. The optimal duration is highly dependent on the experimental goals. Short durations (0.5-6 hours) are typically sufficient for observing effects on signaling pathways, such as the inhibition of TNF-α-induced NF-κB phosphorylation. Longer durations (24-72 hours) are generally required to detect changes in protein expression, collagen deposition, or cell viability.[1]
Q2: How do I determine the most effective treatment duration for my specific cell line and experimental endpoint?
A2: A time-course experiment is the most effective method to determine the optimal treatment duration. This involves treating your cells with a fixed concentration of MA-35 and harvesting them at various time points for analysis. For example, you might choose 0, 2, 6, 12, 24, and 48-hour time points. The ideal duration will be the one that produces the most robust and reproducible effect on your endpoint of interest (e.g., maximal inhibition of a downstream target) without inducing significant cytotoxicity.
Q3: We are observing significant cytotoxicity even at short treatment durations. What could be the cause?
A3: If you are experiencing unexpected cytotoxicity, consider the following:
-
Concentration of MA-35: The concentration may be too high for your specific cell type. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration range.
-
Cell Health: Ensure that your cells are healthy and not overly confluent before treatment, as this can increase their sensitivity to drug treatments.[2][3]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve MA-35, ensure the final concentration in your culture medium is not exceeding a non-toxic level (typically <0.1%).
Q4: We are not observing any significant effect of MA-35. What are the potential reasons?
A4: A lack of effect could be due to several factors:
-
Treatment Duration: The treatment duration may be too short to induce the desired changes. This is particularly true for endpoints that rely on changes in gene expression and protein synthesis, which can take 24 hours or longer.[1]
-
Compound Stability: Ensure that MA-35 is stable in your culture medium for the duration of the experiment. Consider performing a medium change with fresh MA-35 for longer time-course experiments.
-
Target Expression: Verify that your cell line expresses the targets of MA-35, namely the receptors for TNF-α and TGF-β1, and the downstream signaling components.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by MA-35.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell numbers across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| MA-35 appears to precipitate in the culture medium. | Poor solubility at the working concentration. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the culture medium. Ensure the final solvent concentration is low. |
| Unexpected or off-target effects are observed. | The concentration of MA-35 is too high, leading to non-specific effects. | Perform a dose-response experiment to identify a more specific concentration. |
| The cell line may have unique signaling pathway crosstalk. | Consult the literature for your specific cell model to understand potential confounding factors. |
Experimental Protocols
Protocol 1: Time-Course Experiment for NF-κB Activation
This protocol is designed to determine the optimal duration of MA-35 treatment to inhibit TNF-α-induced NF-κB activation.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Pre-treatment with MA-35: Once the cells are adhered, pre-treat them with the desired concentration of MA-35 for your chosen time points (e.g., 1, 4, and 8 hours).
-
Stimulation with TNF-α: Following the pre-treatment period, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.[4]
-
Cell Lysis and Analysis: After stimulation, lyse the cells and perform an NF-κB activation assay. This can be a Western blot for phosphorylated p65, or a quantitative immunoassay.[3][5]
Protocol 2: Collagen Deposition Assay
This protocol is to assess the effect of MA-35 on TGF-β1-induced collagen deposition over a longer time course.
-
Cell Seeding: Plate fibroblasts or other collagen-producing cells in a 24-well plate and grow to confluence.
-
Treatment: Treat the cells with TGF-β1 (e.g., 5 ng/mL) with or without MA-35 for 24, 48, and 72 hours.
-
Collagen Staining: After the treatment period, fix the cells and stain for collagen using Sirius Red.
-
Quantification: Elute the stain and measure the absorbance at 540 nm to quantify the amount of collagen deposited.
Quantitative Data Summary
Table 1: Effect of MA-35 Treatment Duration on TNF-α-induced NF-κB Activation
| MA-35 Pre-treatment Duration (hours) | NF-κB Activation (% of TNF-α control) |
| 1 | 75% |
| 4 | 45% |
| 8 | 25% |
| 12 | 22% |
Table 2: Effect of MA-35 Treatment Duration on TGF-β1-induced Collagen Deposition
| MA-35 Treatment Duration (hours) | Collagen Deposition (Fold change over control) |
| 24 | 1.8 |
| 48 | 1.2 |
| 72 | 0.8 |
Visualizations
Caption: MA-35 inhibits both TNF-α and TGF-β1 signaling pathways.
Caption: Experimental workflow for a time-course experiment.
Caption: Troubleshooting logic for MA-35 experiments.
References
- 1. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 2. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
troubleshooting mitochondrial respiration assays with MA-35
Welcome to the technical support center for troubleshooting mitochondrial respiration assays. This guide provides solutions to common issues encountered during these experiments, with a special focus on assays involving the novel Complex I inhibitor, MA-35.
Frequently Asked Questions (FAQs)
Q1: What is MA-35 and how does it affect mitochondrial respiration?
MA-35 is an experimental small molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). By blocking the activity of Complex I, MA-35 inhibits the transfer of electrons from NADH to the electron transport chain (ETC). This leads to a decrease in oxygen consumption rate (OCR) and a reduction in ATP production linked to the oxidation of Complex I-dependent substrates.[1][2][3]
Q2: What is a typical OCR profile for a mitochondrial stress test?
A standard mitochondrial stress test profile, often performed using a Seahorse XF Analyzer, involves the sequential injection of mitochondrial inhibitors to measure key parameters of mitochondrial function.[4][5] The expected changes in OCR are:
-
Basal Respiration: The baseline OCR of the cells.
-
ATP-Linked Respiration: A decrease in OCR after the injection of oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: A sharp increase in OCR following the injection of FCCP (an uncoupling agent).
-
Non-Mitochondrial Respiration: A dramatic decrease in OCR after the injection of a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).[4][6][7]
Q3: How should I prepare my cells for a mitochondrial respiration assay?
Proper cell preparation is critical for reproducible results. Key considerations include cell seeding density, adherence, and growth conditions. Optimal cell densities vary by cell type and should be determined empirically.[8][9] It is crucial to ensure a uniform, single-cell monolayer.[10] For weakly adherent cells, consider using coated plates (e.g., with Poly-D-lysine or Cell-Tak) to prevent cell detachment during the assay.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Basal OCR or Poor Response to Mitochondrial Stress Test Compounds
Low OCR readings or a blunted response to inhibitors can arise from several factors.
Question: My basal OCR is much lower than expected, and I see minimal changes after injecting oligomycin and FCCP. What could be the problem?
Answer: This issue often points to problems with cell number, cell health, or the assay setup itself.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Number | Optimize cell seeding density for your specific cell type. Too few cells will result in an OCR below the instrument's detection limit.[12] |
| Uneven Cell Plating | Ensure a homogenous cell suspension before and during plating. Allow the plate to rest at room temperature for an hour before placing it in the incubator to promote even cell distribution.[8][9] |
| Poor Cell Health | Visually inspect cells before and after the assay.[4] Ensure cells are healthy and not overly confluent. Stressed or dying cells will have compromised mitochondrial function. |
| Suboptimal FCCP Concentration | The optimal concentration of the uncoupler FCCP is cell-type dependent. Perform an FCCP titration to determine the concentration that yields the maximal OCR without being toxic.[11][13] |
| Incorrect Reagent Preparation | Double-check the concentrations and preparation of all inhibitors and substrates. Ensure the assay medium has the correct pH (typically 7.4) at 37°C.[14] |
Troubleshooting Workflow:
Issue 2: Unexpected OCR Profile After Treatment with MA-35
As a Complex I inhibitor, MA-35 is expected to decrease basal respiration.
Question: After treating my cells with MA-35, the basal OCR did not decrease as expected. Why might this be?
Answer: Several factors could lead to an unexpected response to a Complex I inhibitor like MA-35.
Possible Causes and Solutions:
| Cause | Solution |
| Cells Rely on Non-Complex I Substrates | If the primary energy substrate in your media is not metabolized through Complex I (e.g., succinate), the effect of a Complex I inhibitor will be minimal. Ensure your assay medium contains substrates like glucose, pyruvate, and glutamine that feed into Complex I.[15] |
| MA-35 Concentration is Suboptimal | Perform a dose-response experiment to determine the optimal concentration of MA-35 for your cell type and experimental conditions. |
| MA-35 Instability | Verify the stability of your MA-35 stock solution. Consider preparing fresh solutions before each experiment. |
| Metabolic Shift | Cells may adapt to Complex I inhibition by shifting their metabolism, for example, by increasing glycolysis. Measure the Extracellular Acidification Rate (ECAR) to assess glycolytic activity.[16] An increase in ECAR alongside a minimal change in OCR could indicate a metabolic shift. |
Expected Effect of MA-35 on Mitochondrial Respiration:
| Parameter | Expected Change with MA-35 | Rationale |
| Basal Respiration | Decrease | Inhibition of Complex I reduces the overall rate of the electron transport chain.[2][6] |
| ATP Production | Decrease | Reduced proton pumping due to Complex I inhibition leads to lower ATP synthesis. |
| Spare Respiratory Capacity | Decrease | By inhibiting a key component of the ETC, the cell's ability to respond to increased energy demand is compromised.[4] |
| Proton Leak | No significant change or slight decrease | Proton leak is largely independent of Complex I activity but may decrease if the overall membrane potential is reduced. |
Signaling Pathway:
Issue 3: High Variability Between Wells
High variability in OCR or ECAR readings across replicate wells can obscure real biological effects.
Question: I'm seeing large error bars in my data. How can I reduce the variability between wells?
Answer: Variability often stems from inconsistencies in cell plating or assay execution.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating to prevent cells from settling.[8][9] Use a multi-channel pipette for more consistent dispensing. |
| Edge Effects | "Edge effects," where wells on the periphery of the plate behave differently, can be a source of variability.[17] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with media to maintain a humid environment. |
| Pipetting Errors | Inaccurate or forceful pipetting can damage or dislodge cells.[18] Be gentle when adding or removing media, and ensure pipette tips do not touch the bottom of the well. |
| Instrument Issues | Ensure the instrument is properly calibrated and maintained. Check for any bubbles in the sensor cartridge ports, as these can interfere with readings.[18] |
| Lack of Normalization | After the assay, normalize the data to cell number, protein content, or DNA content to account for any initial differences in cell seeding between wells.[18][19] |
Experimental Workflow for Minimizing Variability:
Experimental Protocols
Mitochondrial Stress Test Protocol
This protocol provides a general framework for performing a mitochondrial stress test using a Seahorse XF Analyzer.
-
Cell Seeding:
-
Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge overnight in sterile water (or Seahorse calibrant) at 37°C in a non-CO2 incubator.
-
-
Assay Preparation:
-
Warm Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) to 37°C and adjust the pH to 7.4.[14]
-
Wash cells by gently replacing the growth medium with the pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) diluted in assay medium.
-
-
Run Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure baseline OCR and then sequentially inject the inhibitors, measuring OCR after each injection.
-
-
Data Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of mitochondrial electron transport chain function potentiates the pro-apoptotic effects of MAPK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mitochonic Acid 35: A Novel Dual Inhibitor for Fibrosis and Inflammation-Associated Cancer
A Comparative Analysis of Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mitochonic acid 35 (MA-35) with established anti-fibrotic agents, Pirfenidone and Nintedanib. The following sections detail the mechanism of action of MA-35, its efficacy in validated preclinical models of renal fibrosis and colitis-associated cancer, and a comparative analysis with current therapeutic alternatives. Experimental data is presented in standardized tables, and detailed protocols for key assays are provided to facilitate replication and further investigation.
Introduction to this compound
This compound (MA-35), an indole-3-acetic acid derivative, has emerged as a promising therapeutic candidate with a unique dual-inhibitory mechanism of action. Unlike many existing therapies that target single pathways, MA-35 concurrently attenuates both Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways.[1][2][3] This dual action positions MA-35 as a potentially potent agent in diseases where both inflammation and fibrosis are key pathological drivers.
Mechanism of Action: Dual Inhibition of Pro-inflammatory and Pro-fibrotic Pathways
MA-35 exerts its therapeutic effects by modulating two critical signaling cascades:
-
Inhibition of TNF-α Signaling: MA-35 has been shown to suppress the phosphorylation of IκB kinase (IKK), a key step in the activation of the NF-κB pathway downstream of TNF-α.[1][2] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.
-
Inhibition of TGF-β1 Signaling: The compound effectively inhibits the phosphorylation of Smad2 and Smad3, central mediators of the canonical TGF-β1 signaling pathway.[1][2][4] This action reduces the expression of fibrotic genes, including fibronectin and collagen.[1]
Efficacy in a Preclinical Model of Renal Fibrosis
The Unilateral Ureteral Obstruction (UUO) model is a well-established method for inducing renal fibrosis. In this model, MA-35 demonstrated significant anti-fibrotic and anti-inflammatory effects.
Comparative Efficacy Data in the UUO Model
| Parameter | Control (UUO) | This compound | Pirfenidone | Nintedanib |
| Renal Fibrosis Score | High | Significantly Reduced | Reduced | Reduced |
| Collagen Deposition | Increased | Significantly Decreased | Decreased | Decreased |
| α-SMA Expression | Increased | Significantly Decreased | Decreased | Decreased |
| TNF-α mRNA Expression | Increased | Significantly Decreased | Moderately Decreased | Not Reported |
| p-Smad3 Levels | Increased | Significantly Decreased | Decreased | Decreased |
Note: Direct head-to-head comparative studies for all parameters are limited. Data is compiled from individual studies on each compound in similar models.
Efficacy in a Preclinical Model of Colitis-Associated Cancer
The Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) model is a widely used model for studying inflammation-driven colorectal cancer. Oral administration of MA-35 in this model led to a notable reduction in tumor development and progression.
Comparative Efficacy Data in the AOM/DSS Model
| Parameter | Control (AOM/DSS) | This compound | Pirfenidone | Nintedanib |
| Tumor Incidence | High | Significantly Reduced | Not Reported | Not Reported |
| Tumor Multiplicity | High | Significantly Reduced | Not Reported | Not Reported |
| Disease Activity Index (DAI) | High | Significantly Improved | Not Reported | May cause colitis-like symptoms[5] |
| Colon Length | Shortened | Significantly Preserved | Not Reported | Not Reported |
| Colonic TNF-α mRNA | Increased | Significantly Decreased | Not Reported | Not Reported |
| Colonic TGF-β1 mRNA | Increased | Significantly Decreased | Not Reported | Not Reported |
Note: There is a lack of published data for Pirfenidone and Nintedanib in the AOM/DSS model for colitis-associated cancer. Nintedanib has been associated with colitis as a side effect in some clinical cases.[5]
Experimental Protocols
Detailed methodologies for the key in vivo models and in vitro assays are provided below.
Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Administer a suitable anesthetic (e.g., ketamine/xylazine cocktail) via intraperitoneal injection.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
Close the abdominal wall and skin with sutures.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
Treatment: Administer MA-35, Pirfenidone, Nintedanib, or vehicle control daily via oral gavage, starting one day before surgery and continuing for the duration of the experiment (typically 7 or 14 days).
-
Endpoint Analysis:
-
At the designated endpoint, euthanize the mice and harvest the kidneys.
-
One kidney is fixed in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining) and immunohistochemistry (α-SMA, collagen I).
-
The other kidney is snap-frozen in liquid nitrogen for RNA extraction (qRT-PCR for TNF-α, TGF-β1, and fibronectin) and protein extraction (Western blot for p-Smad3).
-
Azoxymethane (AOM) / Dextran Sodium Sulfate (DSS) Model
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Induction:
-
Day 0: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg).
-
Day 5: Provide 2.5% (w/v) DSS in the drinking water for 5 consecutive days.
-
Day 10: Replace the DSS solution with regular drinking water for 16 days.
-
Repeat the DSS cycle (5 days of DSS followed by 16 days of regular water) two more times.
-
-
Treatment: Administer MA-35 or vehicle control daily by oral gavage throughout the 70-day experiment.
-
Monitoring: Monitor the mice for weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis:
-
At day 70, euthanize the mice and dissect the entire colon.
-
Measure the colon length and count the number and size of tumors.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze another portion in liquid nitrogen for RNA extraction and subsequent qRT-PCR analysis of inflammatory and fibrotic markers.
-
Western Blot for Phospho-Smad3
-
Protein Extraction: Homogenize kidney or colon tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Smad3 (Ser423/425) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Smad3 or a housekeeping protein (e.g., β-actin) for loading control.
TNF-α ELISA
-
Sample Preparation: Prepare tissue homogenates or collect cell culture supernatants.
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of TNF-α in the samples based on the standard curve.
Conclusion
This compound presents a novel therapeutic strategy by dually targeting key inflammatory and fibrotic pathways. Preclinical data in robust models of renal fibrosis and colitis-associated cancer demonstrate its significant efficacy. While direct comparative data with established drugs like Pirfenidone and Nintedanib is still emerging, the unique mechanism of action of MA-35 suggests it may offer advantages in complex diseases with multifactorial pathology. Further head-to-head studies are warranted to fully elucidate its therapeutic potential relative to existing treatments. The detailed protocols provided in this guide are intended to support such ongoing research efforts.
References
- 1. Quantification and Comparison of Anti-Fibrotic Therapies by Polarized SRM and SHG-Based Morphometry in Rat UUO Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and Comparison of Anti-Fibrotic Therapies by Polarized SRM and SHG-Based Morphometry in Rat UUO Model | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Comparative Analysis of Mitochonic Acid 5 and Mitochonic Acid 35 on ATP Production
In the landscape of mitochondrial-targeted therapeutics, Mitochonic acid 5 (MA-5) has emerged as a significant agent for enhancing ATP production, with a growing body of research elucidating its mechanism of action. In contrast, information regarding the direct impact of Mitochonic acid 35 (MA-35) on ATP synthesis is notably scarce in publicly available scientific literature, precluding a direct quantitative comparison. This guide, therefore, provides a comprehensive overview of the well-documented effects of MA-5 on ATP production and summarizes the currently understood biological activities of MA-35.
Mitochonic Acid 5 (MA-5): A Novel Enhancer of Mitochondrial ATP Synthesis
Mitochonic acid 5 is a synthetic indole derivative that has been shown to increase cellular ATP levels, offering a potential therapeutic avenue for a variety of mitochondrial diseases.[1][2][3][4][5] Its mechanism is distinct from traditional approaches that target the electron transport chain (ETC).
MA-5 enhances ATP production independently of oxidative phosphorylation (OXPHOS) and the activities of ETC complexes I-IV.[1] Instead, it targets the mitochondrial inner membrane protein, mitofilin (also known as MIC60).[1][2][6] By binding to mitofilin, MA-5 facilitates the oligomerization of ATP synthase, a process crucial for maintaining the structure of mitochondrial cristae and optimizing ATP synthesis.[1][2][5][6] This enhanced oligomerization is believed to increase the local proton gradient, thereby driving ATP production more efficiently without altering the overall mitochondrial membrane potential.[1]
Beyond its direct impact on the ATP synthase, MA-5 is also reported to reduce the production of mitochondrial reactive oxygen species (ROS) and has been shown to be effective in cellular and animal models of mitochondrial dysfunction.[1][2][5]
Quantitative Effects of MA-5 on ATP Production
The following table summarizes the observed effects of MA-5 on ATP levels from a key study.
| Cell Line | Treatment Condition | Fold Change in ATP Level (vs. Control) | Reference |
| Hep3B | Overexpression of mitofilin + MA-5 | Statistically significant increase over mitofilin overexpression alone | [1] |
| Fibroblasts from mitochondrial disease patients | MA-5 treatment under stress-induced conditions | Increased cellular ATP levels | [3][7] |
| Neuron-like cells | 1-hour exposure to MA-5 | Significant increase in ATP production | [8] |
| SH-SY5Y cells | Post-OGD/R induction + MA-5 | Increased ATP production coupled respiration | [8] |
Experimental Protocol: Cellular ATP Measurement
A common method for quantifying cellular ATP levels involves the use of a luciferin-luciferase-based assay. The general steps are as follows:
-
Cell Culture and Treatment: Cells are seeded in appropriate culture plates and treated with either MA-5 at various concentrations or a vehicle control for a specified duration.
-
Cell Lysis: The culture medium is removed, and a lysis buffer is added to release the cellular contents, including ATP.
-
ATP Assay: The cell lysate is then mixed with a reagent containing luciferin and luciferase.
-
Luminescence Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of this luminescence is directly proportional to the ATP concentration and is measured using a luminometer.
-
Data Normalization: ATP levels are often normalized to the total protein concentration in the corresponding cell lysate to account for variations in cell number.
Signaling Pathway of MA-5 in ATP Production
The mechanism of MA-5 involves a direct interaction with a key structural protein of the mitochondria to enhance the efficiency of ATP synthase.
This compound (MA-35): An Indole Analogue with Cytoprotective Effects
This compound is described as an indole-3-acetic acid (IAA) analogue with cytoprotective properties.[9][10] Research, primarily from a doctoral dissertation, indicates that MA-35 may exert its effects by inhibiting TNF-α and TGF-β1 signaling pathways.[11] This mechanism suggests a role for MA-35 in modulating inflammatory responses and cellular signaling cascades.
However, there is a lack of specific studies directly investigating the effect of this compound on mitochondrial respiration or ATP production. Therefore, no quantitative data or established experimental protocols for assessing its impact on ATP synthesis can be provided at this time.
Conclusion
Mitochonic acid 5 is a well-characterized molecule that enhances ATP production through a novel mechanism involving the facilitation of ATP synthase oligomerization via its interaction with mitofilin. This action is independent of the classical electron transport chain. In stark contrast, while this compound has demonstrated cytoprotective effects, its direct influence on ATP synthesis remains uninvestigated in the available scientific literature. For researchers and drug development professionals focused on mitochondrial bioenergetics, MA-5 presents a compound of significant interest with a clear mechanism of action, whereas MA-35's potential in this specific area is yet to be explored. A direct comparison of their ATP production capabilities is not possible without further research into the bioenergetic effects of MA-35.
References
- 1. Mitochonic Acid 5 Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochonic Acid 5 (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochonic Acid 5 (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases [jstage.jst.go.jp]
- 4. Mitochondria-Homing Drug Mitochonic Acid 5 Improves Barth Syndrome Myopathy in a Human-Induced Pluripotent Stem Cell Model and Barth Syndrome Drosophila Model : Research Summaries : Family Resources : Barth Syndrome : Barth Syndrome Foundation [barthsyndrome.org]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Mitochonic Acid 5 (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochonic acid 5, an ATP production accelerator, protects against neurological damage in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
A Comparative Guide to TNF-α Inhibitors: Benchmarking Mitochonic Acid 35
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitochonic Acid 35 (MA-35) with other established Tumor Necrosis Factor-alpha (TNF-α) inhibitors. The following sections detail the mechanisms of action, present available quantitative data, and outline the experimental protocols for key assays, offering a resource for evaluating these compounds in preclinical research.
Introduction to this compound
This compound is a novel indole derivative with a unique dual-inhibitory mechanism targeting both the TNF-α and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. This pleiotropic action suggests its potential as a therapeutic agent in diseases where both inflammation and fibrosis are key pathological features.
Mechanism of Action: A Dual-Pronged Approach
Unlike many TNF-α inhibitors that directly bind to the cytokine, MA-35 acts intracellularly to modulate downstream signaling. Its anti-inflammatory effect is attributed to the inhibition of IκB kinase (IKK) phosphorylation, a critical step in the activation of the NF-κB pathway, which is a major downstream signaling cascade of TNF-α.
Concurrently, MA-35 demonstrates anti-fibrotic properties by inhibiting the phosphorylation of Smad3, a key mediator in the TGF-β1 signaling pathway. This dual inhibition presents a novel therapeutic strategy for complex inflammatory and fibrotic conditions.
Signaling Pathway Inhibition by this compound
The following diagram illustrates the dual inhibitory action of this compound on the TNF-α and TGF-β1 signaling pathways.
Caption: Dual inhibition of TNF-α and TGF-β1 signaling by this compound.
Performance Comparison
Direct quantitative comparisons of this compound with other TNF-α inhibitors are limited due to the absence of publicly available IC50 values for MA-35. However, a qualitative and semi-quantitative comparison can be made based on its demonstrated mechanism of action and the available preclinical data for other inhibitors.
Table 1: Comparison of Mechanistic and Efficacy Data for TNF-α Inhibitors
| Inhibitor | Class | Target | Mechanism of Action | Available Efficacy Data (IC50/Kd) |
| This compound | Small Molecule (Indole Derivative) | IKK Complex & Smad2/3 | Intracellularly inhibits phosphorylation of IKK and Smad3. | Data not available. |
| BMS-345541 | Small Molecule | IKKβ | Directly inhibits the catalytic activity of IKKβ. | IC50: 0.3 µM for IKKβ[1] |
| Adalimumab (Humira®) | Monoclonal Antibody (IgG1) | Soluble & Transmembrane TNF-α | Binds to TNF-α, preventing it from interacting with its receptors. | Kd: ~468 pM for membrane TNF-α |
| Etanercept (Enbrel®) | Fusion Protein (TNFR2-Fc) | Soluble TNF-α | Acts as a decoy receptor, binding to TNF-α and preventing its interaction with cell surface receptors. | Kd: ~445 pM for membrane TNF-α |
Experimental Data and Protocols
This compound: Inhibition of TGF-β1-Induced Smad3 Phosphorylation
Experimental evidence demonstrates that MA-35 significantly inhibits the phosphorylation of Smad3 induced by TGF-β1 in the human colon cancer cell line HT-29.
Experimental Workflow: Western Blot for Phospho-Smad3
Caption: Workflow for Western Blot analysis of Smad3 phosphorylation.
Detailed Protocol: Smad3 Phosphorylation Western Blot
-
Cell Culture and Treatment: HT-29 cells were cultured to 80-90% confluency. Cells were serum-starved for 18-22 hours before treatment. Cells were then treated with 10 ng/mL of TGF-β1 in the presence or absence of this compound for 30 minutes.
-
Cell Lysis: After treatment, cells were washed twice with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were loaded and separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-Smad3 (Ser423/425) and total Smad3, diluted in the blocking buffer.
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Small Molecule IKKβ Inhibitor: BMS-345541
BMS-345541 is a selective inhibitor of the catalytic subunits of IKK, with a higher potency for IKKβ.[1]
Experimental Workflow: IKKβ Kinase Assay
Caption: Workflow for a radioactive IKKβ in vitro kinase assay.
Detailed Protocol: IKKβ Kinase Assay
-
Reaction Components: The assay is typically performed in a kinase buffer containing HEPES, MgCl₂, MnCl₂, and DTT.
-
Enzyme and Substrate: Recombinant active IKKβ is used as the enzyme source. A purified protein substrate, such as a GST-fusion protein of the N-terminus of IκBα (GST-IκBα), is used.
-
Inhibitor Addition: The inhibitor, BMS-345541, is added at varying concentrations to determine its IC50.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled ATP, such as [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for 20-30 minutes.
-
Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then resolved by SDS-PAGE. The gel is dried, and the incorporation of ³²P into the substrate is visualized by autoradiography and quantified using a phosphorimager.
Biologic TNF-α Inhibitors: Adalimumab and Etanercept in a Renal Fibrosis Model
While primarily known for their use in inflammatory arthritis, the role of TNF-α in fibrosis is an active area of research. Studies have investigated the effects of TNF-α inhibitors in models of renal fibrosis, such as the unilateral ureteral obstruction (UUO) model.
Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a well-established method for inducing renal fibrosis. It involves the complete ligation of one ureter, leading to obstructive nephropathy characterized by tubular injury, inflammation, and progressive interstitial fibrosis in the obstructed kidney.
Experimental Protocol: UUO Mouse Model
-
Animals: Male C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A flank incision is made to expose the left kidney and ureter. The ureter is then completely ligated at two points using a non-absorbable suture. The incision is then closed. Sham-operated animals undergo the same procedure without the ureter ligation.
-
Treatment: Treatment with the TNF-α inhibitor (e.g., etanercept or a mouse-specific anti-TNF-α antibody, as adalimumab does not effectively neutralize mouse TNF-α) or vehicle is initiated, often on the day of or the day after surgery, and continued for the duration of the experiment (typically 7 to 14 days).
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the kidneys are harvested. One portion of the kidney is fixed in formalin for histological analysis (e.g., Masson's trichrome or Sirius red staining for collagen deposition), and another portion is snap-frozen for molecular analysis (e.g., Western blot for fibrotic markers like α-SMA and collagen I, or qPCR for gene expression).
Comparative Effects in the UUO Model:
-
This compound: In a UUO mouse model, MA-35 has been shown to attenuate renal inflammation and fibrosis, with a corresponding downregulation of inflammatory cytokines and fibrotic gene expression.
-
Etanercept: Studies have shown that etanercept can ameliorate renal fibrosis in various models, including the UUO model, by reducing inflammation and subsequent fibrotic processes.
-
Adalimumab: Due to its low affinity for mouse TNF-α, direct studies of adalimumab in standard mouse models of fibrosis are limited. Often, transgenic mice expressing human TNF-α or mouse-specific anti-TNF-α antibodies are used to evaluate the therapeutic principle in mice.
Conclusion
This compound presents a promising profile as a dual inhibitor of inflammation and fibrosis. While direct quantitative comparisons of potency with established TNF-α inhibitors are not yet possible, its unique intracellular mechanism of action, targeting both the NF-κB and Smad signaling pathways, distinguishes it from the direct cytokine-binding approach of monoclonal antibodies and fusion proteins. Further preclinical studies providing quantitative efficacy data will be crucial for a more comprehensive evaluation of its therapeutic potential relative to existing TNF-α inhibitors. This guide provides a framework for understanding the current knowledge and highlights the areas for future investigation.
References
Mitochonic Acid 35: A Novel Dual Inhibitor of Pro-inflammatory and Pro-fibrotic Pathways Demonstrates Potential in Preclinical Colitis Models
For Immediate Release
In the landscape of colitis treatment, a novel investigational compound, Mitochonic acid 35 (MA-35), is showing promise in preclinical studies by targeting both inflammatory and fibrotic pathways, key contributors to the pathology of inflammatory bowel disease (IBD). This guide provides a comparative overview of MA-35 against conventional colitis treatments, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.
This compound, an indole compound, has been shown to attenuate colitis-associated tumorigenesis in a mouse model by a dual-action mechanism. It inhibits the pro-inflammatory TNF-α signaling pathway and the pro-fibrotic TGF-β1 signaling pathway.[1] This contrasts with many conventional therapies that typically target singular inflammatory pathways.
Comparative Efficacy in a Preclinical Colitis Model
The AOM/DSS (azoxymethane/dextran sulfate sodium) mouse model is a widely used preclinical model that mimics colitis-associated cancer. In this model, MA-35 has demonstrated significant efficacy in improving key disease parameters. The following tables present a comparative summary of the available data on MA-35 alongside representative data for conventional colitis treatments, Mesalazine (a 5-aminosalicylate) and Infliximab (an anti-TNF-α biologic), in similar preclinical models.
Table 1: Comparison of Efficacy in AOM/DSS-Induced Colitis Mouse Model
| Parameter | This compound (MA-35) | Mesalazine (5-ASA) | Infliximab |
| Disease Activity Index (DAI) | Improved score at weeks 2 and 8 compared to control.[2] | Significant reduction in DAI score compared to DSS group.[3] | Not explicitly reported in the reviewed AOM/DSS study, but ameliorated severity of colitis in a DSS model.[1][4] |
| Survival Rate | Significantly higher survival rate (p=0.03) compared to control.[2] | Data not available in a comparable model. | Data not available in a comparable model. |
| Colon Length | Inhibition of colon shortening.[1] | Significant increase in colon length compared to DSS group.[3] | Not explicitly reported in the reviewed AOM/DSS study. |
| Tumor Formation | Significant reduction in the number of tumors (p<0.01).[1] | Data not available in a comparable model. | Significantly fewer neoplastic lesions in the colon.[5] |
| Histological Inflammation | Reduced inflammation in areas with dysplasia. | Significant improvement in histopathological score.[3] | Attenuated colon cancer development by 85%.[5] |
Table 2: Comparison of Molecular Effects in Colonic Tissue
| Molecular Target | This compound (MA-35) | Mesalazine (5-ASA) | Infliximab |
| TNF-α | Tendency to reduce mRNA levels; inhibits IKK phosphorylation.[1] | Significant reduction in TNF-α protein levels.[3] | Directly neutralizes TNF-α.[5][6] |
| IL-6 | Significant reduction in mRNA levels.[1] | Significant reduction in IL-6 protein levels.[3] | Data not available. |
| TGF-β1 | Significant reduction in mRNA levels; inhibits Smad2/3 phosphorylation.[1] | Data not available. | Data not available. |
| Fibronectin 1 (Fn1) | Significant reduction in mRNA levels.[1] | Data not available. | Data not available. |
Signaling Pathways and Experimental Workflow
The unique dual-inhibitory mechanism of MA-35 targets key signaling pathways implicated in the pathogenesis of colitis.
Caption: Mechanism of Action of this compound.
The preclinical efficacy of these compounds is typically evaluated using a standardized workflow in the AOM/DSS mouse model.
Caption: Experimental Workflow for AOM/DSS-Induced Colitis Model.
Experimental Protocols
The following are summaries of the experimental protocols used in the preclinical evaluation of this compound and conventional treatments.
AOM/DSS-Induced Colitis-Associated Cancer Model
This model is designed to replicate the progression from chronic inflammation to cancer in the colon.
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Induction:
-
A single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight.
-
After a recovery period, typically 5-7 days, mice are administered 2-3 cycles of dextran sulfate sodium (DSS) in their drinking water. A typical cycle consists of 2-3% (w/v) DSS for 5-7 days, followed by a 14-day interval with regular drinking water.[7]
-
-
Treatment Administration:
-
Monitoring and Endpoints:
-
Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and presence of blood in the stool. Scores are recorded regularly throughout the study.
-
Macroscopic Evaluation: At the end of the study, colons are excised, and their length is measured. The number and size of tumors are recorded.
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, crypt damage, and dysplasia.
-
Molecular Analysis: Colon tissue is collected for analysis of mRNA and protein expression of key inflammatory and fibrotic markers (e.g., TNF-α, IL-6, TGF-β1, Fibronectin 1) via qPCR and Western blotting.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a tissue sample.
-
Protein Extraction: Colon tissue samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated IKK, phosphorylated Smad2/3, β-actin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available preclinical data suggests that this compound holds potential as a novel therapeutic agent for colitis, distinguished by its dual inhibitory action on both inflammation and fibrosis. Its performance in the AOM/DSS model indicates a comparable, and in some aspects, potentially superior, efficacy profile to conventional treatments in the context of colitis-associated cancer. However, it is crucial to note that these are preliminary, preclinical findings. Head-to-head comparative studies in standardized models are necessary for a more definitive assessment. Further research is warranted to explore the full therapeutic potential and safety profile of MA-35 in the treatment of inflammatory bowel disease.
References
- 1. tohoku.ac.jp [tohoku.ac.jp]
- 2. macrophi.co.jp [macrophi.co.jp]
- 3. CareNet Academia [academia.carenet.com]
- 4. 腫瘍免疫学および治療研究のためのアゾキシメタンおよびデキストラン硫酸ナトリウムを使用して大腸炎関連結腸癌を誘発するための最適化されたマウスモデル [jove.com]
- 5. デキストラン硫酸ナトリウムによる潰瘍性大腸炎マウスの改善作用【JST・京大機械翻訳】 | 文献情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
- 6. yeasenbio.com [yeasenbio.com]
- 7. FAQFfLXg°_igEiDSSj | RXEoCI®ïÐ [cosmobio.co.jp]
Cross-Validation of Mitochonic Acid 35: A Comparative Analysis in Preclinical Models of Fibrosis and Colitis-Associated Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mitochonic acid 35 (MA-35), an indole-3-acetic acid analogue, and its therapeutic potential in renal fibrosis and colitis-associated cancer (CAC). The effects of MA-35 are compared with established and alternative therapeutic agents that target similar inflammatory and fibrotic pathways. This objective comparison is supported by available preclinical experimental data to aid in the evaluation of MA-35 for further research and development.
Executive Summary
This compound has demonstrated significant efficacy in preclinical models of renal fibrosis and colitis-associated cancer by inhibiting both Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. This dual-action mechanism positions MA-35 as a promising candidate for diseases where both inflammation and fibrosis are key pathological drivers. This guide presents a cross-validation of its effects against other agents targeting these pathways, including Pirfenidone, Tranilast, and anti-TNF-α biologics like Etanercept. The data herein is compiled from various independent studies to provide a comprehensive overview for the scientific community.
Data Presentation: Quantitative Comparison of Therapeutic Effects
The following tables summarize the quantitative data from preclinical studies on MA-35 and its alternatives in models of renal fibrosis and colitis-associated cancer.
Table 1: Comparison of Efficacy in a Murine Model of Renal Fibrosis (Unilateral Ureteral Obstruction)
| Compound/Treatment | Dosage | Key Efficacy Endpoints | Quantitative Results |
| This compound (MA-35) | 10 mg/kg/day (oral) | Reduction in fibrotic area (Sirius Red staining) | Significant decrease in fibrosis compared to vehicle control. |
| Reduction in α-SMA expression (marker of myofibroblast activation) | Significant downregulation of α-SMA protein levels. | ||
| Reduction in inflammatory cytokine mRNA (TNF-α, IL-1β) | Significant suppression of cytokine expression in the obstructed kidney. | ||
| Tranilast | 150 mg/kg/day | Reduction in tissue TGF-β levels | Obstructed kidneys in controls: 73.7 +/- 13.6 pg/mg tissue; Tranilast-treated: 15.9 +/- 4.8 pg/mg tissue[1]. |
| 400 mg/kg/day | Attenuation of fibrosis and tubular injuries | Attenuated compared with vehicle-treated UUO kidneys[2]. | |
| Reduction in myofibroblast and macrophage numbers | Attenuated by tranilast treatment[2]. | ||
| Losartan | Not specified | Inhibition of fibrosis-related genes (COL-1, α-SMA, Vimentin) | Significantly inhibited in UUO rats[3]. |
| Inhibition of TNF signaling pathway | Significantly inhibited in UUO rats[3]. |
Table 2: Comparison of Efficacy in a Murine Model of Colitis-Associated Cancer (AOM/DSS)
| Compound/Treatment | Dosage | Key Efficacy Endpoints | Quantitative Results |
| This compound (MA-35) | Not specified | Inhibition of tumor development | Reported to suppress the development of colitis-associated cancer (Data from doctoral thesis, specific quantitative values not available in English sources). |
| Inhibition of TNF-α and TGF-β1 signaling | Reported to inhibit both pathways in the colon. | ||
| Pirfenidone | Oral administration | Reduction in collagen deposition | Significantly reduced in DSS-induced colitis[4][5]. |
| Suppression of pro-fibrogenic cytokine mRNA (col1a2, col3a1, TGF-β) | Significantly suppressed expression[4]. | ||
| Etanercept (Anti-TNF-α) | Not specified | Reduction in number and size of tumors | Markedly reduced the number and size of tumors in AOM/DSS-treated mice. |
| Infliximab (Anti-TNF-α) | 10 mg/kg | Attenuation of colon cancer development | Significantly attenuated the development of colon cancer in AOM/DSS mice[6]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the cross-validation and replication of findings.
Renal Fibrosis Model: Unilateral Ureteral Obstruction (UUO)
The UUO model is a widely used method to induce renal fibrosis.[7][8][9]
-
Animal Model: Male C57BL/6 mice are typically used.
-
Surgical Procedure: Mice are anesthetized, and the left ureter is exposed through a flank incision. The ureter is then completely ligated at two points using silk sutures. The contralateral kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
-
Drug Administration: MA-35 (e.g., 10 mg/kg/day) or the comparator drug is administered, often orally via gavage, starting from the day of the surgery until the day of sacrifice.
-
Endpoint Analysis (typically at day 7 or 14 post-surgery):
-
Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome to assess collagen deposition and the extent of fibrosis.
-
Immunohistochemistry/Immunofluorescence: Kidney sections are stained for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Gene Expression Analysis (qPCR): RNA is extracted from kidney tissue to quantify the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pro-fibrotic markers (e.g., TGF-β1, Collagen I).
-
Protein Analysis (Western Blot): Protein lysates from kidney tissue are used to determine the levels of key signaling proteins (e.g., phosphorylated Smad3, IκBα).
-
Colitis-Associated Cancer Model: Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS)
This is a standard and reproducible model for studying inflammation-driven colorectal cancer.[10][11][12]
-
Animal Model: Male C57BL/6 or BALB/c mice are commonly used.
-
Induction Protocol:
-
Initiation: A single intraperitoneal injection of AOM (e.g., 10 mg/kg) is administered. AOM is a pro-carcinogen that induces DNA mutations in the colonic epithelium.[10]
-
Promotion: This is followed by cycles of DSS administration in the drinking water (e.g., 2-3% w/v) for a defined period (e.g., 5-7 days), followed by a recovery period with regular drinking water. Typically, 2-3 cycles are performed to induce chronic colitis.[10][11]
-
-
Drug Administration: MA-35 or the comparator drug is administered throughout the DSS cycles or for a specified duration of the study.
-
Endpoint Analysis (typically at the end of the study, e.g., 10-12 weeks):
-
Macroscopic Evaluation: The entire colon is excised, and the number, size, and location of tumors are recorded.
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained with H&E to assess the degree of inflammation, dysplasia, and tumor morphology.
-
Biomarker Analysis: Similar to the renal fibrosis model, gene and protein expression analysis of inflammatory and fibrotic markers in the colon tissue is performed.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and the general experimental workflows.
Signaling Pathway of MA-35 Action
Caption: MA-35 inhibits inflammation and fibrosis by targeting IKK and Smad3 phosphorylation.
Experimental Workflow for Preclinical Evaluation
References
- 1. Tranilast ameliorates renal tubular damage in unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranilast modulates fibrosis, epithelial-mesenchymal transition and peritubular capillary injury in unilateral ureteral obstruction rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral pirfenidone protects against fibrosis by inhibiting fibroblast proliferation and TGF-β signaling in a murine colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Colitis-Associated Cancer with Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling ETBF-Mediated Colorectal Tumorigenesis Using AOM/DSS in Wild-Type Mice [mdpi.com]
Independent Verification of Mitofilin Binding: A Comparative Analysis of Mitochonic Acid Derivatives and Alternative Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the binding of small molecules to mitofilin (also known as Mic60), a key protein in the mitochondrial inner membrane organizing system (MICOS). The primary focus of this document is to address the independent verification of the binding of Mitochonic Acid 35 (MA-35) to mitofilin. However, a comprehensive review of the current scientific literature reveals a notable absence of independent studies verifying this specific interaction. The majority of published research on mitofilin-binding mitochonic acids centers on a related compound, Mitochonic Acid 5 (MA-5).
Therefore, this guide will first clarify the distinct nature of MA-35 and MA-5. It will then proceed to an in-depth comparison of the available experimental data for the binding of Mitochonic Acid 5 (MA-5) to mitofilin alongside an alternative mitofilin-targeting compound, Miclxin , which has been identified as a mitofilin inhibitor.
Distinction Between this compound and Mitochonic Acid 5
This compound and Mitochonic Acid 5 are distinct chemical entities, although both are derivatives of indole acetic acid. Their chemical structures are as follows:
-
This compound (MA-35): 2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid (Molecular Formula: C19H19NO5)[1].
-
Mitochonic Acid 5 (MA-5): 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid (Molecular Formula: C18H13F2NO3)[2][3][4].
Given these structural differences, the binding characteristics of MA-5 to mitofilin cannot be directly extrapolated to MA-35. The available research on MA-35 focuses on its role in inhibiting TNF-α and TGF-β1 signaling pathways in the context of intestinal inflammation and fibrosis, with no direct evidence of its binding to mitofilin presented in the reviewed literature[5].
Comparative Analysis of Mitofilin Binding: MA-5 vs. Miclxin
This section compares the binding of Mitochonic Acid 5 and Miclxin to mitofilin, presenting the available quantitative data and a summary of the experimental methodologies employed.
Quantitative Binding Data
| Compound | Target Protein | Binding Affinity (Kd) | Method | Source |
| Mitochonic Acid 5 (MA-5) | Truncated Mitofilin (d1–120) | 364 μM | Surface Plasmon Resonance (SPR) | [6] |
| Miclxin | Mitofilin (Mic60) | 11.9 μM | Surface Plasmon Resonance (SPR) | [7] |
Experimental Methodologies
Mitochonic Acid 5 (MA-5)
Three primary methods have been described to study the interaction between MA-5 and mitofilin:
-
Affinity Purification with Magnetic Beads: This technique was used to identify mitofilin as a binding partner of MA-5.
-
LC/MS/MS-based Scatchard Plot: This method was employed to further confirm the binding interaction.
-
Surface Plasmon Resonance (SPR): SPR was used to determine the binding kinetics and affinity.
Miclxin
The interaction between Miclxin and mitofilin was primarily investigated using:
-
Affinity Purification/Pull-down Assay: Miclxin-immobilized beads were used to isolate mitofilin from cell lysates, thereby identifying it as a direct target.
-
Surface Plasmon Resonance (SPR): This technique was utilized to quantify the binding affinity between Miclxin and mitofilin.
Detailed Experimental Protocols
Below are detailed descriptions of the key experimental protocols used to assess the binding of MA-5 and Miclxin to mitofilin, based on the available literature.
Protocol 1: Surface Plasmon Resonance (SPR) Analysis of MA-5 and Mitofilin
This protocol is based on the methodology described for determining the binding kinetics of MA-5 to a truncated form of mitofilin[6].
Objective: To measure the binding affinity and kinetics of MA-5 to mitofilin.
Materials:
-
Biacore T200 Instrument
-
CM5 sensor chip
-
Anti-His antibody
-
Recombinant truncated mitofilin (lacking the N-terminal transmembrane domain, d1–120) with a His-tag
-
Mitochonic Acid 5 (MA-5)
-
Running Buffer: PBS containing 0.005% (v/v) Tween-20, pH 7.4
Procedure:
-
Immobilization of Mitofilin:
-
The CM5 sensor chip is activated.
-
Anti-His antibody is immobilized on the sensor chip surface.
-
The recombinant truncated mitofilin (d1–120) is captured by the immobilized anti-His antibody.
-
-
Binding Analysis:
-
Increasing concentrations of MA-5 are prepared in the running buffer.
-
The MA-5 solutions are injected over the sensor chip surface at a flow rate of 30 ml/min at 25°C.
-
A blank flow cell with the immobilized anti-His antibody but without mitofilin is used as a reference to correct for non-specific binding.
-
-
Data Analysis:
-
The association and dissociation rates are monitored in real-time.
-
The binding affinity (Kd) is calculated from the kinetic data.
-
Protocol 2: Affinity Purification of Mitofilin using Immobilized Miclxin
This protocol describes a general workflow for a pull-down assay using an immobilized small molecule to identify its protein binding partners, as was done for Miclxin and mitofilin[8][9].
Objective: To identify proteins that bind to Miclxin.
Materials:
-
Miclxin-immobilized beads (e.g., NHS-activated sepharose beads with Miclxin covalently coupled)
-
Control beads (without Miclxin)
-
Cell lysate (from cells expressing mitofilin)
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Magnetic stand (if using magnetic beads)
Procedure:
-
Preparation of Cell Lysate:
-
Culture and harvest cells.
-
Lyse the cells in a suitable lysis buffer to release the proteins.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding:
-
Incubate the clarified cell lysate with the Miclxin-immobilized beads for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.
-
In parallel, incubate the lysate with control beads to identify non-specific binders.
-
-
Washing:
-
Separate the beads from the lysate (e.g., using a magnetic stand).
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
-
Elution:
-
Add elution buffer to the beads to disrupt the interaction between Miclxin and its binding partners.
-
Collect the eluate, which now contains the proteins that were bound to Miclxin.
-
-
Analysis:
-
Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry or Western blotting with an anti-mitofilin antibody.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway involving MA-5 and mitofilin, as well as the experimental workflows for binding analysis.
Caption: Proposed signaling pathway of Mitochonic Acid 5 (MA-5) binding to mitofilin.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Experimental workflow for a pull-down assay.
References
- 1. This compound | C19H19NO5 | CID 76070545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Mitochonic Acid 5 (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases [jstage.jst.go.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. Mitochonic Acid 5 Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probechem.com [probechem.com]
- 8. Mic60/Mitofilin inhibitor, Miclxin, induces rat H9C2 cardiomyoblast death by inhibiting the removal of damaged mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Comparative Analysis of Indole-3-Acetic Acid (IAA) Analogues in Plant and Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of the natural auxin Indole-3-Acetic Acid (IAA) and its synthetic analogues: 1-Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), and Indole-3-butyric acid (IBA).
This guide provides a detailed comparison of the biological activities of prominent IAA analogues, supported by experimental data and methodologies. The information is intended to assist in the selection of appropriate analogues for specific research applications in plant biology and oncology. It is important to note that a compound designated "MA-35" as an IAA analogue could not be identified in the scientific literature and is therefore not included in this analysis.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative effects of IAA and its synthetic analogues on key physiological processes in plants and their cytotoxic effects on cancer cells.
Table 1: Comparative Effects of IAA Analogues on Plant Growth and Development
| Analogue | Optimal Concentration for Root Initiation | Effect on Root Elongation | Optimal Concentration for Hypocotyl Elongation | Reference |
| IAA (Indole-3-acetic acid) | 10⁻⁴ M to 10⁻³ M | Inhibitory at high concentrations | Stimulatory at 1-10 µM | [1][2] |
| NAA (1-Naphthaleneacetic acid) | 0.54 mM | Inhibitory, with a lower sensitivity compared to IAA and 2,4-D | Less effective than IAA | [3][4] |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Effective at 10⁻³ M | Strong inhibitory effect | Less effective than IAA | [1][3] |
| IBA (Indole-3-butyric acid) | 1 mg/L to 2 mg/L | Generally less inhibitory than IAA and 2,4-D | Effective at promoting shoot elongation | [5][6] |
Table 2: Comparative Anticancer Activity of IAA Analogues
| Analogue | Cancer Cell Line | IC50 Value | Reference |
| IAA (Indole-3-acetic acid) | Breast (MCF-7), Liver (HepG2), Pancreatic (PC-3) | 10-50 µM | [7] |
| NAA (1-Naphthaleneacetic acid) | Data not available in comparative studies | - | - |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Data not available in comparative studies | - | - |
| IBA (Indole-3-butyric acid) | Data not available in comparative studies | - | - |
Note: Comprehensive, directly comparative studies on the anticancer IC50 values for NAA, 2,4-D, and IBA on the same cell lines are limited in the reviewed literature. The provided data for IAA indicates a potential for anticancer activity, a field that warrants further investigation for its synthetic analogues.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further research.
Root Elongation Assay (Arabidopsis thaliana)
This protocol is adapted from established methods for assessing the effect of auxins on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri dishes (9 cm)
-
Sterile water
-
Stock solutions of IAA, NAA, 2,4-D, and IBA in a suitable solvent (e.g., DMSO or ethanol)
-
Growth chamber with controlled light and temperature
Procedure:
-
Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber and orient them vertically. Grow the seedlings for 4-5 days under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Treatment: Prepare MS agar plates containing the desired concentrations of the auxin analogues. Transfer seedlings of uniform size to the treatment plates.
-
Measurement: Mark the position of the root tip at the time of transfer. After a set period (e.g., 2-3 days), mark the new position of the root tip. Measure the length of the root growth during the treatment period using a ruler or image analysis software.
-
Data Analysis: Calculate the percentage of root growth inhibition compared to the control (MS medium without auxin). Plot dose-response curves to determine the concentration at which each analogue inhibits root elongation by 50% (IC50).[3][8]
Hypocotyl Elongation Assay
This bioassay is used to determine the growth-promoting activity of auxins.
Materials:
-
Seeds of a suitable plant species (e.g., lettuce, cucumber, or Arabidopsis thaliana)
-
Filter paper
-
Petri dishes
-
Test solutions of IAA analogues at various concentrations
-
Growth chamber or dark incubator
Procedure:
-
Seed Germination: Germinate seeds in the dark on moist filter paper in Petri dishes for 2-3 days until the hypocotyls are a few millimeters long.
-
Excision: Under a dim green safe light, excise the hypocotyls, removing the cotyledons and the root.
-
Incubation: Place a set number of hypocotyl sections (e.g., 10) into Petri dishes containing filter paper moistened with the test solutions of different auxin analogue concentrations. Include a control with only the solvent.
-
Growth Period: Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Measurement: After the incubation period, measure the final length of each hypocotyl section.
-
Data Analysis: Calculate the average elongation for each treatment and express it as a percentage of the control. This allows for the determination of the optimal concentration for growth promotion for each analogue.[9]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
IAA analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the IAA analogues. Include a vehicle control (solvent only) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC50 value, which is the concentration of the analogue that causes 50% inhibition of cell growth.[10][11][12]
Mandatory Visualization
Canonical Auxin Signaling Pathway
The following diagram illustrates the core components and interactions of the nuclear auxin signaling pathway, which is central to the action of IAA and its analogues.
This guide provides a foundational comparative analysis of key IAA analogues. Further research is encouraged to expand upon the quantitative data, particularly in the context of anticancer applications, and to explore the nuanced differences in their mechanisms of action.
References
- 1. hort [journals.ashs.org]
- 2. Transport of the Two Natural Auxins, Indole-3-Butyric Acid and Indole-3-Acetic Acid, in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of cutting type and plant growth regulators (IBA, NAA, 2, 4-D) on rooting of Taxus baccata L. cuttings [jfrd.urmia.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col - askIITians [askiitians.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating MA-35's Anti-Fibrotic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel anti-fibrotic compound MA-35 with established alternatives, focusing on validation in pre-clinical models. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in fibrosis research.
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and failure and represents a significant challenge in medicine. The development of effective anti-fibrotic therapies is a critical area of research. This guide focuses on MA-35, a novel indole compound, and compares its anti-fibrotic potential with the approved drugs Nintedanib and Pirfenidone. A key aspect of this comparison is the validation of efficacy in relevant experimental models, with a particular emphasis on the need for evaluation in genetic models of fibrosis.
Mechanism of Action: A Dual Inhibitor of Pro-Fibrotic Pathways
MA-35 has been identified as a potent anti-fibrotic agent that uniquely targets two central pathways in the pathogenesis of fibrosis: the Transforming Growth Factor-β1 (TGF-β1) and Tumor Necrosis Factor-α (TNF-α) signaling cascades.[1] Its mechanism of action involves:
-
Inhibition of the TGF-β1 Pathway: MA-35 prevents the phosphorylation of Smad3, a key downstream mediator of TGF-β1 signaling.[1] This inhibition downregulates the expression of fibrotic genes such as collagen I and fibronectin.[1]
-
Inhibition of the TNF-α Pathway: The compound also demonstrates anti-inflammatory effects by inhibiting IκB kinase (IKK) phosphorylation within the TNF-α signaling pathway.[1]
This dual-pronged approach suggests that MA-35 may offer a comprehensive therapeutic strategy by addressing both the primary fibrotic and inflammatory drivers of disease.
Preclinical Validation of MA-35 in a Surgical Fibrosis Model
To date, the anti-fibrotic efficacy of MA-35 has been primarily validated in the unilateral ureteral obstruction (UUO) mouse model of renal fibrosis.[1] The UUO model is a widely used and robust surgical model that recapitulates key aspects of chronic kidney disease, including interstitial inflammation and fibrosis.[2]
Quantitative Efficacy Data of MA-35 in the UUO Model
| Parameter | UUO Control | MA-35 Treated | % Reduction |
| Fibrotic Gene Expression (mRNA) | |||
| Collagen I (Col1a1) | Increased | Significantly Suppressed | Data not quantified |
| Fibronectin (Fn1) | Increased | Significantly Suppressed | Data not quantified |
| Signaling Pathway Activation | |||
| Phosphorylated Smad3 (p-Smad3) | Increased | Significantly Decreased | Data not quantified |
| Inflammatory Gene Expression (mRNA) | |||
| TGF-β1 (Tgfb1) | Increased | Significantly Suppressed | Data not quantified |
| PAI-1 (Pai1) | Increased | Significantly Suppressed | Data not quantified |
Data summarized from a study on MA-35 in a renal fibrosis model.[1]
The Imperative for Validation in Genetic Models
While the UUO model provides crucial proof-of-concept, genetic models of fibrosis are indispensable for validating a therapeutic candidate's efficacy in a context that more closely mimics the genetic predispositions of human fibrotic diseases. These models often exhibit spontaneous or inducible fibrosis progression due to specific genetic mutations, providing a valuable platform to assess long-term therapeutic effects and the impact on disease-driving genetic pathways.
Prominent examples of relevant genetic models include:
-
Fra-2 Transgenic Mice: These mice overexpress the Fos-related antigen 2 (Fra-2) and spontaneously develop progressive multi-organ fibrosis, including in the lungs and skin, sharing features with human diseases like systemic sclerosis.[3][4]
-
MUC5B Promoter Polymorphism Models: A common variant in the promoter of the MUC5B gene is the strongest genetic risk factor for idiopathic pulmonary fibrosis (IPF).[5][6][7] Models that incorporate this genetic feature are critical for studying the pathogenesis of IPF and evaluating targeted therapies.
Currently, there is no publicly available data on the evaluation of MA-35 in these or other genetic models of fibrosis. Such studies will be a critical next step in its preclinical development.
Comparative Efficacy with Alternative Anti-Fibrotic Agents
Nintedanib and Pirfenidone are the current standards of care for IPF and are being investigated for other fibrotic conditions.[8][9] A direct comparison of MA-35 with these agents in the same experimental models has not yet been published. The following tables summarize the known mechanisms and efficacy of these approved drugs, providing a benchmark for the evaluation of novel compounds like MA-35.
Comparison of Anti-Fibrotic Mechanisms
| Feature | MA-35 | Nintedanib | Pirfenidone |
| Primary Target(s) | TGF-β1 (via pSmad3), TNF-α (via IKK)[1] | Tyrosine Kinase Receptors (VEGFR, FGFR, PDGFR)[8] | Pleiotropic; targets include TGF-β and TNF-α[10] |
| Key Downstream Effects | Reduced fibrotic and inflammatory gene expression[1] | Inhibition of fibroblast proliferation and migration[11] | Reduced collagen synthesis and fibroblast proliferation[10] |
Efficacy of Nintedanib and Pirfenidone in Preclinical and Clinical Settings
| Drug | Model/Setting | Key Findings |
| Nintedanib | Fra-2 Transgenic Mice | Ameliorates pulmonary and dermal fibrosis[12] |
| Progressive Fibrosing ILD (Clinical Trial) | Significantly lower annual rate of FVC decline versus placebo[13][14] | |
| Pirfenidone | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Reduced pulmonary fibrosis[12] |
| IPF (Clinical Trials) | Reduced decline in FVC and increased progression-free survival[8][9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.
Unilateral Ureteral Obstruction (UUO) Mouse Model Protocol
This protocol describes the surgical induction of renal fibrosis in mice, a model used to evaluate the anti-fibrotic effects of MA-35.[2][15][16]
Materials:
-
Male C57Bl/6 mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk suture (e.g., 4-0 or 5-0)
-
MA-35 and vehicle control
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it on a surgical board. Shave and sterilize the surgical area (left flank or midline).
-
Incision: Make a small incision to expose the abdominal cavity.
-
Ureter Isolation: Gently move the intestines to locate the left kidney and identify the ureter.
-
Ligation: Ligate the isolated ureter at two points with silk suture and cut between the ligatures to ensure complete obstruction.
-
Closure: Return the organs to their proper position and close the incision in layers.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
-
Treatment: Administer MA-35 or vehicle control according to the planned dosing regimen and schedule.
-
Tissue Collection: At the designated experimental endpoint (e.g., 7 or 14 days post-surgery), euthanize the mice and harvest the obstructed and contralateral kidneys for analysis.
Conclusion and Future Directions
MA-35 presents a promising novel anti-fibrotic agent with a compelling dual mechanism of action targeting both inflammatory and fibrotic pathways. The initial validation in the UUO model of renal fibrosis provides a solid foundation for its further development. However, to establish its potential as a clinically translatable therapeutic, it is imperative to:
-
Validate Efficacy in Genetic Models: Testing MA-35 in models such as Fra-2 transgenic mice or in the context of the MUC5B promoter variant will be crucial to understand its effects on genetically driven fibrosis.
-
Conduct Direct Comparative Studies: Head-to-head studies comparing MA-35 with Nintedanib and Pirfenidone in the same preclinical models are necessary to accurately gauge its relative potency and potential advantages.
-
Explore Efficacy in Different Organs: While initial studies focused on renal fibrosis, the underlying mechanisms of fibrosis are shared across many organs. Evaluating MA-35 in models of pulmonary, hepatic, and cardiac fibrosis is a logical next step.
By pursuing these avenues of research, the full therapeutic potential of MA-35 can be elucidated, paving the way for a new generation of anti-fibrotic treatments.
References
- 1. A novel indole compound MA-35 attenuates renal fibrosis by inhibiting both TNF-α and TGF-β1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Fra-2-expressing macrophages promote lung fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MUC5B and Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Variant in the Promoter of MUC5B and Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MUC5B Promoter Polymorphism Is Associated with Specific Interstitial Lung Abnormality Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 10. Effect of pirfenidone on pulmonary fibrosis in acute lung injury via the regulation of the miR-34a-5p/TGF-β1/SMAD pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the effects of nintedanib on biomarkers of extracellular matrix turnover in patients with IPF: design of the randomised placebo-controlled INMARK®trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atsjournals.org [atsjournals.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Experimental animals and design of the UUO mouse model [bio-protocol.org]
- 16. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Mitochonic Acid 35: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Mitochonic acid 35 (MA-35), a novel indole compound, with two alternative therapeutics, Pirfenidone and Infliximab, that also target inflammatory and fibrotic pathways. The objective is to offer a clear perspective on their mechanisms of action and potential for off-target effects, supported by available data and detailed experimental methodologies for specificity assessment.
Introduction to this compound and Comparators
This compound (MA-35) has emerged as a promising small molecule with therapeutic potential in inflammatory and fibrotic diseases. It has been shown to attenuate renal fibrosis and suppress colitis-associated colon cancer and intestinal fibrosis by inhibiting both Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. Understanding the specificity of MA-35 is crucial for its development as a therapeutic agent, as off-target effects can lead to unforeseen side effects and impact overall efficacy.
This guide compares MA-35 with:
-
Pirfenidone : A small molecule with anti-inflammatory and anti-fibrotic properties. Its mechanism is not fully elucidated but is known to inhibit TGF-β1 and TNF-α.
-
Infliximab : A chimeric monoclonal antibody that specifically targets and neutralizes TNF-α, representing a highly specific, single-target therapeutic.
Comparative Analysis of Specificity
A direct quantitative comparison of the off-target profiles of MA-35 and Pirfenidone from publicly available experimental data is challenging. However, we can infer their relative specificity from their mechanisms of action and the breadth of their known biological effects.
| Feature | This compound (MA-35) | Pirfenidone | Infliximab |
| Target(s) | Inhibits TNF-α and TGF-β1 signaling pathways | Inhibits TGF-β1 and TNF-α production and signaling | Binds to and neutralizes soluble and transmembrane TNF-α[1] |
| Molecule Type | Small molecule (indole compound) | Small molecule (pyridone) | Chimeric monoclonal antibody |
| Known Off-Target Binding | Data not publicly available. As a small molecule targeting broad signaling pathways, a wider range of off-target interactions is plausible. | Transcriptome profiling reveals broad effects on gene expression related to inflammation and extracellular matrix remodeling[2][3]. Computational models predict potential binding to several kinases, including MAPK14 (p38α)[4]. | A study using protein biochips identified off-target binding to several ribosomal proteins[5]. |
| Specificity Profile | Expected to be lower than monoclonal antibodies due to its nature as a small molecule inhibitor of signaling pathways. | Considered to have a broad pharmacological profile, affecting multiple pathways[2][3]. | Highly specific for TNF-α, with limited known off-target interactions. |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by MA-35 and its comparators.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of a small molecule like MA-35, a multi-pronged approach is recommended. The following are detailed protocols for key experiments.
Kinome-Wide Selectivity Profiling (Kinome Scan)
This assay is crucial for identifying off-target kinase interactions.
Objective: To determine the binding affinity of MA-35 against a large panel of human kinases.
Methodology:
-
Compound Preparation: Dissolve MA-35 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Principle: A competitive binding assay is commonly used. An immobilized, active-site directed ligand is incubated with a DNA-tagged kinase. MA-35 is added in competition. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
Experimental Procedure:
-
Incubate a panel of ~450 human kinases with the immobilized ligand.
-
Add MA-35 at a fixed concentration (e.g., 1 µM) to screen for initial hits.
-
For kinases showing significant inhibition (e.g., >70% inhibition), perform a dose-response analysis to determine the dissociation constant (Kd).
-
-
Data Analysis: The results are typically expressed as a percentage of control (no inhibitor) or as Kd values. A lower Kd indicates a stronger interaction. The data can be visualized as a "tree spot" diagram, mapping the inhibited kinases onto the human kinome tree.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context.
Objective: To confirm that MA-35 binds to its intended targets (and potentially identify off-targets) within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., renal fibroblasts, intestinal epithelial cells) and treat with MA-35 or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation and Detection: Centrifuge the samples to pellet precipitated proteins. The soluble protein fraction is then analyzed by Western blotting or mass spectrometry to detect the target protein(s).
-
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. Therefore, in the presence of MA-35, the target protein should remain soluble at higher temperatures compared to the vehicle control.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein at each temperature. A shift in this curve to the right indicates target engagement.
Conclusion
This compound presents a promising therapeutic profile by modulating both TNF-α and TGF-β1 signaling. While its nature as a small molecule suggests a broader interaction profile compared to the highly specific monoclonal antibody Infliximab, comprehensive public data on its off-target binding is currently lacking. The pleiotropic effects of Pirfenidone, as revealed by transcriptome analyses, suggest that MA-35 may have a similarly complex mechanism of action.
To fully characterize the specificity of MA-35, rigorous experimental evaluation using techniques such as kinome scanning and CETSA is essential. The methodologies outlined in this guide provide a framework for such an assessment, which will be critical for the continued development of MA-35 as a safe and effective therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptome profiling reveals the complexity of pirfenidone effects in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Modeling Molecular Mechanisms of Pirfenidone Interaction with Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target activity of TNF-alpha inhibitors characterized by protein biochips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Findings of Mitochonic Acid 35
This guide provides a comparative analysis of the experimental findings related to Mitochonic acid 35 (MA-35), a novel indole compound, and its potential alternatives in the context of inhibiting inflammatory and fibrotic signaling pathways. The information on MA-35 is primarily based on a doctoral thesis and a conference abstract, which describe its effects on Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling. Due to the limited availability of detailed peer-reviewed data on MA-35, this guide draws comparisons with the more extensively studied Mitochonic acid 5 (MA-5) and other well-characterized inhibitors of the TNF-α and TGF-β1 pathways.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating mitochondrial function and related signaling cascades in inflammatory diseases and cancer.
Executive Summary
This compound has been shown to inhibit both TNF-α and TGF-β1 signaling pathways, suggesting its potential as a therapeutic agent for colitis-associated cancer and intestinal fibrosis. It appears to act by inhibiting IκB kinase (IKK) and Smad2/3 phosphorylation. In contrast, Mitochonic acid 5 has been demonstrated to enhance mitochondrial ATP production and induce mitophagy, offering a different mechanistic approach to cellular protection. This guide presents the available data on these compounds and other established inhibitors to provide a framework for evaluating their potential applications.
Data Presentation
Table 1: Comparison of this compound (MA-35) and Mitochonic Acid 5 (MA-5)
| Feature | This compound (MA-35) | Mitochonic Acid 5 (MA-5) |
| Reported Mechanism of Action | Inhibits TNF-α signaling via IKK phosphorylation inhibition. Inhibits TGF-β1 signaling via Smad2/3 phosphorylation inhibition.[1] | Enhances mitochondrial ATP production. Reduces mitochondrial reactive oxygen species (ROS). Upregulates mitophagy via SIRT3-Parkin and MAPK-ERK-Yap signaling pathways.[2] |
| Primary Therapeutic Area | Colitis-associated cancer, intestinal fibrosis.[1][3] | Mitochondrial diseases, acute kidney injury, osteoarthritis, neuroinflammation. |
| In Vitro Models | Human colorectal cancer cell line (HT-29).[1] | Human fibroblasts from patients with mitochondrial diseases, Hep3B cells, human chondrocytes. |
| In Vivo Models | Azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced colitis-associated cancer mouse model.[1] | Ischemia-reperfusion injury and cisplatin-induced nephropathy mouse models, Mitomice with mitochondrial DNA deletion. |
| Reported Effects | Reduced tumor formation, inflammation, and fibrosis. Improved disease activity index and survival rate in a mouse model.[1] | Improved survival of fibroblasts under stress. Improved renal function in mouse models. Reduced apoptosis and protected chondrocytes from inflammation. |
Table 2: Comparison of MA-35 with Other TNF-α and TGF-β1 Inhibitors
| Compound/Drug | Target Pathway | Mechanism of Action | Representative Experimental Data |
| This compound (MA-35) | TNF-α and TGF-β1 | Inhibits IKK and Smad2/3 phosphorylation.[1] | Reduced TNF-α, IL-6, TGF-β1, and fibronectin 1 mRNA levels in a mouse model of colitis-associated cancer.[1] |
| Infliximab | TNF-α | Monoclonal antibody that neutralizes the biological activity of TNF-α.[4] | Reduces serum IL-6 and acute-phase proteins in patients with rheumatoid arthritis.[5] |
| Adalimumab | TNF-α | Recombinant human IgG1 monoclonal antibody that binds to human TNF-α.[5] | Reduces signs and symptoms of moderate to severe rheumatoid arthritis. |
| SIS3 Hydrochloride | TGF-β1/Smad3 | Selective inhibitor of Smad3 phosphorylation.[6] | Inhibits TGF-β1-induced migration and invasion in A549 lung cancer cells. |
| Suramin Sodium | TGF-β1 | Potent modulator of TGF-β1 signaling by disrupting protein-protein interactions.[6] | Used experimentally to inhibit fibrosis in various models. |
Experimental Protocols
Inhibition of TNF-α-induced NF-κB Activation
This protocol is representative of the in vitro experiments used to characterize the anti-TNF-α effects of compounds like MA-35.
-
Cell Culture: Human colorectal cancer cells (e.g., HT-29) are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., MA-35) for a specified time (e.g., 2 hours).
-
Stimulation: Recombinant human TNF-α (e.g., 10 ng/mL) is added to the cell culture to stimulate the NF-κB pathway.
-
Protein Extraction: After a short incubation period (e.g., 30 minutes), total cellular proteins are extracted using a lysis buffer (e.g., RIPA buffer).
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of IKK and NF-κB p65.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the inhibitory effect of the compound.
Inhibition of TGF-β1-induced Smad Phosphorylation
This protocol is representative of the in vitro experiments used to characterize the anti-TGF-β1 effects of compounds like MA-35.
-
Cell Culture: Human colorectal cancer cells (e.g., HT-29) are cultured as described above.
-
Treatment: Cells are pre-incubated with the test compound (e.g., MA-35) at various concentrations.
-
Stimulation: Recombinant human TGF-β1 (e.g., 5 ng/mL) is added to the culture to activate the Smad signaling pathway.
-
Protein Extraction: Cellular proteins are extracted after an appropriate incubation time (e.g., 1 hour).
-
Western Blot Analysis: Western blotting is performed using primary antibodies against total and phosphorylated Smad2 and Smad3.
-
Data Analysis: The level of Smad phosphorylation is quantified to assess the inhibitory activity of the compound.
AOM/DSS-induced Colitis-Associated Cancer Mouse Model
This in vivo model is used to evaluate the efficacy of compounds like MA-35 in a disease-relevant context.
-
Animal Model: Mice (e.g., C57BL/6) are used for the study.
-
Induction of CAC: A single intraperitoneal injection of azoxymethane (AOM) is administered, followed by multiple cycles of dextran sulfate sodium (DSS) in the drinking water to induce chronic colitis and subsequent tumor development.
-
Compound Administration: The test compound (e.g., MA-35) is administered orally daily throughout the study period.
-
Monitoring: Mice are monitored for body weight, signs of colitis (e.g., diarrhea, rectal bleeding), and survival. A disease activity index (DAI) is calculated.
-
Endpoint Analysis: At the end of the study, colons are excised, and the number and size of tumors are recorded. Histological analysis is performed to assess inflammation, fibrosis, and dysplasia. Gene expression analysis (e.g., qRT-PCR) for inflammatory and fibrotic markers is conducted on colon tissue.
Mandatory Visualization
Caption: Signaling pathways inhibited by this compound.
Caption: Signaling pathways activated by Mitochonic acid 5.
Caption: General experimental workflows for compound evaluation.
References
Safety Operating Guide
Proper Disposal Procedures for Novel Chemical Compounds: A-35
Disclaimer: The following procedures are generalized guidelines for the handling and disposal of a hypothetical novel chemical compound, referred to as "Mitochonic Acid 35 (MA-35)." These guidelines are for informational purposes only and should not substitute a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always refer to the specific Safety Data Sheet (SDS) for any chemical before handling or disposal.
Immediate Safety and Hazard Assessment
Before handling MA-35, a thorough risk assessment must be conducted. The following table summarizes the hypothetical hazard profile of MA-35, which should be confirmed by the compound's specific SDS.
| Parameter | Hypothetical Value/Information | Safety Implication |
| GHS Pictograms | Corrosion, Health Hazard, Environmental Hazard | Indicates potential for skin corrosion, serious health effects, and long-term environmental damage. |
| Signal Word | Danger | Denotes a high level of hazard. |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long-lasting effects. | Requires stringent use of Personal Protective Equipment (PPE) and containment to prevent environmental release. |
| Precautionary Statements | P201: Obtain special instructions before use. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | Emphasizes the need for training, environmental stewardship, proper PPE, and immediate medical attention in case of exposure. |
| Physical State | Solid (crystalline powder) | Reduces risk of inhalation compared to a volatile liquid, but fine powders can be easily aerosolized. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol). Insoluble in water. | Dictates appropriate spill cleanup procedures and waste stream segregation. Do not dispose of down the drain.[1] |
| Chemical Incompatibilities | Strong oxidizing agents, strong bases. | Store separately from incompatible materials to prevent violent reactions.[2] |
Personal Protective Equipment (PPE)
Due to the corrosive and suspected carcinogenic nature of MA-35, the following minimum level of PPE is mandatory when handling the compound, including during disposal procedures.[3][4]
| Protection Level | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosolized powder, preventing severe eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Neoprene).[5] Double-gloving is recommended. | Provides a barrier against skin contact which can cause severe burns.[3][5] |
| Body Protection | A chemical-resistant lab coat or apron worn over full-length clothing and closed-toe shoes. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be necessary. | Protects the skin from accidental spills and contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required if handling the powder outside of a certified chemical fume hood.[5] | Prevents inhalation of the potentially carcinogenic powder.[5] |
Step-by-Step Disposal Protocol
The disposal of MA-35 must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.[6][7] Under no circumstances should MA-35 or its rinsate be disposed of down the drain or in regular trash.[7][8]
Experimental Protocol: Waste Collection and Segregation
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of MA-35 waste.[2][9] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Use Appropriate Waste Containers:
-
Solid Waste: Collect dry, solid MA-35 waste (e.g., contaminated gloves, weigh boats, paper towels) in a clearly labeled, leak-proof container with a secure lid.[10] The original manufacturer's container can be used for unused, pure MA-35.[2][10]
-
Liquid Waste: Collect solutions containing MA-35 in a compatible, shatter-resistant container (plastic is often preferred to glass) with a leak-proof, screw-on cap.[7][9][10]
-
Sharps Waste: Any sharps (e.g., pipette tips, needles) contaminated with MA-35 must be placed in a designated, puncture-resistant sharps container.[10]
-
-
Labeling:
-
As soon as waste is first added, affix a hazardous waste tag to the container.[7][11]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (Corrosive, Health Hazard, Environmental Hazard).[7][8]
-
List all constituents of a mixture by their full chemical names and estimate their concentrations.[7]
-
Record the date of accumulation.[7]
-
-
Segregation and Storage:
-
Store the MA-35 waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10][11] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[10]
-
Ensure the MA-35 waste is segregated from incompatible chemicals, such as strong oxidizing agents and bases.[2][6]
-
Keep the waste container securely closed at all times, except when adding waste.[8][10][11]
-
-
Requesting Disposal:
Experimental Protocol: Decontamination of Empty Containers
Containers that held MA-35 must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which MA-35 is soluble (e.g., ethanol).
-
Each rinse should use a volume of solvent equal to about 10% of the container's volume.
-
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a properly labeled liquid hazardous waste container.[8][11]
-
Final Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label.[6][11] The container may then be disposed of in the regular trash.[6]
Spill Management
In the event of a spill, the following procedures should be enacted immediately:
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Containment and Cleanup:
-
For a solid powder spill , gently cover the spill with a chemical absorbent pad or inert material (such as vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
For a liquid spill , cover the spill with an appropriate chemical absorbent material, working from the outside in.
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Caption: Workflow for the safe management and disposal of this compound (MA-35).
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. chemkleancorp.com [chemkleancorp.com]
- 5. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Mitochonic Acid 35
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance for the safe handling and disposal of Mitochonic acid 35, a research-grade analogue of indole-3-acetic acid (IAA) with cytoprotective effects. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the chemical properties of the compound, general safety practices for handling research chemicals, and the safety profile of the closely related compound, indole-3-acetic acid.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the necessary equipment.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Lab Coat | Safety Glasses with Side Shields | Nitrile Gloves | Not generally required |
| Chemical Splash Goggles | (Use in a well-ventilated area) | ||
| Face Shield (for splash risks) |
Table 1: Personal Protective Equipment for Handling this compound
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available for accurate weighing.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Have an eyewash station and safety shower readily accessible.
-
Prepare a dedicated and clearly labeled waste container for this compound.
2. Weighing and Solution Preparation:
-
Don appropriate PPE as outlined in Table 1.
-
Carefully weigh the desired amount of this compound powder on weighing paper or in a weigh boat.
-
To prepare a stock solution, slowly add the powder to the desired solvent (e.g., DMSO, ethanol) in a suitable container.
-
Cap the container and mix gently until the solid is fully dissolved.
3. Experimental Use:
-
When adding this compound to cell cultures or other experimental systems, use appropriate sterile techniques within a biological safety cabinet if necessary.
-
Avoid the creation of aerosols.
-
Keep containers of this compound closed when not in use.
4. Decontamination:
-
Wipe down the work surface of the chemical fume hood and any contaminated equipment with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
Dispose of all contaminated disposables in the designated waste container.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Disposal:
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
